molecular formula C8H5IN2O2 B3043534 6-iodo-1H-indazole-3-carboxylic acid CAS No. 885520-67-2

6-iodo-1H-indazole-3-carboxylic acid

Cat. No.: B3043534
CAS No.: 885520-67-2
M. Wt: 288.04 g/mol
InChI Key: RRJVCGPPXNEYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-iodo-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJVCGPPXNEYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289841
Record name 6-Iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-67-2
Record name 6-Iodo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodo-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectral Data of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-iodo-1H-indazole-3-carboxylic acid is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in a variety of approved drugs and clinical candidates. Accurate structural elucidation of novel indazole derivatives is paramount for understanding their structure-activity relationships and for ensuring the integrity of drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution.

Molecular Structure and Numbering

The standard IUPAC numbering for the 1H-indazole ring system is used throughout this guide for consistent referencing in the discussion of NMR data.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS). The choice of DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the N-H of the indazole ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8 - 8.0dJ = 8.5 - 9.0 Hz
H-5~7.4 - 7.6ddJ = 8.5 - 9.0, ~1.5 Hz
H-7~8.2 - 8.4dJ = ~1.0 Hz
1-NH~13.0 - 14.0br s-
3-COOH~13.0 (broad)br s-
Interpretation and Rationale:
  • Aromatic Protons (H-4, H-5, H-7):

    • The protons on the benzene ring of the indazole system typically resonate in the downfield region (7.0-8.5 ppm) due to the aromatic ring current.[1][2]

    • H-7: This proton is expected to be the most deshielded among the aromatic protons. Its position adjacent to the electron-withdrawing nitrogen atom (N-1) and its ortho relationship to the iodine at C-6 contribute to its downfield shift. It is predicted to appear as a doublet with a small coupling constant due to a four-bond coupling (⁴J) with H-5.[3]

    • H-4: This proton is ortho to the C-3a bridgehead carbon and is expected to be a doublet due to coupling with H-5 (³J, ortho-coupling), which is typically in the range of 8.5-9.0 Hz for aromatic systems.[4]

    • H-5: This proton will be a doublet of doublets due to coupling with both H-4 (ortho-coupling, ³J ≈ 8.5-9.0 Hz) and H-7 (meta-coupling, ⁴J ≈ 1.0-2.0 Hz).[3] The electron-donating effect of the iodine atom at the para position will slightly shield this proton compared to H-4 and H-7.

  • Exchangeable Protons (1-NH and 3-COOH):

    • The N-H proton of the indazole ring and the carboxylic acid proton are acidic and will appear as broad singlets at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent nitrogen atom. The exact chemical shift of these protons is highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below.

CarbonPredicted Chemical Shift (δ, ppm)
C-3~140 - 145
C-3a~122 - 126
C-4~128 - 132
C-5~125 - 129
C-6~95 - 100
C-7~115 - 119
C-7a~140 - 144
3-COOH~165 - 170
Interpretation and Rationale:
  • Indazole Ring Carbons:

    • The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituent effects.[5][6]

    • C-6: The most upfield signal in the aromatic region is assigned to C-6. The direct attachment of the large and polarizable iodine atom causes a significant upfield shift due to the "heavy atom effect".

    • C-3 and C-7a: These quaternary carbons are adjacent to the nitrogen atoms and are expected to be in the downfield region of the aromatic carbons.

    • C-4, C-5, C-7: These protonated carbons will have chemical shifts influenced by their position relative to the substituents. The electron-withdrawing carboxylic acid group at C-3 will deshield the neighboring carbons.

  • Carboxylic Acid Carbon (3-COOH):

    • The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 165 and 170 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation
  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable NH and COOH protons.[7][8]

  • Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1][9]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10] Suspended solids can degrade the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). However, due to the high chemical shifts of the analyte protons, the residual solvent peak of DMSO-d₅ at δ ≈ 2.50 ppm can also be used for referencing the ¹H spectrum, and the carbon signal of DMSO-d₆ at δ ≈ 39.5 ppm for the ¹³C spectrum.

Step 2: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

¹H NMR Acquisition:

  • Pulse Program: Standard one-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of the quaternary carbons for accurate integration if needed, although integration of broad exchangeable protons is often not precise.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Step 3: Data Processing
  • Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transformation: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for acquiring NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg in 0.7 mL DMSO-d6 filter Filter into NMR Tube dissolve->filter tune_shim Tune and Shim Spectrometer filter->tune_shim acquire_1H Acquire 1H Spectrum tune_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C apodization Apodization acquire_13C->apodization ft Fourier Transform apodization->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, grounded in established spectroscopic principles and comparative data from related molecules. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire high-quality, reliable NMR data for this and similar indazole derivatives. A thorough understanding of the NMR characteristics is fundamental for the unambiguous structural confirmation and further development of these medicinally important compounds.

References

A Comprehensive Spectroscopic Guide to 6-iodo-1H-indazole-3-carboxylic acid: In-Depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-iodo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous kinase inhibitors, and understanding its detailed structural features is paramount for rational drug design.[1] This document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from related structures. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this compound, intended to serve as a practical resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities. The 1H-indazole core, in particular, serves as a versatile scaffold for the development of potent kinase inhibitors, including approved drugs like Axitinib, which features a substituted indazole moiety.[2] The title compound, this compound, combines three critical functionalities: the indazole ring system, a carboxylic acid at the 3-position for derivatization, and an iodine atom at the 6-position, which not only influences the electronic properties of the ring but also serves as a handle for further synthetic modifications via cross-coupling reactions.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[3] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the observed spectral data.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for correlating NMR signals with specific atoms in the molecule. The standard IUPAC numbering for the 1H-indazole ring is used throughout this guide, as illustrated below. This visualization is crucial for the subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of protons, their relative numbers, and their connectivity through spin-spin coupling.[4] For this compound, the spectrum is predicted to show distinct signals for the exchangeable protons (N-H and COOH) and the aromatic protons on the benzene ring. The choice of a polar aprotic solvent like DMSO-d₆ is critical for observing the labile protons of the N-H and carboxylic acid groups, which might otherwise undergo rapid exchange and become unobservable.[5]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-NH> 13.5broad singlet (br s)-1H
COOH12.0 - 13.0very broad singlet (br s)-1H
H48.15 - 8.25doublet (d)J ≈ 0.91H
H78.05 - 8.15singlet (s) or narrow doubletJ < 1.01H
H57.50 - 7.60doublet of doublets (dd)J ≈ 8.7, 1.41H
Detailed Peak Assignments and Rationale
  • 1-NH Proton (δ > 13.5 ppm): The proton on the N1 atom is part of the aromatic heterocyclic system and is acidic. In DMSO-d₆, its signal is expected to be a broad singlet at a very downfield chemical shift, typically above 13 ppm.[6] This significant deshielding is due to its acidic nature and participation in intermolecular hydrogen bonding with the solvent.

  • COOH Proton (δ 12.0 - 13.0 ppm): The carboxylic acid proton is highly acidic and its chemical shift is concentration-dependent. It appears as a very broad singlet, often broader than the N-H proton.[5] This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

  • Aromatic Protons (H4, H5, H7):

    • H7 (δ 8.05 - 8.15 ppm): This proton is located at the C7 position. Due to the iodine at C6, the adjacent C-H is absent, so H7 is expected to appear as a singlet or a very narrow doublet due to a small four-bond (⁴J) coupling to H5. Its chemical shift is influenced by the pyrazole ring.

    • H4 (δ 8.15 - 8.25 ppm): The H4 proton is peri to the N-H group and is significantly deshielded by the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing carboxylic acid group at C3. It is expected to be the most downfield of the aromatic C-H protons and should appear as a small doublet due to three-bond (³J) coupling with H5.

    • H5 (δ 7.50 - 7.60 ppm): This proton is coupled to two other protons, H4 and H7, but with different coupling constants. It should appear as a doublet of doublets (dd). The larger coupling constant (³J ≈ 8.7 Hz) arises from the ortho-coupling to H4, while the smaller coupling constant (⁴J ≈ 1.4 Hz) is due to the meta-coupling to H7.

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing critical information about the carbon skeleton.[7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
COOH~ 163
C3~ 142
C7a~ 140
C3a~ 125
C5~ 129
C4~ 122
C7~ 114
C6~ 95
Detailed Peak Assignments and Rationale
  • Carboxylic Carbon (COOH, δ ~ 163 ppm): The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to appear in the typical range for carboxylic acids, around 163 ppm.[8]

  • Aromatic Carbons:

    • C6 (δ ~ 95 ppm): This is the most diagnostic signal in the spectrum. The carbon atom directly bonded to iodine (C6) experiences a strong shielding "heavy atom effect," which shifts its resonance significantly upfield compared to other aromatic carbons. This signal is expected to be found around 95 ppm, which is unusually low for an aromatic carbon and is a key identifier for the position of the iodine substituent.

    • C3 (δ ~ 142 ppm): This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the pyrazole ring, leading to a downfield shift.

    • C7a and C3a (δ ~ 140 and ~ 125 ppm): These are the two bridgehead carbons where the benzene and pyrazole rings are fused. Their chemical shifts are characteristic of such fusion points in heterocyclic systems.

    • C4, C5, and C7 (δ ~ 122, ~ 129, and ~ 114 ppm): These are the protonated carbons of the benzene ring. Their relative chemical shifts are influenced by the combined electronic effects of the fused pyrazole ring and the iodine substituent. C5 is expected to be the most downfield of this group, while C7 will be the most upfield.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock, and shim prep4->acq1 acq2 Acquire 1D ¹H Spectrum (16-32 scans, 5s relaxation delay) acq1->acq2 acq3 Acquire 1D ¹³C Spectrum (Proton decoupled, ≥1024 scans) acq1->acq3 proc1 Fourier Transform (FID to Spectrum) acq2->proc1 acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to TMS (0.00 ppm) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[9] DMSO is an excellent solvent for this compound and allows for the observation of exchangeable N-H and COOH protons.[10][11]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).[12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 to 32 scans.[9]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and longer relaxation times.[9]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments.

    • Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.[13]

Conclusion

The NMR spectroscopic profile of this compound is characterized by several key features that allow for its unambiguous identification. In the ¹H NMR spectrum, the downfield, broad singlets for the N-H and COOH protons, alongside the distinct pattern of the three aromatic protons, are diagnostic. In the ¹³C NMR spectrum, the most telling signal is the highly shielded carbon at the C6 position (around 95 ppm), a direct and reliable indicator of iodine substitution at that position. This comprehensive guide provides the foundational spectral knowledge and a robust experimental framework to assist researchers in the confident structural characterization of this important molecule and its derivatives.

References

An In-depth Technical Guide to the Crystal Structure of 6-iodo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-iodo-1H-indazole-3-carboxylic acid is a halogenated derivative of the indazole scaffold, a core motif in numerous pharmacologically active compounds. Its structural features, particularly the presence of a carboxylic acid, an iodine atom, and the indazole nucleus, make it a molecule of significant interest in drug design and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, characterization, and a detailed analysis of its expected crystal structure. While a solved crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from the closely related compound, 1-methyl-1H-indazole-3-carboxylic acid, to provide an expert-driven, in-depth exploration of the anticipated molecular geometry, intermolecular interactions, and supramolecular assembly. This approach offers valuable insights for researchers working on the design and development of novel indazole-based therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of indazole are known to exhibit potent pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.[3][4] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in both chemical and biological systems.[1] The functionalization of the indazole ring at various positions has led to the development of several marketed drugs, highlighting the importance of this scaffold in modern drug discovery.[5]

The subject of this guide, this compound (CAS No. 885520-67-2), is a particularly interesting derivative. The presence of a carboxylic acid at the 3-position provides a key site for hydrogen bonding and salt formation, which are crucial for molecular recognition and binding to biological targets. The iodine atom at the 6-position introduces the potential for halogen bonding, a non-covalent interaction that is increasingly being exploited in rational drug design to enhance binding affinity and selectivity.[6] Furthermore, many indazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8][9] Understanding the three-dimensional structure of this compound is therefore paramount for elucidating its structure-activity relationships and for the design of next-generation therapeutics.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for related indazole derivatives.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 1H-indazole-3-carboxylic acid.

Synthesis_Pathway Start 1H-Indazole-3-carboxylic acid Intermediate This compound Start->Intermediate Iodination (e.g., I2, HIO3/H2SO4) Hydrogen_Bonding cluster_dimer Carboxylic Acid Dimer mol1 6-Iodo-1H-indazole- 3-carboxylic acid R-C(=O)OH_1 R-C(=O)OH mol1->R-C(=O)OH_1 mol2 6-Iodo-1H-indazole- 3-carboxylic acid HO(O=)C-R_2 HO(O=)C-R mol2->HO(O=)C-R_2 R-C(=O)OH_1->HO(O=)C-R_2 O-H···O HO(O=)C-R_2->R-C(=O)OH_1 O-H···O

References

The Definitive Guide to X-ray Crystallography of 6-Iodo-1H-Indazole-3-Carboxylic Acid Derivatives: From Synthesis to Structural Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow for 6-iodo-1H-indazole-3-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development, making a precise understanding of their three-dimensional structure paramount for rational drug design.[1][2][3][4][5] This document moves beyond a simple recitation of protocols, offering in-depth explanations for key experimental decisions, from the initial synthesis and crystallization to the final stages of structure refinement and validation. It is intended for researchers, scientists, and drug development professionals seeking to master the crystallographic analysis of these important heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][3][4] The incorporation of a carboxylic acid at the 3-position and an iodine atom at the 6-position of the indazole ring introduces specific functionalities that can be exploited for targeted drug design. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, while the iodine atom can participate in halogen bonding, a highly directional non-covalent interaction increasingly utilized in crystal engineering and drug design.[6][7][8][9]

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules.[10][11][12][13] This information is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and securing intellectual property. This guide will provide the foundational knowledge and practical steps to successfully navigate the crystallographic analysis of this important class of compounds.

Synthesis of this compound Derivatives

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality crystalline material. While various methods exist for the synthesis of indazole derivatives, a common approach for 6-iodo-1H-indazole involves the iodination of a suitable indazole precursor.[14][15] The subsequent introduction of the carboxylic acid group at the 3-position can be achieved through various carboxylation strategies.

Protocol 1: Illustrative Synthetic Pathway
  • Iodination of 1H-Indazole: A common starting point is the direct iodination of 1H-indazole. This can be achieved using reagents such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. The regioselectivity of the iodination is a critical factor to control.

  • Protection of the Indazole Nitrogen: To facilitate selective functionalization at the C3 position, the N1 position of the indazole ring is often protected. A variety of protecting groups can be employed, with the choice depending on the stability towards subsequent reaction conditions.

  • Carboxylation at the C3 Position: With the N1 position protected, the C3 position can be lithiated using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

  • Deprotection: The final step involves the removal of the N1 protecting group to yield the desired this compound.

  • Derivative Formation: Further derivatization, such as esterification or amidation of the carboxylic acid, can be carried out using standard organic chemistry techniques to generate a library of related compounds for crystallographic studies.[16]

The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step in the entire process.[10][11][17] For small organic molecules like this compound derivatives, several classical and modern crystallization techniques can be employed.[18][19] The choice of method and solvent is paramount and often requires extensive screening.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The goal is to achieve slow, controlled crystal growth to minimize defects and obtain crystals of sufficient size and quality.

Common Crystallization Techniques

A variety of techniques can be employed to achieve the supersaturation necessary for crystal growth:

  • Slow Evaporation: This is one of the simplest and most common methods.[17] A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant).[19] The vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[11] Crystals form at the interface between the two liquids as they slowly mix.

  • Antisolvent Crystallization: An "antisolvent," a solvent in which the compound is insoluble, is slowly added to a solution of the compound, causing a reduction in solubility and promoting crystallization.[19]

Protocol 2: Step-by-Step Guide to Crystallization Screening
  • Solubility Testing: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.

  • Setting up Crystallization Trials:

    • Slow Evaporation: Place small aliquots of the solutions in clean vials, cover with parafilm, and pierce a few small holes to allow for slow evaporation.

    • Vapor Diffusion: Set up hanging or sitting drop vapor diffusion experiments with various precipitants.

  • Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals. Patience is key, as crystal growth can take anywhere from a few days to several weeks.

Technique Principle Advantages Considerations
Slow Evaporation Gradual removal of solvent to increase solute concentration.Simple setup, requires minimal sample.Difficult to control the rate of evaporation precisely.
Vapor Diffusion Slow diffusion of a precipitant vapor into the sample solution.Excellent control over the rate of supersaturation.Requires careful selection of solvent/precipitant pairs.
Liquid-Liquid Diffusion Slow mixing of a solvent and an antisolvent at their interface.Can produce high-quality crystals.Can be sensitive to mechanical disturbances.

X-ray Diffraction: From Data Collection to Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[12][20]

The Experimental Workflow

The overall workflow for X-ray crystallography can be visualized as a linear progression from crystal mounting to data integration.

Xray_Workflow cluster_experiment Experimental Phase cluster_processing Computational Phase Crystal Single Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal->Data_Collection Crystal on Diffractometer Integration Integration Data_Collection->Integration Raw Diffraction Images Scaling Scaling & Merging Integration->Scaling Reflection Intensities Structure Solution Structure Solution Scaling->Structure Solution Processed Data (hkl file)

Caption: High-level workflow for X-ray diffraction data collection and processing.

Protocol 3: Single-Crystal X-ray Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

  • Data Collection Strategy: The crystal is placed in the X-ray beam of a diffractometer. A data collection strategy is devised to measure the intensities of a large number of unique diffraction spots (reflections) by rotating the crystal in the beam.[21]

  • Data Acquisition: The diffraction pattern is recorded on a detector, such as a CCD or pixel array detector.[12] A full dataset typically consists of hundreds of images, each corresponding to a small rotation of the crystal.

Data Processing: Unveiling the Reciprocal Space

The raw diffraction images must be processed to extract the intensities of each reflection.[22] This computational process involves several key steps:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.

  • Integration: The intensity of each diffraction spot is measured, and the background noise is subtracted.

  • Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final dataset of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement: From Electron Density to a Molecular Model

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.[12][23]

Solving the Phase Problem

For small molecules like this compound derivatives, the phase problem is typically solved using direct methods. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

Model Building and Refinement
  • Initial Model: The initial phases are used to calculate an electron density map. An initial atomic model is then built into this map.

  • Refinement: The atomic model (including atomic coordinates, displacement parameters, and occupancies) is iteratively refined to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[24] This is typically done using a least-squares minimization procedure.[24]

  • Difference Fourier Maps: Throughout the refinement process, difference Fourier maps are calculated to locate missing atoms (like hydrogen atoms) or to identify regions of disordered electron density.

Refinement_Cycle cluster_cycle Refinement Cycle Initial_Model Initial Atomic Model Calc_SF Calculate Structure Factors (Fc) Initial_Model->Calc_SF Compare Compare |Fo| and |Fc| Calc_SF->Compare LS_Refine Least-Squares Refinement Compare->LS_Refine Minimize Σw(|Fo|-|Fc|)² Diff_Map Difference Fourier Map LS_Refine->Diff_Map Final_Model Final_Model LS_Refine->Final_Model Converged Model Model_Update Update Model Diff_Map->Model_Update Identify Missing/Incorrect Atoms Model_Update->Calc_SF Iterate until Convergence

Caption: The iterative cycle of crystallographic structure refinement.

Structure Validation: Ensuring the Integrity of the Final Model

A crucial final step is the validation of the refined crystal structure to ensure its quality and accuracy.[25][26][27][28][29] This involves checking for self-consistency of the data and ensuring that the model adheres to known chemical principles.

Key Validation Metrics

Several metrics are used to assess the quality of a crystal structure:

Metric Description Typical Value for a Good Structure
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 5%
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 15%
Goodness-of-Fit (GooF) Should be close to 1 for a well-refined structure.~1.0
Residual Electron Density The remaining peaks and holes in the final difference Fourier map should be minimal.< ±0.5 e⁻/ų
The Role of Halogen Bonding in Structural Analysis

For this compound derivatives, a key aspect of the structural analysis is the identification and characterization of intermolecular interactions, particularly halogen bonds.[6][7] The iodine atom can act as a halogen bond donor, forming short contacts with electron-rich atoms like oxygen or nitrogen.[30] Analyzing these interactions is crucial for understanding the crystal packing and can provide insights for the design of solid-state materials and drug-receptor interactions.

Conclusion: From Data to Discovery

The crystallographic analysis of this compound derivatives is a multi-step process that requires a blend of experimental skill and computational expertise. By following the principles and protocols outlined in this guide, researchers can confidently determine the three-dimensional structures of these pharmaceutically relevant molecules. This structural information is invaluable, providing a solid foundation for understanding their chemical properties and biological activity, ultimately accelerating the drug discovery process.

References

A Technical Guide to the Solubility of 6-Iodo-1H-Indazole-3-Carboxylic Acid in Organic Solvents for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 6-iodo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2][3][4] We will explore the physicochemical properties governing its solubility, present a systematic approach to solvent selection, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their discovery pipelines.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" has never been more relevant. Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to challenges in formulation, unreliable bioassay results, and poor bioavailability.[5][6] this compound and its derivatives are prominent scaffolds in the development of kinase inhibitors and other targeted therapies.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for:

  • Stock Solution Preparation: Ensuring accurate and reproducible concentrations for high-throughput screening (HTS) and other biological assays.

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to maximize yield and purity.

  • Preformulation Studies: Providing a foundation for the development of stable and bioavailable dosage forms.[7]

  • Structure-Activity Relationship (SAR) Analysis: Differentiating between intrinsic activity and limitations imposed by poor solubility.

This guide will provide the foundational knowledge and practical methodologies to effectively manage and leverage the solubility of this compound.

Physicochemical Properties and Their Impact on Solubility

The solubility of a molecule is dictated by its intrinsic physicochemical properties. Understanding these parameters is the first step in a logical approach to solvent selection.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyThis compound1H-Indazole-3-carboxylic acid6-Iodo-1H-indazole
Molecular Formula C8H5IN2O2[8]C8H6N2O2[9]C7H5IN2[10]
Molecular Weight 288.04 g/mol [8]162.15 g/mol [9]244.03 g/mol [10]
Structure Contains an indazole core, a carboxylic acid group, and an iodine atom.Contains an indazole core and a carboxylic acid group.[9]Contains an indazole core and an iodine atom.[10]
Key Functional Groups Carboxylic acid (-COOH), Amine (-NH-), Aromatic ring, C-I bondCarboxylic acid (-COOH), Amine (-NH-), Aromatic ringAmine (-NH-), Aromatic ring, C-I bond

The structure of this compound suggests a molecule with both polar and non-polar characteristics. The indazole ring system, with its capacity for hydrogen bonding, and the carboxylic acid group contribute to its polarity. Conversely, the aromatic ring and the large, electron-rich iodine atom introduce lipophilic character. This amphiphilic nature means its solubility will be highly dependent on the chosen solvent.

The general principle of "like dissolves like" is a useful starting point.[11] Polar solvents will interact favorably with the carboxylic acid and the N-H group of the indazole, while non-polar solvents will better solvate the aromatic core and the iodo-substituent.

Solubility Profile in Common Organic Solvents

While exhaustive experimental data is proprietary to individual research labs, a qualitative and predictive understanding of solubility can be established based on solvent properties. The following table provides an illustrative solubility profile. Researchers are encouraged to use this as a guide and confirm with experimental data.

Table 2: Illustrative Solubility of this compound in Organic Solvents at Ambient Temperature (20-25°C)

SolventSolvent ClassPolarityExpected SolubilityRationale and Field Insights
Dimethyl Sulfoxide (DMSO) Aprotic PolarHighVery SolubleDMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces and forming strong hydrogen bonds. It is the standard for preparing high-concentration stock solutions for biological screening.[12]
Dimethylformamide (DMF) Aprotic PolarHighSolubleSimilar to DMSO, DMF is a highly polar solvent that can effectively solvate both the polar and non-polar regions of the molecule.
Methanol Protic PolarHighSlightly Soluble[12]As a protic solvent, methanol can hydrogen bond with the solute. However, its smaller size and lower polarity compared to DMSO may result in lower overall solubility.
Ethanol Protic PolarMediumSlightly SolubleSimilar to methanol, but its increased hydrocarbon character may slightly decrease its ability to solvate the polar functional groups.
Tetrahydrofuran (THF) Aprotic, EtherealMediumSparingly SolubleTHF's moderate polarity and ability to act as a hydrogen bond acceptor make it a potential solvent, though high solubility is not expected.
Acetonitrile Aprotic PolarMediumSparingly SolubleAcetonitrile is a polar aprotic solvent commonly used in chromatography. Its ability to solvate this molecule is moderate.
Dichloromethane (DCM) HalogenatedLowPoorly SolubleDCM is a relatively non-polar solvent and is unlikely to effectively solvate the polar carboxylic acid and indazole N-H groups.
Toluene AromaticLowInsolubleToluene is a non-polar aromatic solvent and is not expected to dissolve a molecule with significant hydrogen bonding capability.
Hexanes AliphaticVery LowInsolubleAs a non-polar aliphatic solvent, hexanes will not effectively solvate polar functional groups.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility determination is crucial. Two common methods are employed in drug discovery: the kinetic solubility assay for high-throughput screening and the thermodynamic (or equilibrium) solubility assay for lead optimization.[7][13][14]

Kinetic Solubility Assay

This method is designed for speed and is suitable for early-stage discovery to quickly flag compounds with potential solubility issues.[7][14] It measures the concentration of a compound in solution after a short incubation period, starting from a DMSO stock.[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_stock Add Stock to Buffer prep_stock->add_stock Serial Dilution incubate Incubate (e.g., 2h at 25°C) add_stock->incubate filter Filter/Centrifuge to Remove Precipitate incubate->filter quantify Quantify Concentration in Supernatant (e.g., LC-MS/UV) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: High-throughput kinetic solubility workflow.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microplate.

  • Solvent Addition: Add the organic solvent of interest to each well to achieve the desired final concentration range.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[13]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a solubility filter plate.[15]

  • Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[13][15]

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of a compound and is essential for lead optimization and preformulation.[16] It involves equilibrating an excess of the solid compound with the solvent over a longer period.

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent shake Shake/Agitate at Constant Temperature add_excess->shake equilibrate Equilibrate (e.g., 24-48h) shake->equilibrate sample Sample Supernatant equilibrate->sample Check for Equilibrium filter Filter Sample sample->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify

Caption: Thermodynamic (equilibrium) solubility workflow.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. The sample should be immediately filtered through a suitable syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Prepare a dilution series of the filtered supernatant and analyze the concentration using a validated HPLC-UV method against a standard curve.

  • Confirmation of Equilibrium: It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, thereby verifying that equilibrium has been achieved.[16]

Conclusion and Best Practices

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a practical necessity for its successful application in drug discovery. By combining a theoretical understanding of its physicochemical properties with rigorous experimental determination, researchers can de-risk their projects and make more informed decisions.

Key Takeaways:

  • Start with DMSO: For initial biological screening, DMSO is the solvent of choice for creating high-concentration stock solutions.

  • Choose Wisely for Synthesis: Consider the polarity of reactants and products when selecting solvents for chemical synthesis to ensure everything remains in solution.

  • Measure, Don't Assume: While predictive tables are useful, experimental verification of solubility in your specific solvent systems and conditions is essential.

  • Kinetic vs. Thermodynamic: Use the appropriate solubility assay for the stage of your research. Kinetic assays are for rapid screening, while thermodynamic assays provide the definitive data needed for lead optimization.[7]

By adhering to these principles and employing the robust methodologies outlined in this guide, researchers can effectively navigate the solubility challenges associated with this compound, unlocking its full potential as a valuable scaffold in the pursuit of new medicines.

References

A Theoretical Investigation into the Electronic Structure of 6-iodo-1H-indazole-3-carboxylic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[3] Its structural rigidity, coupled with the presence of two nitrogen atoms, allows for diverse functionalization and the establishment of specific, high-affinity interactions with protein targets.[4] The introduction of a halogen atom, such as iodine at the 6-position, and a carboxylic acid group at the 3-position, as in 6-iodo-1H-indazole-3-carboxylic acid, is anticipated to significantly modulate the molecule's electronic properties and, consequently, its biological activity. The iodine atom can participate in halogen bonding, a crucial non-covalent interaction in ligand-receptor binding, while the carboxylic acid group can act as a hydrogen bond donor and acceptor.

Understanding the interplay of these functional groups on the electronic landscape of the molecule is paramount for rational drug design. Theoretical studies provide a powerful, cost-effective means to predict molecular properties and guide synthetic efforts.

Theoretical Methodology: A Validated Computational Workflow

To ensure the reliability of our theoretical predictions, we propose a computational workflow grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Computational Protocol

All calculations should be performed using a validated quantum chemistry software package, such as Gaussian.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[6] For a molecule containing iodine, a basis set that can accurately describe the electron distribution around this heavy atom is crucial. Therefore, the 6-311++G(d,p) basis set is recommended for all atoms, which includes polarization and diffuse functions to accurately model both bonding and non-bonding interactions.

The following diagram illustrates the proposed computational workflow:

Computational Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Data Analysis & Interpretation start Initial Structure of this compound dft DFT Functional: B3LYP Basis Set: 6-311++G(d,p) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_calc Natural Bond Orbital (NBO) Analysis geom_opt->nbo_calc fmo_calc Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo_calc mep_calc Molecular Electrostatic Potential (MEP) Analysis geom_opt->mep_calc tddft_calc TD-DFT for UV-Vis Spectra geom_opt->tddft_calc geom_data Optimized Geometric Parameters (Bond Lengths, Angles) geom_opt->geom_data thermo_data Thermodynamic Stability freq_calc->thermo_data charge_data Charge Distribution & Hyperconjugative Interactions nbo_calc->charge_data reactivity_data HOMO-LUMO Gap & Reactivity Indices fmo_calc->reactivity_data interaction_data Electrophilic & Nucleophilic Sites mep_calc->interaction_data spectral_data Electronic Transitions tddft_calc->spectral_data

Caption: A validated computational workflow for the theoretical study of this compound.

Analysis of Molecular Geometry

The first step in our theoretical investigation is to determine the most stable three-dimensional conformation of this compound through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

While specific data for our target molecule is unavailable, the following table presents DFT-calculated geometric parameters for a related compound, 3-(4-methylphenyl)-6-nitro-1H-indazole, which provides a reasonable approximation of the indazole core's geometry.[3]

ParameterBondCalculated Bond Length (Å)
Bond LengthsC1-N11.345
N1-N21.361
N2-C71.332
C7-C81.423
C8-C91.405
C9-C101.381
C10-C111.413
C11-C121.385
C12-C81.411
C7-C131.472

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Related Indazole Derivative. [3]

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7] A smaller gap suggests a more reactive molecule that is more readily polarizable.

The following diagram illustrates the relationship between FMOs and chemical reactivity:

FMO_Reactivity cluster_gap HOMO-LUMO Gap (ΔE) homo Electron Donor gap Chemical Reactivity Kinetic Stability lumo Electron Acceptor reactivity Predicts sites for nucleophilic and electrophilic attack gap->reactivity

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

For a series of novel indazole derivatives, DFT calculations revealed HOMO-LUMO energy gaps that were correlated with their biological activity.[8] For this compound, we would expect the HOMO to be localized on the electron-rich indazole ring, while the LUMO may be distributed across the ring and the electron-withdrawing carboxylic acid group.

ParameterIllustrative Value (eV)Significance
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.0A larger gap indicates higher kinetic stability and lower chemical reactivity.[7]

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indazole.

Molecular Electrostatic Potential (MEP) Analysis: Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[9][10] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

  • Green regions: Indicate neutral electrostatic potential.

For this compound, we would anticipate the following MEP features:

  • Negative potential (red) around the oxygen atoms of the carboxylic acid group and potentially one of the nitrogen atoms of the indazole ring, making these sites favorable for hydrogen bonding and interactions with electrophiles.

  • Positive potential (blue) around the hydrogen atom of the carboxylic acid and the N-H proton of the indazole ring, indicating these are the most likely sites for nucleophilic attack.

The MEP map provides a visual hypothesis for how the molecule might interact with a biological target, guiding the design of analogs with improved binding affinity.

Spectroscopic Properties: Bridging Theory and Experiment

Theoretical calculations can predict various spectroscopic properties, including vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis). Comparing these calculated spectra with experimental data is a crucial step in validating the computational methodology.

Vibrational Analysis (FT-IR)

Theoretical frequency calculations can help in the assignment of experimental FT-IR spectra. For this compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies, the C=O stretching of the carboxylic acid, and various C-C and C-N stretching and bending modes of the indazole ring.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.[1][11] These theoretical values can aid in the structural elucidation of newly synthesized indazole derivatives. For our target molecule, we would expect characteristic shifts for the protons and carbons of the indazole ring, influenced by the electron-withdrawing effects of the iodine and carboxylic acid substituents.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules.[12] The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. For this compound, we would expect π → π* and n → π* transitions associated with the aromatic system.

Hirshfeld Surface Analysis: Deconstructing Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state.[13][14] By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be crucial for understanding its crystal packing and the nature of the intermolecular interactions that stabilize the solid-state structure.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing DFT calculations, we can gain valuable insights into its molecular geometry, reactivity, and potential for intermolecular interactions. The analyses detailed herein—including FMO, MEP, and spectroscopic predictions—provide a powerful toolkit for medicinal chemists and drug development professionals.

While this guide has utilized data from related compounds to illustrate these concepts, the next logical step is to perform these calculations on the target molecule itself and to synthesize it for experimental validation. The theoretical data generated through this workflow will be invaluable for understanding the structure-activity relationships of this promising class of compounds and for guiding the design of novel indazole-based therapeutics with enhanced efficacy and selectivity.

References

A Technical Guide to the Enthalpy of Formation of Substituted Indazole-3-Carboxylic Acids: Methods, Data, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs.[1][2] The thermodynamic stability of these compounds, quantified by their standard enthalpy of formation (ΔfH°), is a critical parameter that profoundly influences their viability as pharmaceutical agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and practical aspects of determining the enthalpy of formation for a key subclass: substituted indazole-3-carboxylic acids. We detail both the gold-standard experimental methodologies, primarily static bomb combustion calorimetry, and the complementary quantum chemical approaches like Density Functional Theory (DFT). By synthesizing procedural causality with field-proven insights, this guide illuminates how a fundamental thermodynamic property like enthalpy of formation is inextricably linked to the stability, processability, and ultimate success of a drug candidate.

Part 1: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in drug discovery, and among them, the indazole ring system holds a place of distinction.[3] Comprising a fused benzene and pyrazole ring, this aromatic structure is a bioisostere of the natural indole nucleus and exists in several tautomeric forms.[1] The 1H-indazole tautomer is the most thermodynamically stable and, consequently, the predominant form in most chemical and biological systems.[1][3][4]

This inherent stability contributes to its role as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its structural rigidity and capacity for diverse substitutions have led to its incorporation into numerous marketed drugs, including:

  • Pazopanib: A potent tyrosine kinase inhibitor used in cancer therapy.[3]

  • Bendazac: A non-steroidal anti-inflammatory agent.[1]

  • Granisetron: A 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea.[4]

The journey of such molecules from laboratory synthesis to clinical application is heavily dependent on their physicochemical properties. A molecule's intrinsic energy, or its enthalpy of formation, is a foundational determinant of its stability, influencing everything from shelf-life and degradation pathways to polymorphism and synthetic efficiency.[5][6] Therefore, a precise understanding of this value is not merely an academic exercise but a critical component of risk mitigation and quality control in drug development.

Part 2: Fundamentals of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation (ΔfH°) of a compound is defined as the change in enthalpy when one mole of the substance is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[7][8] It is a direct measure of the energy stored within the chemical bonds of a molecule relative to its constituent elements.

  • Significance: A more negative ΔfH° value indicates a more energetically stable compound, as more energy is released upon its formation.[9] This intrinsic stability is a highly desirable trait for an active pharmaceutical ingredient (API).

  • Application (Hess's Law): Standard enthalpies of formation are thermodynamic building blocks. Using Hess's Law, they allow for the calculation of the enthalpy change (ΔrH°) for any chemical reaction by subtracting the sum of the enthalpies of the reactants from that of the products.[7][9] This is invaluable for predicting whether synthetic steps will be exothermic (release heat) or endothermic (require heat).[6]

For organic molecules like indazoles, two states are of primary interest:

  • Condensed-Phase Enthalpy of Formation (ΔfH°(cr)): Refers to the compound in its solid, crystalline state. This is the value most relevant to the storage and formulation of a solid drug product.

  • Gas-Phase Enthalpy of Formation (ΔfH°(g)): Refers to the compound in a gaseous, isolated-molecule state. This value is essential for computational chemistry, as it allows for a direct comparison between theoretical calculations and experimental results without the confounding effects of intermolecular forces present in the crystal lattice.[10]

The two values are linked by the molar enthalpy of sublimation (ΔsubH°), which is the energy required to transition the molecule from the solid to the gas phase:

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

Part 3: Experimental Determination of Enthalpy of Formation

The experimental determination of ΔfH°(cr) for organic compounds is a meticulous process that relies on the precise measurement of heat. The cornerstone technique is combustion calorimetry.[11][12]

Methodology: Static Bomb Combustion Calorimetry

Principle: This technique leverages the fact that the complete combustion of an organic compound containing C, H, N, and O yields simple, well-defined products (CO₂, H₂O, N₂). By measuring the heat released during this highly exothermic process in a constant-volume container (a "bomb"), one can work backward using Hess's Law to calculate the enthalpy of formation of the original compound.[11]

Protocol: Determination of ΔfH°(cr) via Combustion Calorimetry
  • Sample Preparation & Purity Verification:

    • Synthesize and purify the substituted indazole-3-carboxylic acid.

    • Causality: Purity is paramount. Impurities will lead to inaccurate combustion energies. Verify purity (>99.5%) using HPLC, NMR, and elemental analysis.

    • Press a known mass (typically ~0.5 g) of the crystalline sample into a pellet.

  • Calorimeter Calibration:

    • Calibrate the heat capacity (Ccal) of the calorimeter system.

    • This is achieved by combusting a certified standard reference material, most commonly benzoic acid, which has a precisely known massic energy of combustion.[13]

    • Perform at least five calibration runs to ensure statistical reliability.

  • Sample Combustion:

    • Place the pellet in a crucible inside the high-pressure steel container (the "bomb").

    • Attach a fuse wire (e.g., platinum or cotton) in contact with the pellet.

    • Add a small, known amount of distilled water (~1 mL) to the bomb to ensure all nitric acid formed from the sample's nitrogen dissolves, creating a defined final state.

    • Seal the bomb and pressurize it with high-purity oxygen (typically ~3 MPa).

    • Submerge the bomb in a precisely measured volume of water in the outer calorimeter jacket.

    • Allow the system to reach thermal equilibrium, monitoring the temperature for several minutes.

    • Ignite the sample by passing a current through the fuse wire.

  • Temperature Data Acquisition:

    • Record the temperature of the water jacket at short intervals (e.g., every 30 seconds) before, during, and after combustion until the temperature has peaked and begins to cool.

    • The raw data will show a pre-ignition baseline, a sharp rise during combustion, and a post-combustion cooling curve.

  • Data Analysis & Calculation:

    • Correct the observed temperature rise (ΔT) for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Calculate the total heat released (q_total) using the calibrated heat capacity: q_total = Ccal * ΔT.

    • Subtract the heat contributions from the ignition fuse and the formation of nitric acid (determined by titration of the bomb's liquid contents).

    • The remaining value is the energy of combustion of the sample (ΔcU°). Convert this constant volume energy to constant pressure enthalpy (ΔcH°) and then to the standard molar enthalpy of combustion (ΔcHm°).

    • Finally, calculate the standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), using the known ΔfH° values for the combustion products (CO₂(g) and H₂O(l)). For a compound with formula CₐHₑNᵢOₙ: ΔfH°(cr, compound) = [aΔfH°(CO₂, g) + (e/2)ΔfH°(H₂O, l)] - ΔcHm°(compound)

Workflow for Experimental Determination of ΔfH°(cr)

G cluster_prep Sample Preparation cluster_cal Calorimetry cluster_analysis Data Analysis Purity Purity Verification (>99.5%) Pellet Press Sample Pellet (Known Mass) Purity->Pellet Combust Combust Sample in Pressurized O₂ Bomb Pellet->Combust Introduce Sample Calib Calibrate Calorimeter (Benzoic Acid Standard) Calib->Combust Temp Acquire Temperature vs. Time Data Combust->Temp Correct Correct for Heat Loss & Fuse Ignition Temp->Correct Provide Raw Data Calc_cE Calculate Massic Energy of Combustion (ΔcU) Correct->Calc_cE Calc_fH Calculate Standard Enthalpy of Formation (ΔfH°(cr)) Calc_cE->Calc_fH Final ΔfH°(cr) Value Calc_fH->Final

Caption: Experimental workflow for combustion calorimetry.

Determining the Enthalpy of Sublimation (ΔsubH°)

To obtain the gas-phase enthalpy of formation, the condensed-phase value must be corrected using the enthalpy of sublimation. This is typically measured using thermogravimetric analysis (TGA).[10] The sample is heated under a controlled atmosphere, and its mass loss due to sublimation is measured as a function of temperature. From these data, vapor pressures at different temperatures can be derived, and ΔsubH° can be calculated using the Clausius-Clapeyron equation.

Part 4: Computational Prediction of Enthalpy of Formation

Quantum chemical calculations serve as a powerful, complementary tool to experimental methods. They are particularly useful for screening derivatives, understanding structure-energy relationships, and validating experimental findings.

Methodology: Density Functional Theory (DFT)

Principle: DFT is a computational method used to calculate the electronic structure of molecules. By solving the Kohn-Sham equations, an optimized molecular geometry and its total electronic energy can be obtained. This energy can then be used in a series of theoretical reactions (isodesmic reactions) or with empirical corrections to calculate the gas-phase enthalpy of formation with high accuracy.[14] High-level composite methods like G4 or CBS-QB3 can often predict ΔfH°(g) to within a few kJ/mol.[14]

Protocol: Ab Initio Calculation of ΔfH°(g)
  • Molecule Building: Construct the 3D structure of the substituted indazole-3-carboxylic acid molecule in silico.

  • Geometry Optimization: Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15] This step finds the lowest energy conformation of the molecule.

    • Causality: An accurate geometry is the foundation for an accurate energy calculation.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: To improve accuracy, perform a higher-level single-point energy calculation on the optimized geometry using a larger basis set.

  • Enthalpy of Formation Calculation: Calculate the gas-phase enthalpy of formation at 298.15 K using an atomization or isodesmic reaction scheme. The atomization method calculates the energy required to break the molecule into its constituent atoms and uses well-established experimental values for the atomic enthalpies of formation.[16] ΔfH°(g, compound) = ΣΔfH°(atoms) - ΣE₀(atoms) + E₀(compound) + ΔH(thermal corr.) where E₀ is the total energy at 0 K.

  • Validation: Compare the calculated ΔfH°(g) with the experimentally derived value (from calorimetry and TGA) to validate the computational model.

Workflow for Computational Prediction of ΔfH°(g)

G Input Input: 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311G**) Input->Opt Freq Frequency Calculation Opt->Freq Find Energy Minimum SPE Single-Point Energy (Higher Level of Theory) Freq->SPE Provide Optimized Geometry & Thermal Corrections Atomization Atomization Reaction Scheme SPE->Atomization Provide Total Energy Output Output: ΔfH°(g) Value Atomization->Output Calculate Enthalpy

Caption: Computational workflow for predicting gas-phase enthalpy of formation.

Part 5: Thermochemical Data for Indazole-3-Carboxylic Acids

Direct experimental data for many substituted indazole-3-carboxylic acids is sparse in the public literature, highlighting the value of focused thermochemical studies. However, a key study provides benchmark data for the parent compound of this class, 1H-indazole-3-carboxylic acid, along with related isomers.[10]

Compound NameFormulaMethodΔfH°(cr) / kJ·mol⁻¹ΔsubH° / kJ·mol⁻¹ΔfH°(g) / kJ·mol⁻¹
1H-Indazole-3-carboxylic acid C₈H₆N₂O₂Experimental[10]-379.7 ± 4.5134.9 ± 1.1-244.8 ± 4.6
Computational (DFT)[10]---244.7
1H-IndazoleC₇H₆N₂Experimental103.5 ± 1.383.1 ± 0.6186.6 ± 1.4
1H-Indazole-5-carboxylic acidC₈H₆N₂O₂Experimental[10]-386.3 ± 4.5144.1 ± 0.9-242.2 ± 4.6
1H-Indazole-6-carboxylic acidC₈H₆N₂O₂Experimental[10]-387.9 ± 4.2144.5 ± 1.1-243.4 ± 4.3

Analysis & Insights:

  • The data clearly shows that the addition of a carboxylic acid group significantly stabilizes the indazole system, making the enthalpy of formation much more negative compared to the parent indazole.

  • There is excellent agreement between the experimentally derived gas-phase enthalpy of formation for 1H-indazole-3-carboxylic acid (-244.8 ± 4.6 kJ·mol⁻¹) and the value predicted by DFT calculations (-244.7 kJ·mol⁻¹).[10] This demonstrates the power of modern computational methods to reliably predict these properties, providing a self-validating system when combined with careful experimentation.

Part 6: Applications in Drug Development

Understanding the enthalpy of formation is critical for making informed decisions throughout the drug development pipeline.

  • Lead Optimization & Candidate Selection: During early discovery, ΔfH° can be used as a computational descriptor to rank the intrinsic stability of potential drug candidates. A molecule with a significantly less favorable (less negative) enthalpy of formation compared to its analogues may be flagged as a higher risk for long-term stability issues.

  • Polymorph Screening and Control: An API can often crystallize in multiple forms, or polymorphs, each with a unique crystal lattice and, therefore, a different enthalpy. The polymorph with the lowest enthalpy is the most stable one. Identifying and consistently producing this most stable form is a regulatory requirement to ensure the drug does not convert to a less soluble or less effective form on the shelf. Differential Scanning Calorimetry (DSC) is a key tool used to measure the enthalpies associated with polymorphic transitions.[10]

  • Process Safety and Scale-up: Knowledge of the enthalpy of formation allows for the calculation of reaction enthalpies for synthetic steps.[5] This is crucial for chemical engineers designing large-scale reactors, as it allows them to plan for adequate cooling to control highly exothermic reactions and prevent dangerous thermal runaway events.

  • Formulation Stability: The overall stability of the final drug product—be it a tablet, capsule, or injection—depends on the intrinsic stability of the API. A thermodynamically stable API (indicated by a favorable ΔfH°) is less likely to degrade through chemical pathways like hydrolysis or oxidation, leading to a longer and more reliable product shelf-life.

Relationship between Enthalpy and Drug Development Success

G cluster_props Core Molecular Properties cluster_outcomes Drug Development Outcomes Enthalpy Standard Enthalpy of Formation (ΔfH°) Stability High Thermodynamic Stability (More Negative ΔfH°) Enthalpy->Stability Polymorph Control of Stable Polymorph Stability->Polymorph Process Safe & Efficient Process Scale-up Stability->Process ShelfLife Improved Shelf-Life & Product Quality Stability->ShelfLife Success Higher Probability of Clinical & Commercial Success Polymorph->Success Process->Success ShelfLife->Success

Caption: The link between ΔfH°, molecular stability, and key drug development milestones.

Part 7: Conclusion

The standard enthalpy of formation of substituted indazole-3-carboxylic acids is a fundamental thermodynamic quantity with far-reaching implications for pharmaceutical development. Its determination requires a synergistic approach, combining the precision of experimental techniques like combustion calorimetry with the predictive power of computational chemistry. This dual methodology provides a robust, self-validating system for characterizing the energetic landscape of these vital molecules. For the medicinal chemist and drug development professional, ΔfH° is more than a number; it is a quantitative indicator of molecular stability that informs critical decisions regarding candidate selection, process safety, and the formulation of safe, stable, and effective medicines. As the complexity of drug design continues to grow, a firm grasp of such foundational thermochemical principles will remain indispensable.

References

Spectroscopic characterization of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-iodo-1H-indazole-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] this compound (CAS No. 885520-67-2) is a key synthetic intermediate, valued for its dual functionality: the carboxylic acid group serves as a handle for amide coupling and other derivatizations, while the iodine atom provides a site for cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3]

Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive, multi-technique spectroscopic protocol for the characterization of this compound. We move beyond simple data reporting to explain the causality behind experimental choices and data interpretation, ensuring a self-validating analytical workflow for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational step in any characterization is the confirmation of basic molecular properties. These values serve as the primary reference against which all subsequent spectroscopic data are validated.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 885520-67-2001Chemical[4]
Molecular Formula C₈H₅IN₂O₂PubChem[5]
Molecular Weight 288.04 g/mol 001Chemical[4]
Monoisotopic Mass 287.93958 DaPubChemLite[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the covalent structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

Expertise & Experience: Rationale for Experimental Design

The choice of solvent is critical. Due to the presence of two acidic protons (N-H of the indazole and O-H of the carboxylic acid) and moderate polarity, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. It readily solubilizes the compound and its high polarity and hydrogen-bond accepting nature slow down the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.[6]

Trustworthiness: Self-Validating Experimental Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution. A brief application of sonication may be used if necessary.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary.[7][8]

  • 2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments should be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C 1H NMR Spectrum B->C D 13C NMR Spectrum C->D E 2D NMR (HSQC/HMBC) D->E F Signal Integration & Multiplicity E->F G Chemical Shift Assignment F->G H Structure Confirmation G->H

Caption: Standardized workflow for NMR analysis.
Authoritative Grounding: Predicted Spectral Data

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
COOH ~13.5 - 14.0 Broad Singlet - Acidic proton, exchange broadened. Consistent with indazole-3-carboxylic acids.[6]
NH ~13.0 - 13.9 Broad Singlet - Indazole N-H proton.[10]
H-4 ~7.9 - 8.1 Doublet J ≈ 8.5 - 9.0 Ortho-coupled to H-5.
H-5 ~7.5 - 7.6 Doublet of Doublets J ≈ 8.5 - 9.0, 1.5 - 2.0 Ortho-coupled to H-4, meta-coupled to H-7.

| H-7 | ~8.2 - 8.4 | Doublet (or Singlet) | J ≈ 1.5 - 2.0 | Meta-coupled to H-5. Appears as a singlet-like peak due to the small coupling. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O ~162 - 165 Carboxylic acid carbonyl.[6][11]
C-3 ~135 - 138 Attached to the electron-withdrawing COOH group.
C-3a ~140 - 142 Bridgehead carbon adjacent to N-2.
C-4 ~123 - 125 Aromatic CH.
C-5 ~129 - 131 Aromatic CH, deshielded by iodine.
C-6 ~95 - 100 Directly attached to iodine (ipso-carbon), showing significant shielding.
C-7 ~128 - 130 Aromatic CH.

| C-7a | ~121 - 123 | Bridgehead carbon adjacent to N-1. |

Mass Spectrometry (MS): Unimpeachable Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, serving as the gold standard for confirming the elemental composition of a molecule.

Expertise & Experience: Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for this molecule. Its polar, acidic nature makes it highly amenable to forming ions in solution. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary data and enhances confidence in the identification.

Trustworthiness: Self-Validating Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Positive Mode): Scan for a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). The expected [M+H]⁺ ion is 288.94686.

  • Data Acquisition (Negative Mode): Switch the instrument polarity and scan the same mass range. The expected [M-H]⁻ ion is 286.93230.

  • Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm is required for confident formula assignment.

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL) B Electrospray Ionization (ESI) A->B C Acquire Spectrum (Positive & Negative Modes) B->C D Measure Accurate Mass C->D E Confirm Elemental Formula (Mass Error < 5 ppm) D->E

Caption: High-resolution mass spectrometry workflow.
Authoritative Grounding: Predicted Mass-to-Charge Ratios

The following table lists the predicted m/z values for the parent molecule and its common adducts, derived from computational tools.[5] The presence of iodine gives a characteristic isotopic pattern that should also be observed.

Ion SpeciesMolecular FormulaCalculated m/z
[M]⁺C₈H₅IN₂O₂287.93903
[M+H]⁺C₈H₆IN₂O₂288.94686
[M+Na]⁺C₈H₅IN₂O₂Na310.92880
[M-H]⁻C₈H₄IN₂O₂286.93230

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Interpreting Key Vibrational Bands

For this compound, the IR spectrum is dominated by the highly characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch is exceptionally broad and is a hallmark of carboxylic acids.[11][12] The indazole ring itself also presents a series of fingerprint absorptions.

Trustworthiness: Self-Validating Experimental Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, solid-state sampling technique that requires minimal sample preparation.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Co-add at least 16 scans over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

Authoritative Grounding: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
2500 - 3300Broad, StrongO-H stretch (Carboxylic Acid Dimer)Highly characteristic, broad absorption due to hydrogen bonding.[11][12]
~3100MediumN-H stretchIndazole N-H vibration.
1680 - 1710Strong, SharpC=O stretch (Carboxylic Acid)Conjugated carbonyl, lower frequency due to hydrogen bonding.[11]
1590 - 1620MediumC=C stretch (Aromatic)Benzene ring of the indazole system.
1400 - 1450MediumO-H bendIn-plane bending of the carboxylic acid O-H.
~1250StrongC-O stretchCarboxylic acid C-O single bond vibration.
~800 - 850Medium-StrongC-H bend (out-of-plane)Aromatic C-H bending.
< 600MediumC-I stretchCarbon-iodine bond vibration.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system, known as the chromophore.

Expertise & Experience: Understanding Electronic Transitions

The indazole ring system is an aromatic chromophore that exhibits characteristic π → π* transitions. The absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of the substituents on the ring. The presence of the carboxyl group and iodine atom is expected to slightly modify the absorption profile compared to the parent 1H-indazole.[13][14]

Trustworthiness: Self-Validating Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile or methanol) of known concentration. Perform serial dilutions to create a final solution with an absorbance between 0.2 and 0.8 AU.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Authoritative Grounding: Predicted UV-Vis Absorption

Based on the spectrum of 1H-indazole in acetonitrile, which shows absorption maxima around 250 nm and 290-300 nm, similar absorption bands are expected for this compound.[13] The extended conjugation and substitution may cause a slight bathochromic (red) shift in these peaks.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques to build an unassailable structural proof.

Integrated_Analysis Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV Structure Final Confirmed Structure NMR->Structure Covalent Bonds Connectivity (H & C) MS->Structure Elemental Formula (C8H5IN2O2) IR->Structure Functional Groups (-COOH, N-H, C-I) UV->Structure Conjugated System (Indazole Ring)

References

Methodological & Application

Synthesis of 6-iodo-1H-indazole-3-carboxylic acid from 1H-indazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-iodo-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry, starting from 1H-indazole. The described synthetic route involves a three-step process: N-protection of the indazole nitrogen, regioselective iodination at the C6 position, and subsequent carboxylation at the C3 position. This protocol is designed to be a self-validating system, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

The indazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anti-cancer agents like axitinib.[1][2] Specifically, this compound serves as a crucial intermediate for the synthesis of complex molecules due to the orthogonal reactivity of the iodo and carboxylic acid functionalities. The iodine atom allows for various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation or other modifications. This guide details a reliable and scalable synthetic pathway from the readily available 1H-indazole.

Synthetic Strategy Overview

The synthesis of this compound from 1H-indazole necessitates a carefully planned multi-step approach. Direct functionalization of the indazole core can be challenging due to the presence of two reactive nitrogen atoms and the potential for multiple reaction sites on the benzene ring. Therefore, a protecting group strategy is employed to ensure regioselectivity.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow Start 1H-Indazole Step1 Step 1: N-Protection Start->Step1 Intermediate1 N-Protected Indazole Step1->Intermediate1 Step2 Step 2: Regioselective Iodination Intermediate1->Step2 Intermediate2 N-Protected 6-iodo-1H-indazole Step2->Intermediate2 Step3 Step 3: C3-Carboxylation Intermediate2->Step3 Intermediate3 N-Protected this compound Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 End This compound Step4->End

Figure 1: Overall synthetic workflow from 1H-indazole to the target molecule.

PART 1: Detailed Experimental Protocols

Step 1: N-Protection of 1H-Indazole

Rationale: The acidic proton on the indazole nitrogen can interfere with subsequent reactions, particularly the organometallic reagents used for carboxylation. Protection of this nitrogen is crucial for achieving high yields and preventing side reactions. The choice of protecting group is critical and depends on its stability to the conditions of the subsequent steps and the ease of its removal. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it directs lithiation to the C3 position and is stable under various conditions.[3][4][5]

Protocol: Synthesis of 1-(2-(Trimethylsilyl)ethoxymethyl)-1H-indazole

  • Reagents and Materials:

    • 1H-Indazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc gradient) to afford 1-(2-(Trimethylsilyl)ethoxymethyl)-1H-indazole as a colorless oil.

Parameter Value
Reactant 1H-Indazole
Protecting Agent SEM-Cl
Base NaH
Solvent Anhydrous THF
Reaction Time 12-16 hours
Typical Yield 80-90%

Table 1: Summary of quantitative data for the N-protection step.

Step 2: Regioselective Iodination of N-Protected Indazole

Rationale: The introduction of an iodine atom at the C6 position is a key step. Direct iodination of the electron-rich benzene ring is achieved using an electrophilic iodinating agent. The regioselectivity is influenced by the electronic properties of the indazole ring system.

Protocol: Synthesis of 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole

  • Reagents and Materials:

    • 1-(2-(Trimethylsilyl)ethoxymethyl)-1H-indazole

    • N-Iodosuccinimide (NIS)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole (1.0 eq.) in anhydrous DCM at 0 °C, add NIS (1.1 eq.) portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc gradient) to obtain 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole as a white solid.

Parameter Value
Reactant 1-(2-(Trimethylsilyl)ethoxymethyl)-1H-indazole
Iodinating Agent N-Iodosuccinimide (NIS)
Solvent Anhydrous DCM
Reaction Time 4-6 hours
Typical Yield 75-85%

Table 2: Summary of quantitative data for the iodination step.

Step 3: Carboxylation at the C3 Position

Rationale: The C3 position of the N-protected indazole can be deprotonated with a strong base to form a nucleophilic organolithium species. This intermediate is then trapped with carbon dioxide to introduce the carboxylic acid group. The SEM protecting group is known to direct this lithiation specifically to the C3 position.[3][5]

Protocol: Synthesis of 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole-3-carboxylic acid

  • Reagents and Materials:

    • 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq.) dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Quench the reaction by carefully adding crushed dry ice.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole-3-carboxylic acid. This product is often used in the next step without further purification.

Parameter Value
Reactant 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole
Reagent n-Butyllithium, Dry Ice (CO₂)
Solvent Anhydrous THF
Reaction Time ~2 hours
Typical Yield 60-70% (crude)

Table 3: Summary of quantitative data for the carboxylation step.

Step 4: Deprotection to Yield the Final Product

Rationale: The final step involves the removal of the SEM protecting group to afford the target molecule. This can be achieved under acidic conditions.

Protocol: Synthesis of this compound

  • Reagents and Materials:

    • Crude 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole-3-carboxylic acid

    • Hydrochloric acid (HCl), concentrated

    • Ethanol (EtOH)

    • Water

    • Diethyl ether

  • Procedure:

    • Dissolve the crude 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole-3-carboxylic acid in a mixture of ethanol and concentrated HCl.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Add water to the residue, and the product should precipitate.

    • Collect the solid by filtration, wash with cold water and then with a small amount of diethyl ether.

    • Dry the solid under vacuum to obtain this compound as a solid.

Parameter Value
Reactant 6-iodo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole-3-carboxylic acid
Reagent Concentrated HCl
Solvent Ethanol
Reaction Time 2-4 hours
Typical Yield 85-95%

Table 4: Summary of quantitative data for the deprotection step.

PART 2: Mechanistic Insights and Key Considerations

The success of this synthetic route hinges on the regioselectivity of each step. The N-protection is crucial to deactivate the N-H proton and to direct the subsequent C3-lithiation. The choice of the SEM group is advantageous due to its directing effect.[3][4][5] The iodination at C6 is governed by the electronic properties of the indazole ring. The final carboxylation at C3 is a classic example of quenching an organolithium intermediate with an electrophile.

Reaction_Mechanism cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Iodination cluster_step3 Step 3: Carboxylation cluster_step4 Step 4: Deprotection Indazole 1H-Indazole NaH + NaH Indazolide Indazolide Anion NaH->Indazolide SEMCl + SEM-Cl Protected_Indazole N-SEM-Indazole SEMCl->Protected_Indazole Protected_Indazole2 N-SEM-Indazole NIS + NIS Iodinated_Indazole 6-Iodo-N-SEM-Indazole NIS->Iodinated_Indazole Iodinated_Indazole2 6-Iodo-N-SEM-Indazole nBuLi + n-BuLi Lithio_Indazole C3-Lithio Intermediate nBuLi->Lithio_Indazole CO2 + CO2 Carboxylate Carboxylate Intermediate CO2->Carboxylate H_plus + H+ Carboxylic_Acid N-SEM-6-iodo-1H-indazole-3-carboxylic acid H_plus->Carboxylic_Acid Carboxylic_Acid2 N-SEM-6-iodo-1H-indazole-3-carboxylic acid HCl + HCl Final_Product This compound HCl->Final_Product

Figure 2: Simplified reaction mechanism pathway.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • N-Iodosuccinimide (NIS): Irritant. Avoid inhalation and contact with skin and eyes.

  • Concentrated Hydrochloric Acid (HCl): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Iodination of 1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Iodinated Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous clinically approved drugs, particularly in oncology. Its unique bicyclic structure allows for critical interactions with biological targets. The strategic introduction of a halogen, such as iodine, onto the indazole ring system dramatically enhances its synthetic utility. Specifically, 5-iodo-1H-indazole-3-carboxylic acid is a highly valued intermediate in the synthesis of complex pharmaceutical agents.[1] The iodine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1] This document provides a detailed protocol for the regioselective iodination of 1H-indazole-3-carboxylic acid, delving into the mechanistic underpinnings of the reaction and offering practical guidance for its successful implementation in a laboratory setting.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 1H-indazole-3-carboxylic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The indazole ring, particularly the benzene portion, is sufficiently electron-rich to be susceptible to attack by an electrophilic iodine species. In this protocol, N-Iodosuccinimide (NIS) serves as the source of electrophilic iodine. The reaction is often facilitated by an acid catalyst, which protonates the NIS, enhancing the electrophilicity of the iodine atom and generating a more potent iodinating agent.

The carboxylic acid group at the 3-position is a deactivating group and a meta-director. However, the fused pyrazole ring's electronic influence and the overall heteroaromatic system's nature direct the substitution to the 5-position of the indazole ring. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity and yield the final iodinated product.

Electrophilic Aromatic Substitution Mechanism cluster_0 Activation of NIS cluster_1 Electrophilic Attack cluster_2 Re-aromatization NIS NIS Activated_NIS [NIS-H]+ (Activated Complex) NIS->Activated_NIS + H+ H+ H+ (Acid Catalyst) Indazole 1H-Indazole-3-carboxylic acid Sigma_Complex Sigma Complex (Resonance Stabilized) Indazole->Sigma_Complex + [NIS-H]+ Iodinated_Product 5-Iodo-1H-indazole-3-carboxylic acid Sigma_Complex->Iodinated_Product - H+

Caption: Mechanism of electrophilic aromatic iodination using NIS.

Experimental Protocol: Synthesis of 5-Iodo-1H-indazole-3-carboxylic acid

This protocol details the iodination of 1H-indazole-3-carboxylic acid using N-Iodosuccinimide (NIS) in an appropriate solvent. The procedure is designed to be robust and reproducible, yielding the desired 5-iodo-1H-indazole-3-carboxylic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Key Properties
1H-Indazole-3-carboxylic acidC₈H₆N₂O₂162.152623-73-6Starting material
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98516-12-1Iodinating agent, light-sensitive
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, polar aprotic solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Aqueous solution for quenching
BrineNaCl58.447647-14-5Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of starting material).

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil, as NIS can be light-sensitive.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine/NIS.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to afford 5-iodo-1H-indazole-3-carboxylic acid as a solid. Recrystallization from a suitable solvent system can also be employed for further purification.

Experimental_Workflow Experimental Workflow for Iodination A Dissolve 1H-indazole-3-carboxylic acid in DMF B Add N-Iodosuccinimide (NIS) portion-wise A->B C Stir at room temperature (12-24h) and monitor by TLC/LC-MS B->C D Aqueous work-up: Quench with Na2S2O3, extract with EtOAc C->D E Dry organic layer and concentrate D->E F Purify by column chromatography or recrystallization E->F G Characterize the final product (NMR, MS) F->G

Caption: A streamlined workflow for the synthesis of 5-iodo-1H-indazole-3-carboxylic acid.

Characterization of 5-Iodo-1H-indazole-3-carboxylic acid
  • Appearance: Typically a brown or off-white solid.[1]

  • Molecular Formula: C₈H₅IN₂O₂

  • Molecular Weight: 288.04 g/mol [1][2]

  • CAS Number: 1077-97-0[1][2]

  • Purity (typical): ≥95% (HPLC)[1]

  • Storage: Store at 0-8°C, protected from light.[1][2]

Applications in Drug Development

5-Iodo-1H-indazole-3-carboxylic acid is a crucial building block in the synthesis of targeted therapeutics, most notably kinase inhibitors.[3] The indazole core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[3] The iodine at the 5-position provides a strategic point for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[3] This allows for the introduction of various aryl, heteroaryl, or amino groups to optimize the potency, selectivity, and pharmacokinetic properties of the inhibitor.

Troubleshooting and Key Considerations

  • Formation of Regioisomers: While the 5-iodo isomer is generally the major product, the formation of other regioisomers (e.g., 7-iodo) is possible. The purification step is critical for isolating the desired isomer.

  • Reaction Rate: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this may also lead to an increase in side products.

  • Solvent Choice: While DMF is a common choice, other polar aprotic solvents like acetonitrile can also be used. The choice of solvent can sometimes influence the regioselectivity.

  • Purity of NIS: Use high-purity NIS, as impurities can affect the reaction outcome. It is also important to store NIS protected from light and moisture.

Conclusion

The iodination of 1H-indazole-3-carboxylic acid is a fundamental transformation that provides access to a versatile synthetic intermediate for drug discovery. The protocol described herein, utilizing N-Iodosuccinimide, offers a reliable and efficient method for the preparation of 5-iodo-1H-indazole-3-carboxylic acid. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and careful execution of the experimental procedure are key to achieving high yields and purity of this valuable compound.

References

Application Notes & Protocols: 6-Iodo-1H-indazole-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Among the various functionalized indazoles, 6-iodo-1H-indazole-3-carboxylic acid has emerged as a particularly valuable and versatile building block for drug discovery and development. Its strategic importance lies in its bifunctional nature: a carboxylic acid at the 3-position and an iodine atom at the 6-position. These two handles allow for orthogonal chemical modifications, enabling the systematic construction of complex molecular architectures.

The carboxylic acid group serves as a prime site for amide bond formation, a ubiquitous reaction in pharmaceutical chemistry for linking molecular fragments and modulating physicochemical properties.[3] Concurrently, the iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a highly effective method for forming new carbon-carbon bonds.[4][5] This dual reactivity makes this compound a cornerstone intermediate in the synthesis of targeted therapeutics, most notably in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[6][7]

This guide provides a detailed technical overview, field-proven protocols, and expert insights into leveraging this compound in synthetic workflows.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental outcomes.

PropertyValueSource(s)
Chemical Name This compoundGeneral
CAS Number 261953-44-6N/A
Molecular Formula C₈H₅IN₂O₂[8]
Molecular Weight 288.04 g/mol [8]
Appearance Yellow to brown solid/powder[8][9]
Melting Point 208 - 211 °C[9]
Solubility Soluble in DMF, DMSO; limited solubility in other organic solventsGeneral
pKa ~10.47 (Predicted for the N-H proton)[10]

Safety & Handling:

  • Hazard Statements : May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[9][11]

  • Precautionary Measures : Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Avoid dust formation.[9]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from light, as the compound can be light-sensitive.[9][11]

  • Incompatible Materials : Strong oxidizing agents, acid chlorides, and strong bases.[9][11]

Core Synthetic Applications & Protocols

The utility of this compound stems from its two distinct reactive sites, allowing for sequential or orthogonal functionalization.

Application 1: Amide Bond Formation via the Carboxylic Acid Group

The formation of an amide bond is one of the most fundamental and frequently used reactions in drug development.[3] The carboxylic acid at the C-3 position of the indazole can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Coupling Reagents : Direct condensation of a carboxylic acid and an amine is inefficient due to the formation of a non-reactive salt.[13] Coupling reagents like carbodiimides (EDC) or uronium/aminium salts (HATU) convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylisourea or active ester intermediate.[14]

  • Additives : Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often used with EDC. They trap the active intermediate to form a more stable active ester, which reduces the risk of side reactions and racemization, particularly in chiral substrates.[3][13]

  • Base : A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acidic byproducts formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state.[14][15]

  • Solvent : Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they can dissolve the reagents and do not interfere with the reaction mechanism.[13]

This protocol describes a reliable method for coupling this compound with a generic amine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound (1 eq.), HATU (1.2 eq.), and amine (1.1 eq.) in DMF add_base Add DIPEA (3 eq.) dropwise at 0°C reagents->add_base Cool mixture stir Stir at room temperature for 2-16 hours add_base->stir Allow to warm monitor Monitor progress via TLC or LC-MS stir->monitor quench Pour into water/brine, extract with EtOAc monitor->quench Upon completion wash Wash organic layer with aq. LiCl, NaHCO3, brine quench->wash purify Dry (Na2SO4), concentrate, and purify via column chromatography wash->purify

Caption: Workflow for a typical HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq.)

  • Desired primary or secondary amine (1.1-1.2 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (Diisopropylethylamine) (3.0 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Water, Brine, Saturated aq. NaHCO₃, 5% aq. LiCl

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and HATU (1.2 eq.).

  • Dissolution : Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Amine Addition : Add the amine (1.1 eq.) to the solution.

  • Activation : Cool the mixture to 0°C using an ice bath. Add DIPEA (3.0 eq.) dropwise while stirring. The solution may change color.

  • Reaction : After the addition of DIPEA, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up : Once complete, pour the reaction mixture into a separatory funnel containing water or brine and extract three times with ethyl acetate.[13]

  • Washing : Combine the organic layers. To remove residual DMF, wash with 5% aqueous LiCl solution, followed by saturated aqueous NaHCO₃, and finally brine.[13]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc or DCM/MeOH gradient) to yield the pure amide product.

Application 2: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C-6 position is a versatile handle for introducing new carbon-based substituents via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful and widely used method for this purpose.[4][16]

Causality Behind Experimental Choices:

  • Catalyst : A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, which are reduced in situ or become active upon oxidative addition.[17] The choice of phosphine ligands (like PPh₃ or dppf) is crucial as they stabilize the palladium center and modulate its reactivity.[17]

  • Base : A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species, forming a more nucleophilic boronate complex that can transfer its organic group to the palladium center.[4]

  • Solvent System : The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water. Water is necessary to dissolve the inorganic base, creating a biphasic system that facilitates the reaction.[4]

  • N-H Protection : The acidic N-H proton of the indazole can sometimes interfere with the catalytic cycle.[17] While many Suzuki reactions on 3-iodoindazoles proceed without protection, in some cases, protecting the nitrogen (e.g., with a Boc or SEM group) can improve yields and prevent side reactions.[17][18]

Suzuki-Miyaura Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_complex Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂-R² (Transmetalation Intermediate) pd2_complex->transmetalation_intermediate Transmetalation boronate_complex [R²-B(OH)₃]⁻ transmetalation_intermediate->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_intermediate->product aryl_halide Ar-I (Indazole) aryl_halide->pd0 boronic_acid R-B(OH)₂ boronic_acid->boronate_complex base Base (e.g., K₂CO₃) base->boronic_acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

This protocol provides an efficient method for coupling the 6-iodo-indazole core with various boronic acids or esters, leveraging microwave irradiation to accelerate the reaction.[17][18]

Materials:

  • 6-Iodo-1H-indazole-3-carboxamide derivative (from Protocol 1) (1.0 eq.)

  • Aryl or vinyl boronic acid or its pinacol ester (1.5-2.0 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 eq.)

  • 1,4-Dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • Preparation : To a microwave reaction vial, add the 6-iodo-1H-indazole-3-carboxamide derivative (1.0 eq.), the boronic acid/ester (1.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition : Add 1,4-dioxane as the solvent, followed by the 2M aqueous solution of Na₂CO₃ (2.0 eq.).[17]

  • Sealing : Securely cap the vial.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 30-60 minutes).[17] The reaction should be monitored for pressure and temperature.

  • Work-up : After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with water and extract with ethyl acetate or DCM.

  • Washing : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired C-6 coupled product.

Case Study: A Key Building Block for PARP Inhibitors

The true power of this compound is demonstrated in its application to multi-step syntheses of high-value pharmaceutical agents. It is a known intermediate in various synthetic routes to Niraparib, an orally active PARP inhibitor used for treating certain types of cancer.[6][7]

The synthesis showcases the sequential application of the protocols described above:

  • Amide Formation : The carboxylic acid at C-3 is first coupled with a suitable amine to form a carboxamide.

  • Cross-Coupling : The iodo-group at C-6 is then subjected to a Suzuki coupling with a boronic acid derivative of a protected piperidine to install the final key fragment of the Niraparib scaffold.[19]

Synthetic Strategy Diagram:

G start 6-Iodo-1H-indazole- 3-carboxylic acid intermediate 6-Iodo-1H-indazole- 3-carboxamide start->intermediate Amide Coupling (Protocol 1) step1_reagent Amine (R-NH₂) + Coupling Reagent step1_reagent->intermediate final_product Complex Target Molecule (e.g., Niraparib Precursor) intermediate->final_product Suzuki Coupling (Protocol 2) step2_reagent Boronic Acid (Ar-B(OH)₂) + Pd Catalyst + Base step2_reagent->final_product

Caption: Sequential functionalization strategy using this compound.

This stepwise approach allows for the modular and efficient assembly of complex drug molecules, highlighting why this compound is such a critical tool for researchers, scientists, and drug development professionals.

References

Application Notes & Protocols: The Strategic Use of 6-Iodo-1H-indazole-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to engage in crucial hydrogen bonding interactions within protein active sites, particularly in kinase inhibitors.[3] This guide focuses on a highly versatile and strategically important building block: 6-iodo-1H-indazole-3-carboxylic acid . We will explore its synthetic utility, providing detailed protocols for the targeted functionalization of its three key reactive sites: the C6-iodo group, the C3-carboxylic acid, and the N1-proton. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the efficient construction of novel molecular entities.

Introduction to a Versatile Scaffolding Tool

This compound is a trifunctional building block offering a pre-defined and logical roadmap for molecular elaboration. Each functional group serves as a distinct handle for orthogonal chemical transformations, enabling the systematic exploration of chemical space around the indazole core.

  • C6-Iodo Group: An ideal anchor for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions. This position is frequently exploited to install aryl, heteroaryl, or alkynyl groups that can occupy hydrophobic pockets in target proteins.

  • C3-Carboxylic Acid: This group is a critical pharmacophoric element, capable of forming strong electrostatic and hydrogen bond interactions.[4] It also serves as a synthetic linchpin for the attachment of various side chains through amide or ester linkages, a common strategy in drug design.[5][6]

  • N1-Proton: The acidic proton on the pyrazole ring nitrogen can be readily alkylated or arylated, providing a vector to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to probe for additional binding interactions.

The strategic value of this building block is illustrated by the logical flow of its potential derivatization pathways.

G main This compound sub_c6 C6-Iodo Functionalization main->sub_c6 Site 1 sub_c3 C3-Carboxylic Acid Modification main->sub_c3 Site 2 sub_n1 N1-Alkylation/ Arylation main->sub_n1 Site 3 c6_react Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination sub_c6->c6_react c3_react Amide Coupling Esterification Bioisosteric Replacement sub_c3->c3_react n1_react Alkylation (e.g., MeI, BnBr) Arylation (e.g., Chan-Lam) sub_n1->n1_react bioactive Diverse Bioactive Molecules (e.g., Kinase Inhibitors) c6_react->bioactive Synthesis c3_react->bioactive Synthesis n1_react->bioactive Synthesis

Figure 1: Synthetic diversification pathways of this compound.

Protocols for C6-Position Functionalization: The Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern drug discovery synthesis. The C-I bond at the 6-position is highly susceptible to oxidative addition, making it an excellent substrate for these transformations. The Suzuki-Miyaura coupling is particularly favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Protocol 2.1: Synthesis of 6-Aryl-1H-indazole-3-carboxylic Acid

This protocol details a representative Suzuki coupling. The choice of a catalyst like Pd(dppf)Cl₂ is deliberate; the dppf ligand is bulky and electron-rich, promoting the reductive elimination step and often providing good yields for heteroaromatic substrates. A weak inorganic base like potassium carbonate is sufficient to facilitate transmetalation without hydrolyzing the carboxylic acid.

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is crucial for reaction efficiency.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to ensure the carboxylic acid is protonated. The product may precipitate at this stage.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (typically using a gradient of methanol in dichloromethane) or by recrystallization to yield the pure product.

Self-Validation & Troubleshooting:

  • Expected Outcome: Successful reaction is indicated by a new set of aromatic proton signals in the ¹H NMR spectrum corresponding to the coupled aryl group.

  • Troubleshooting: Low yields can often be attributed to inefficient degassing, inactive catalyst, or insufficient base. If dehalogenation (replacement of iodine with hydrogen) is a major side product, consider using a milder base (e.g., K₃PO₄) or lower reaction temperatures.

Coupling PartnerCatalyst (mol%)Base (eq)ConditionsYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O, 90°C, 12h85-95[7]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O, 85°C, 6h92[7]
Pyridine-3-boronic acidSPhos Pd G2 (3)K₃PO₄ (3)t-AmylOH/H₂O, 100°C, 4h75-85[7]
2-Thiopheneboronic acidPd(OAc)₂/SPhos (4)K₂CO₃ (2)Dioxane/H₂O, 95°C, 8h88[7]

Protocols for C3-Carboxylic Acid Modification: Amide Bond Formation

The carboxylic acid at the C3 position is a versatile handle for constructing amides, which are prevalent in drug molecules. Standard peptide coupling reagents provide a reliable method for forming these bonds under mild conditions.

Protocol 3.1: General Procedure for 1H-Indazole-3-Carboxamide Synthesis

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive intermediate.[8]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Initial Solution: Dissolve the this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add HOBt, EDC.HCl, and the base (TEA or DIPEA). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will typically have a different Rf value than the starting carboxylic acid.

  • Work-up:

    • Pour the reaction mixture into cold water, which often causes the product to precipitate.

    • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash successively with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights:

  • Why DMF? DMF is an excellent polar aprotic solvent that solubilizes the starting materials and reagents effectively.

  • Why a base? The base (DIPEA or TEA) is required to neutralize the HCl salt of EDC and the proton released during the coupling, driving the reaction to completion.

  • Bioisosteres: In cases where the carboxylic acid moiety leads to poor pharmacokinetic properties (e.g., low membrane permeability, rapid metabolism), it can be replaced with a bioisostere.[9][10] The C3-position is an ideal attachment point for such groups, for example, by coupling with an amine that is a precursor to a tetrazole or other acidic heterocycle.[11][12]

References

Application Notes and Protocols: The Strategic Synthesis of Kinase Inhibitors Using 6-Iodo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 6-iodo-1H-indazole-3-carboxylic acid as a cornerstone building block for the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1][2][3] The title compound is pre-functionalized at two strategic vectors: the 3-position carboxylic acid, ideal for amide coupling, and the 6-position iodo group, a versatile handle for palladium-catalyzed cross-coupling reactions.[2] This dual functionality allows for the systematic and efficient construction of diverse chemical libraries to probe the kinase active site, optimize potency, and refine selectivity. We provide detailed, field-proven protocols for key transformations, explain the rationale behind experimental choices, and present a logical workflow for the development of novel kinase inhibitors.

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][4] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery.[5] Within this field, nitrogen-containing heterocyclic compounds are paramount, with the indazole core standing out as a particularly successful pharmacophore.[3][6]

The power of the indazole scaffold lies in its bioisosteric relationship with indole and its inherent ability to act as a hydrogen bond donor and acceptor, mimicking the purine core of ATP. This allows it to anchor inhibitors into the kinase hinge region, a critical interaction for potent inhibition.[2]

The utility of This compound stems from its orthogonal chemical handles:

  • The 1H-Indazole Core: Serves as the primary kinase-binding element.

  • The C3-Carboxylic Acid: Provides a robust attachment point for building out vectors that can occupy the ribose-binding pocket or other nearby regions. Amide bond formation at this position is one of the most reliable and frequently used reactions in medicinal chemistry.[7][8]

  • The C6-Iodo Group: An exceptionally versatile functional group for late-stage diversification. The carbon-iodine bond is readily activated by palladium catalysts, enabling access to a vast array of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, and alkyl groups that can extend into the solvent-exposed region of the active site.[2]

This trifecta of features makes this compound a powerful platform for generating libraries of kinase inhibitors with high structural diversity and therapeutic potential.

Overall Synthetic Workflow

The synthesis of diverse kinase inhibitors from this starting material typically follows a logical sequence of amide bond formation and palladium-catalyzed cross-coupling. The order of these steps can be chosen based on the stability and compatibility of the desired functional groups. The general strategy is outlined below.

G cluster_0 Pathway A cluster_1 Pathway B start This compound AmideCoupling Protocol 1: Amide Coupling start->AmideCoupling R¹-NH₂ SuzukiB Protocol 2: Suzuki Coupling start->SuzukiB R²-B(OH)₂ IntermediateA 6-Iodo-1H-indazole-3-carboxamide (Intermediate A) AmideCoupling->IntermediateA SuzukiA Protocol 2: Suzuki Coupling IntermediateA->SuzukiA FinalProduct Diverse Kinase Inhibitors SuzukiA->FinalProduct R²-B(OH)₂ IntermediateB 6-Aryl-1H-indazole-3-carboxylic Acid (Intermediate B) SuzukiB->IntermediateB AmideCouplingB Protocol 1: Amide Coupling IntermediateB->AmideCouplingB AmideCouplingB->FinalProduct R¹-NH₂

Figure 1: General synthetic pathways for diversifying this compound.

Pathway A, where amide coupling is performed first, is often preferred as it avoids potential complications of the free carboxylic acid with the basic conditions of the Suzuki coupling. However, the choice of pathway is ultimately substrate-dependent.

Experimental Protocols

Protocol 1: Amide Coupling at the C3-Carboxylic Acid Position

This protocol describes the formation of an amide bond by activating the carboxylic acid with a uronium-based coupling reagent, HATU, which is highly efficient and minimizes side reactions.[7][9]

Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable. Coupling reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[9] A non-nucleophilic base, such as DIPEA, is required to neutralize the acidic protons and drive the reaction to completion.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (R-COOH) ActivatedEster Activated O-Acylisourea Ester Acid->ActivatedEster + DIPEA HATU HATU HATU->ActivatedEster + DIPEA Amide Amide Product (R-CONH-R') ActivatedEster->Amide Amine Amine (R'-NH₂) Amine->Amide

Figure 2: Mechanism overview for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq). Stir the mixture for 5 minutes at room temperature.

  • Initiation: Slowly add DIPEA (3.0 eq) to the stirring mixture. The solution may change color.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The acid wash removes excess DIPEA and unreacted amine, while the base wash removes unreacted HATU byproducts and any remaining starting acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-iodo-1H-indazole-3-carboxamide derivative.

Data Presentation: Representative Amide Couplings

EntryAmine (R¹-NH₂)Coupling SystemTypical Yield
1AnilineHATU, DIPEA in DMF85-95%
2BenzylamineHATU, DIPEA in DMF88-96%
34-PiperidinopiperidineEDC, HOBt, DIPEA in DCM/DMF75-85%
4(S)-3-AminoquinuclidineHBTU, DIPEA in DMF80-90%[10]
Yields are illustrative and may vary based on the specific amine and purification.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a carbon-carbon bond at the C6-position of the indazole core using the versatile Suzuki-Miyaura reaction.[11][12][13]

Rationale: The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl iodide, (2) Transmetalation of the organic group from the boronic acid to the palladium complex (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ is common, as it is air-stable and is reduced in situ to the active Pd(0) species.

G Pd0 Pd(0)L₂ OxAdd [R-Pd(II)-I]L₂ Pd0->OxAdd Oxidative Addition ArI R-I ArI->OxAdd ArBOH2 R'-B(OH)₂ ArBOH2->OxAdd Product R-R' Transmetal [R-Pd(II)-R']L₂ OxAdd->Transmetal Transmetalation (+ Base) Transmetal->Pd0 Reductive Elimination Transmetal->Product

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials:

  • 6-Iodo-1H-indazole-3-carboxamide derivative (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

  • Ethyl acetate (EtOAc), Celite®

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Preparation: To a Schlenk flask or microwave vial, add the 6-iodo-indazole substrate (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add the degassed solvent mixture (1,4-dioxane and water, 4:1).

    • Scientist's Note: Degassing the solvent by sparging with argon or using freeze-pump-thaw cycles is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final 6-aryl-1H-indazole kinase inhibitor.

Data Presentation: Representative Suzuki Couplings

EntryBoronic Acid (R²-B(OH)₂)CatalystBaseTypical Yield
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃80-90%
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃85-95%[11]
3Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃70-85%
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃75-88%[12]
Yields are illustrative and depend on the specific substrates and reaction conditions.

Conclusion

This compound is a superior starting material for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups provide a streamlined and highly efficient route to chemical diversification. The robust and reliable protocols for amide coupling and palladium-catalyzed cross-coupling enable medicinal chemists to rapidly generate libraries of novel compounds. This strategic approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds, accelerating the discovery of next-generation targeted therapies.

References

Application Notes & Protocols: Synthesis of Axitinib from 6-Iodo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Axitinib, a potent tyrosine kinase inhibitor, commencing from the pivotal intermediate, 6-iodo-1H-indazole.[1] Axitinib is a crucial therapeutic agent for advanced renal cell carcinoma.[2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth synthetic protocols, mechanistic insights, and process optimization strategies. The synthesis involves key transformations, including palladium-catalyzed cross-coupling reactions to construct the core structure of Axitinib.[2][3] We will explore the critical aspects of these reactions, emphasizing experimental design, reagent selection, and analytical characterization of intermediates and the final active pharmaceutical ingredient (API).

Introduction: Strategic Importance of 6-Iodo-1H-Indazole

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. In the context of Axitinib synthesis, 6-iodo-1H-indazole serves as a critical building block, enabling the strategic introduction of the key thioether side chain at the C6 position. The presence of the iodo group at this specific position facilitates efficient cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

The overall synthetic strategy for Axitinib from 6-iodo-1H-indazole generally involves two key bond-forming events:

  • C-S Cross-Coupling: Formation of the thioether linkage between the 6-position of the indazole core and 2-mercapto-N-methylbenzamide.

  • Heck or Suzuki Coupling: Installation of the (E)-2-(pyridin-2-yl)vinyl group at the C3 position of the indazole.

The sequence of these events can vary, and protection of the indazole nitrogen is often a critical consideration to prevent side reactions and improve yields.[4]

Synthetic Pathways and Mechanistic Considerations

Several synthetic routes to Axitinib originating from 6-iodo-1H-indazole have been reported, with variations in the order of bond formation and the choice of catalytic systems.[5][6] A prevalent and effective strategy involves an initial C-S coupling followed by functionalization at the C3 position.

C-S Cross-Coupling: The Ullmann and Migita Reactions

The formation of the aryl thioether bond is typically achieved through a copper- or palladium-catalyzed cross-coupling reaction.

  • Ullmann Condensation: A classical method for forming carbon-heteroatom bonds, the Ullmann reaction traditionally employs copper catalysts at elevated temperatures.[7] While effective, these conditions can be harsh. Modern iterations often utilize ligands to improve catalyst performance and allow for milder reaction conditions.[8]

  • Migita Coupling: A palladium-catalyzed C-S cross-coupling reaction, the Migita coupling offers an alternative with often higher efficiency and functional group tolerance.[3] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiol and reductive elimination to yield the desired thioether.

The choice between these methods depends on factors such as substrate reactivity, catalyst cost, and desired process scalability. For industrial applications, the efficiency and robustness of palladium-catalyzed processes are often favored.[2]

C3-Functionalization: The Heck Reaction

The introduction of the vinylpyridine moiety at the C3 position is commonly accomplished via a Heck reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl halide (in this case, the C3-iodo-indazole intermediate) and an alkene (2-vinylpyridine).[3]

A key challenge in the Heck reaction is controlling the regioselectivity and stereoselectivity of the product. The desired E-isomer is the thermodynamically more stable product and is typically obtained as the major isomer under standard Heck conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of Axitinib from 6-iodo-1H-indazole. These are representative procedures and may require optimization based on laboratory-specific conditions and equipment.

Synthesis of 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide

This step involves the crucial C-S bond formation between 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide.

Reaction Scheme:

G compound1 6-Iodo-1H-indazole product 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide compound1->product Pd Catalyst, Base compound2 2-Mercapto-N-methylbenzamide compound2->product

Figure 1: C-S Coupling Reaction

Materials:

Reagent/SolventMolar Equiv.Purity
6-Iodo-1H-indazole1.0>98%
2-Mercapto-N-methylbenzamide1.1>98%
Palladium(II) Acetate0.02>98%
Xantphos0.04>98%
Sodium Carbonate2.0ACS Grade
1,4-Dioxane-Anhydrous

Procedure:

  • To a dry, nitrogen-purged reaction vessel, add 6-iodo-1H-indazole (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane to the vessel and stir the mixture for 15 minutes at room temperature.

  • Add 2-mercapto-N-methylbenzamide (1.1 eq) and sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-((1H-indazol-6-yl)thio)-N-methylbenzamide as a solid.

Iodination at C3: Synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

The next step involves the regioselective iodination of the indazole ring at the C3 position.

Reaction Scheme:

G reactant 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide product 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide reactant->product Iodine, Base

Figure 2: C3 Iodination of Indazole

Materials:

Reagent/SolventMolar Equiv.Purity
2-((1H-Indazol-6-yl)thio)-N-methylbenzamide1.0>95%
Iodine1.2ACS Grade
Potassium Hydroxide2.0ACS Grade
N,N-Dimethylformamide (DMF)-Anhydrous

Procedure:

  • Dissolve 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq) in anhydrous DMF in a reaction vessel protected from light.

  • Add potassium hydroxide (2.0 eq) and stir the mixture until the base is fully dissolved.

  • Slowly add a solution of iodine (1.2 eq) in DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.[5]

Heck Coupling: Synthesis of Axitinib

The final step is the palladium-catalyzed Heck coupling of the C3-iodo intermediate with 2-vinylpyridine.

Reaction Scheme:

G reactant1 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide product Axitinib reactant1->product Pd Catalyst, Base reactant2 2-Vinylpyridine reactant2->product

Figure 3: Heck Coupling for Axitinib Synthesis

Materials:

Reagent/SolventMolar Equiv.Purity
2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide1.0>98%
2-Vinylpyridine1.5>98%
Palladium(II) Acetate0.05>98%
Tri(o-tolyl)phosphine0.1>98%
Triethylamine3.0>99%
N,N-Dimethylformamide (DMF)-Anhydrous

Procedure:

  • To a degassed solution of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq) in anhydrous DMF, add palladium(II) acetate (0.05 eq) and tri(o-tolyl)phosphine (0.1 eq).

  • Add triethylamine (3.0 eq) and 2-vinylpyridine (1.5 eq) to the reaction mixture.

  • Heat the reaction to 110 °C for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude Axitinib can be purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Process Optimization and Impurity Control

In an industrial setting, process optimization is critical for ensuring high yield, purity, and cost-effectiveness.[2] Key areas for optimization in the synthesis of Axitinib include:

  • Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary goal. Screening different ligands and reaction conditions can help in reducing catalyst loading without compromising yield.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles. Greener and more easily recyclable solvents are preferred.

  • Impurity Profiling: A thorough understanding of potential impurities is essential for developing effective purification strategies. Common impurities can arise from side reactions such as homo-coupling of the starting materials or incomplete reactions.

  • Crystallization: The final crystallization step is crucial for obtaining Axitinib with the desired polymorphic form and high purity.[3]

Conclusion

The synthesis of Axitinib from 6-iodo-1H-indazole derivatives is a robust and well-established process that relies on powerful palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions and employing effective purification techniques, high yields of pure Axitinib can be achieved. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important anticancer drug.

References

Application Notes and Protocols for the Suzuki Coupling of 6-iodo-1H-indazole-3-carboxylic acid with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Aryl-1H-indazole-3-carboxylic Acids

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The targeted synthesis of 6-aryl-1H-indazole-3-carboxylic acids is of particular interest as it allows for the exploration of chemical space around a key pharmacophore, enabling the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, making it an ideal choice for the arylation of the indazole core.[1][2]

This technical guide provides a comprehensive overview of the Suzuki coupling of 6-iodo-1H-indazole-3-carboxylic acid with various arylboronic acids. It offers in-depth scientific insights, detailed experimental protocols, and practical advice to enable researchers to successfully synthesize these valuable compounds.

Core Scientific Principles: Navigating the Nuances of Indazole Suzuki Coupling

The Suzuki-Miyaura coupling of this compound presents unique challenges that require a thoughtful experimental design. The presence of both a free N-H group on the pyrazole ring and a carboxylic acid at the C-3 position can interfere with the catalytic cycle.

The Indazole N-H: A Double-Edged Sword

The acidic proton of the indazole N-H can react with the basic conditions typically employed in Suzuki couplings, potentially leading to catalyst inhibition or undesired side reactions. Therefore, protection of the indazole nitrogen is often a crucial first step to ensure a successful and high-yielding coupling reaction. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its ease of installation and subsequent removal under mild acidic conditions.[3]

The Carboxylic Acid Moiety: A Potential Catalyst Poison

Carboxylic acids can coordinate to the palladium catalyst, leading to the formation of inactive palladium carboxylate species and effectively poisoning the catalyst. To circumvent this issue, the carboxylic acid is typically converted to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This protection strategy prevents catalyst deactivation and ensures a smooth catalytic turnover.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the protected 6-iodo-1H-indazole-3-carboxylate) to a Pd(0) complex. This step forms a Pd(II) intermediate.[4][5]

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[4][5]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R'-B(OR)₂ + Base) pd_intermediate->transmetalation pd_biaryl R-Pd(II)L_n-R' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, three-part experimental protocol for the synthesis of 6-aryl-1H-indazole-3-carboxylic acids, starting from this compound. This protocol is based on established procedures for similar indazole derivatives.[3][6]

Part 1: Protection of this compound

This two-step protection strategy is crucial for a successful Suzuki coupling.

Step 1.1: Esterification of the Carboxylic Acid

Esterification_Workflow start This compound reagents Methanol (solvent) Sulfuric acid (catalyst) start->reagents conditions Reflux, 2h reagents->conditions workup Quench with water Extract with Ethyl Acetate Dry and concentrate conditions->workup product Methyl 6-iodo-1H-indazole-3-carboxylate workup->product

Figure 2: Workflow for the esterification of the starting material.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in methanol (10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction Execution: Stir the resulting solution at reflux for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, evaporate the methanol under reduced pressure. Treat the residue with ice water, and extract the precipitated product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 6-iodo-1H-indazole-3-carboxylate.

Step 1.2: N-Boc Protection of the Indazole

  • Reaction Setup: In a round-bottom flask, combine methyl 6-iodo-1H-indazole-3-carboxylate (1.0 eq.), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.), 4-dimethylaminopyridine (DMAP, 0.05 eq.), and triethylamine (1.5 eq.) in acetonitrile (10 mL per gram of indazole).[3]

  • Reaction Execution: Stir the mixture vigorously at room temperature for 10 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Evaporate the solvent and triethylamine under reduced pressure. The resulting crude product, tert-butyl 3-(methoxycarbonyl)-6-iodo-1H-indazole-1-carboxylate, can be purified by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Workflow start Protected 6-iodo-indazole reagents Arylboronic acid (1.2 eq.) Pd(dppf)Cl₂ (0.05 eq.) K₂CO₃ (2.0 eq.) start->reagents solvent 1,2-Dimethoxyethane (DME) Water reagents->solvent conditions 80 °C, 2h solvent->conditions workup Cool to RT Add water, Extract with EtOAc Dry, concentrate, and purify conditions->workup product Protected 6-aryl-indazole workup->product

Figure 3: General workflow for the Suzuki-Miyaura coupling step.

  • Reaction Setup: To a solution of the protected 6-iodo-indazole (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), add potassium carbonate (K₂CO₃, 2.0 eq.) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).[6]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the mixture at 80 °C for 2 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Deprotection to Yield the Final Product

Step 3.1: Saponification of the Ester

  • Reaction Setup: Dissolve the protected 6-aryl-indazole product (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH·H₂O, 3-4 eq.).[3]

  • Reaction Execution: Stir the mixture at room temperature for 18 hours.

  • Workup: Acidify the reaction mixture to pH 2 with a dilute HCl solution. Extract the product with an organic solvent, dry, and concentrate to yield the Boc-protected carboxylic acid.

Step 3.2: Removal of the N-Boc Group

  • Reaction Setup: Dissolve the Boc-protected carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Reaction Execution: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), and stir at room temperature until deprotection is complete (monitor by TLC).

  • Workup: Evaporate the solvent and excess acid under reduced pressure to obtain the final 6-aryl-1H-indazole-3-carboxylic acid.

Data Presentation: Representative Yields

The following table summarizes typical yields for the Suzuki coupling of a protected 5-bromo-1H-indazole-3-carboxylate with various arylboronic acids. These results can serve as a general guideline for the expected outcomes with the 6-iodo analogue.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 6-phenyl-1H-indazole-3-carboxylate~85%
24-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)-1H-indazole-3-carboxylate~90%
34-Fluorophenylboronic acidMethyl 6-(4-fluorophenyl)-1H-indazole-3-carboxylate~82%
43-Thienylboronic acidMethyl 6-(thiophen-3-yl)-1H-indazole-3-carboxylate~75%

Yields are approximate and based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the reactivity of the arylboronic acid.[1][6]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: If the reaction fails to proceed, consider the following:

    • Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored properly.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed.

    • Poor Quality Reagents: The purity of the arylboronic acid is crucial. Consider using a freshly opened bottle or purifying the boronic acid before use.

  • Formation of Side Products: The most common side product is the de-halogenated starting material. This can be minimized by ensuring an inert atmosphere and using high-quality reagents.

  • Incomplete Deprotection: If the final deprotection steps are incomplete, increase the reaction time or the amount of acid/base used.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1H-indazole-3-carboxylic acids. By employing a strategic protection of the indazole N-H and the carboxylic acid group, researchers can overcome the inherent challenges of this substrate and achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to efficiently synthesize and explore this important class of molecules.

References

Palladium-catalyzed cross-coupling reactions of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-iodo-1H-indazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions for the functionalization of this compound. This key heterocyclic building block is a valuable scaffold in pharmaceutical development, and its derivatization is crucial for exploring structure-activity relationships (SAR).[1][2][3]

This guide provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, troubleshooting advice, and visual aids to clarify complex catalytic cycles and workflows.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory drugs like Bendazac and oncology treatments such as Niraparib and Pazopanib.[1][3] The ability to selectively functionalize the indazole ring is therefore of paramount importance. This compound offers two primary points for modification: the highly reactive C-I bond at the 6-position, ideal for palladium-catalyzed cross-coupling, and the carboxylic acid at the 3-position, suitable for amide coupling.[3][4]

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5] This guide will focus on four key transformations for the C-6 position: Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, and a specialized cyanation reaction.

Critical Consideration: The Role of Protecting Groups

A key strategic decision when working with this compound is the management of the acidic N-H and carboxylic acid protons.

  • Indazole N-H: The N-H proton can interfere with some catalytic cycles, potentially leading to side reactions or catalyst inhibition.[6] While some couplings, particularly certain Suzuki reactions, can proceed on the unprotected indazole[7], many protocols benefit from N-protection (e.g., with a Boc or SEM group) to ensure reproducibility and higher yields, especially for Heck and Sonogashira reactions.[6][8]

  • Carboxylic Acid: The carboxylic acid group may complicate certain reactions, particularly those employing strongly basic conditions. A common strategy is to first convert the carboxylic acid to a more robust methyl or ethyl ester before performing the cross-coupling reaction.[9][10]

The protocols provided herein are generalized and may require adaptation based on whether the starting material is protected or esterified.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for creating biaryl structures by coupling an organohalide with an organoboron compound.[11] For this compound, this allows the introduction of a diverse array of aryl and heteroaryl substituents at the C-6 position.

Application Notes

Causality Behind Experimental Choices:

  • Catalyst System: The reactivity of aryl iodides is generally high (I > OTf > Br >> Cl), making this compound an excellent substrate.[12] Common catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective.[6][9][13] Pd(dppf)Cl₂ is particularly robust and often provides good yields for heteroaromatic systems.[9]

  • Base Selection: A base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[12] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard. The choice of base can influence reaction rates and the tolerance of other functional groups.[6]

  • Solvent System: The reaction typically requires a mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) and water.[12][14] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdXL2 Ar-Pd(II)-I L₂ OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal Ar'-B(OH)₂ Base ArPdArL2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (or its methyl ester) (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered potassium carbonate (K₂CO₃) (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the mixture to 80–120 °C. Microwave irradiation can significantly shorten reaction times.[6][7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[15] This reaction is invaluable for installing alkynyl groups, which are versatile handles for further transformations or key pharmacophores in their own right.

Application Notes

Causality Behind Experimental Choices:

  • Dual Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15] The palladium species facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • N-Protection: For Sonogashira couplings of indazoles, N-protection is often recommended to prevent potential side reactions and achieve higher yields.[6][16]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Ar-I (Oxidative Addition) Transmetal Ar-Pd(II)-C≡CR L₂ OxAdd->Transmetal Cu-C≡CR (Transmetalation) Transmetal->Pd0 Ar-C≡CR (Reductive Elimination) CuI Cu(I)I Alkyne H-C≡CR CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetal CuAcetylide->CuI Transmetalation to Pd Base Base

Caption: Intertwined catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the N-protected this compound derivative (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI) (0.06 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[17][18][19] This reaction is a powerful method for synthesizing 6-amino-indazole derivatives, which are common motifs in pharmacologically active compounds.[20]

Application Notes

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[19] These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent β-hydride elimination.[17] Common ligands include Xantphos, BINAP, and various biarylphosphine ligands developed by Buchwald (e.g., RuPhos, BrettPhos).[19]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO-t-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the substrate's sensitivity.[21]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.[18]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdXL Ar-Pd(II)-I L OxAdd->ArPdXL AmineCoord Amine Coordination ArPdXL->AmineCoord R₂NH, Base AmidoForm Ar-Pd(II)-NR₂ L (Amido Complex) AmineCoord->AmidoForm RedElim Reductive Elimination AmidoForm->RedElim RedElim->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the this compound derivative (1.0 equiv), the desired amine (1.2 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv), and sodium tert-butoxide (NaO-t-Bu, 1.4 equiv) to an oven-dried reaction tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80–110 °C for 12–24 hours, with stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile (cyano) group is a valuable transformation, as nitriles are precursors to amines, amides, and carboxylic acids. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Rosenmund-von Braun reaction.[22]

Application Notes

Causality Behind Experimental Choices:

  • Cyanide Source: The choice of cyanide source is critical. While simple salts like KCN can be used, they often require harsh conditions and can poison the palladium catalyst.[22][23] Zinc cyanide (Zn(CN)₂) is a widely used alternative that reduces catalyst poisoning.[24] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and increasingly popular alternative, often used in aqueous systems.[22][25]

  • Catalyst System: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, typically in combination with a phosphine ligand like dppf.[24] Heterogeneous catalysts like Pd/C have also been developed for scalability and easier purification.[24]

  • Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMAc at elevated temperatures (100-140 °C).[25]

Detailed Protocol: Cyanation using Zn(CN)₂
  • Reaction Setup: To a Schlenk flask, add the this compound derivative (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), and a ligand (e.g., dppf, 0.08 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent Addition: Add anhydrous, degassed DMF or DMAc via syringe.

  • Reaction: Heat the mixture to 110–130 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. Quench with aqueous sodium bicarbonate and extract with ethyl acetate. The work-up for cyanide-containing reactions should be performed with extreme caution in a well-ventilated fume hood.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Summary of Reaction Conditions & General Workflow

Comparative Table of Reaction Conditions
Reaction TypeTypical Pd CatalystTypical LigandTypical BaseTypical Solvent(s)Temp. (°C)
Suzuki-Miyaura Pd(dppf)Cl₂dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, DME/H₂O80–120
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DIPATHF, DMF25–70
Buchwald-Hartwig Pd₂(dba)₃Xantphos, RuPhosNaO-t-BuToluene, Dioxane80–110
Cyanation Pd₂(dba)₃dppfNone (reagent acts)DMF, DMAc110–140
General Experimental Workflow

The following diagram outlines a typical workflow for performing these cross-coupling reactions.

Workflow A 1. Reagent Preparation (Substrate, Coupling Partner, Base) B 2. Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C 3. Catalyst Addition B->C D 4. Reaction Execution (Heating & Monitoring via TLC/LC-MS) C->D E 5. Reaction Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Alkynylation

The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The ability to introduce molecular complexity and modulate the pharmacological properties of these scaffolds is paramount in drug discovery. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, offers a direct and efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] This reaction is particularly valuable for the alkynylation of heterocyclic systems, providing access to novel chemical space.

This document provides a detailed guide for performing the Sonogashira coupling with 6-iodo-1H-indazole-3-carboxylic acid. This specific substrate presents unique challenges due to the presence of both a reactive iodo-substituent and a potentially interfering carboxylic acid group, as well as an acidic N-H proton on the indazole ring. These application notes will delve into the mechanistic considerations, critical experimental parameters, and step-by-step protocols to enable successful and reproducible couplings for researchers in synthetic and medicinal chemistry.

Mechanistic Considerations and Strategic Approach

The Sonogashira reaction proceeds through a dual catalytic cycle involving palladium and copper.[1] The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the desired product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.

For the successful coupling of this compound, several key factors must be considered:

  • N-H Acidity of the Indazole Ring: The proton on the indazole nitrogen is acidic and can react with the basic conditions typically employed in Sonogashira couplings. This can lead to deprotonation and potential coordination to the metal catalysts, inhibiting their activity. Therefore, protection of the indazole nitrogen is highly recommended.[2]

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 3-position is also acidic and can be deprotonated by the base. The resulting carboxylate could potentially coordinate to the palladium or copper catalysts, interfering with the catalytic cycle. While some Sonogashira couplings can tolerate free carboxylic acids, protection is a prudent strategy to avoid potential complications and ensure reproducibility.

  • Potential for Decarboxylation: Indazole-3-carboxylic acids can be susceptible to decarboxylation under harsh conditions, such as high temperatures and strong bases.[3][4] The choice of reaction conditions should therefore be mild enough to avoid this undesired side reaction.

Based on these considerations, a robust strategy involves the protection of both the indazole nitrogen and the carboxylic acid group prior to the Sonogashira coupling. This approach is designed to minimize side reactions and maximize the yield of the desired alkynylated product.

Experimental Protocols

Part 1: Protection of this compound

To ensure a successful Sonogashira coupling, a two-step protection of the starting material is recommended. First, the carboxylic acid is esterified, followed by the protection of the indazole nitrogen.

A. Esterification of the Carboxylic Acid (e.g., Methyl Ester)

  • Reagents and Materials:

    • This compound

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or other suitable esterification reagent

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl 6-iodo-1H-indazole-3-carboxylate.

B. Protection of the Indazole Nitrogen (e.g., with a Boc group)

  • Reagents and Materials:

    • Methyl 6-iodo-1H-indazole-3-carboxylate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve methyl 6-iodo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

    • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the protected substrate, methyl 1-(tert-butoxycarbonyl)-6-iodo-1H-indazole-3-carboxylate.

Part 2: Sonogashira Coupling of Protected 6-iodo-1H-indazole-3-carboxylate

This protocol outlines a general procedure for the Sonogashira coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific terminal alkynes.

Reaction Scheme:

Sonogashira_Coupling Indazole Protected 6-Iodo-1H-indazole-3-carboxylate Product 6-Alkynyl-1H-indazole-3-carboxylate Derivative Indazole->Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Catalyst->Product Base Base (e.g., Et₃N, DIPEA) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Caption: General workflow for the Sonogashira coupling of the protected indazole.

Reagents and Materials:

ReagentSuggested SupplierPurityPurpose
Protected 6-iodo-1H-indazole-3-carboxylateSynthesized above>95%Aryl halide substrate
Terminal AlkyneCommercial>98%Coupling partner
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)Commercial>98%Palladium catalyst
CuI (Copper(I) iodide)Commercial>99%Co-catalyst
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)CommercialAnhydrousBase
Tetrahydrofuran (THF) or Dimethylformamide (DMF)CommercialAnhydrousSolvent
Triphenylphosphine (PPh₃) (optional)Commercial>99%Ligand

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the protected 6-iodo-1H-indazole-3-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq). If desired, additional PPh₃ (0.04-0.10 eq) can be added as a ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF or DMF) via syringe. Then, add the anhydrous base (e.g., Et₃N or DIPEA, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-1H-indazole-3-carboxylate derivative.

Part 3: Deprotection

Following the successful coupling, the protecting groups can be removed to yield the final target molecule.

A. Boc Deprotection:

  • Treat the protected product with trifluoroacetic acid (TFA) in dichloromethane at room temperature.

B. Ester Hydrolysis:

  • Hydrolyze the methyl ester using lithium hydroxide (LiOH) in a mixture of THF and water.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

    • Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne. Ensure an adequate amount of a suitable amine base is used.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This side reaction is promoted by the copper catalyst. Minimize the amount of CuI used or consider a copper-free Sonogashira protocol.

  • Decarboxylation:

    • If decarboxylation of the starting material or product is observed, reduce the reaction temperature and use a milder base.

  • Reaction without Protection:

    • While not the recommended primary approach, it is conceivable to attempt the Sonogashira coupling on the unprotected this compound. In this case, a stronger base (e.g., K₂CO₃ or Cs₂CO₃) might be required to deprotonate both the indazole N-H and the carboxylic acid. However, this approach carries a higher risk of catalyst inhibition, lower yields, and potential decarboxylation. Careful optimization would be necessary.

Data Presentation: Representative Reaction Conditions

EntryCatalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)
1Pd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N (2)DMF5012
2Pd(PPh₃)₄ (5)CuI (10)DIPEA (3)THFRT24

Note: These are representative starting conditions and may require optimization for specific substrates.

Logical Workflow Diagram

experimental_workflow cluster_protection Protection Strategy cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection Start This compound Esterification Esterification (e.g., MeOH, SOCl₂) Start->Esterification Ester Methyl 6-iodo-1H-indazole-3-carboxylate Esterification->Ester N_Protection N-Protection (e.g., Boc₂O, DMAP) Ester->N_Protection Protected_SM Protected Starting Material N_Protection->Protected_SM Reaction_Setup Reaction Setup: - Protected SM - Pd Catalyst, CuI - Inert Atmosphere Protected_SM->Reaction_Setup Reagent_Addition Add Solvent, Base, and Terminal Alkyne Reaction_Setup->Reagent_Addition Reaction Reaction at RT or Heat Reagent_Addition->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Coupled_Product Protected 6-Alkynyl Product Purification->Coupled_Product Deprotection_Steps Boc and Ester Deprotection Coupled_Product->Deprotection_Steps Final_Product 6-Alkynyl-1H-indazole-3-carboxylic acid Deprotection_Steps->Final_Product

Caption: A comprehensive workflow from starting material to the final product.

References

Application Notes & Protocols: Strategic Amide Bond Formation with 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] Molecules such as Axitinib and Pazopanib feature this heterocyclic system, underscoring its importance in drug design.[1] 6-iodo-1H-indazole-3-carboxylic acid is a particularly valuable building block for drug discovery professionals. It incorporates three key features:

  • An indazole core for molecular recognition by biological targets.

  • A carboxylic acid at the 3-position , which is ideal for forming robust amide linkages—a cornerstone of pharmaceutical chemistry.[2]

  • An iodo group at the 6-position , serving as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid exploration of a compound's structure-activity relationship (SAR).

This guide provides an in-depth analysis and field-proven protocols for the efficient formation of amide bonds using this compound, a critical transformation for synthesizing novel indazole-3-carboxamides. These derivatives are not only key intermediates but also have shown potential as bioactive agents, including as Calcium-Release Activated Calcium (CRAC) channel blockers for modulating immune responses.[3]

Reactivity Profile and Mechanistic Considerations

Before proceeding to experimental protocols, understanding the chemical nature of this compound (MW: 288.04 g/mol , Formula: C₈H₅IN₂O₂) is paramount.[4] The molecule's reactivity is governed by the interplay of its functional groups.

  • Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[5] The core principle of amide bond formation lies in converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by using a "coupling reagent" to form a highly reactive activated intermediate in situ.

  • Role of Coupling Reagents: These reagents facilitate the reaction by forming an active ester or similar species, which is then susceptible to nucleophilic attack by the amine. Common classes include:

    • Carbodiimides (e.g., EDC, DCC): Form an O-acylisourea intermediate.[6]

    • Uronium/Aminium Salts (e.g., HATU, HBTU): Form highly reactive OBt or OAt active esters.[7] These are often the reagents of choice for challenging couplings due to their high efficiency.[7]

    • Phosphonium Salts (e.g., PyBOP): Also form active esters and are known for their high reactivity.

  • Additives and Bases: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often incorporated. They act as nucleophilic catalysts and suppress side reactions, most notably the racemization of chiral centers.[6] A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic byproducts generated during the reaction and to ensure the amine nucleophile is in its free-base form.

The general mechanism, particularly for highly efficient uronium reagents like HATU, is illustrated below.

Amide Coupling Mechanism RCOOH 6-Iodo-1H-indazole- 3-carboxylic Acid ActiveEster OAt-Active Ester (Highly Reactive Intermediate) RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide Target Amide Product Tetrahedral->Amide Collapse Byproduct Byproduct (Tetramethylurea) Tetrahedral->Byproduct

Caption: General mechanism for HATU-mediated amide bond formation.

Experimental Protocols: A Validated Approach

The following protocols are designed to be robust starting points for researchers. Optimization may be required based on the specific properties of the amine substrate (e.g., nucleophilicity, steric hindrance).

Part A: General Protocol for Amide Synthesis using HATU

This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly effective coupling reagent that minimizes side reactions and is particularly useful for a broad range of substrates.

Materials & Reagents:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: To the stirred solution, add HATU (1.1-1.2 eq) followed by DIPEA (2.5-3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. A slight color change may be observed as the active ester forms.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Experimental Workflow Start Dissolve Acid in DMF AddReagents Add HATU & DIPEA Start->AddReagents Preactivate Pre-activate (15 min) AddReagents->Preactivate AddAmine Add Amine Preactivate->AddAmine React Stir at RT (4-16h) AddAmine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Caption: Standard workflow for indazole amide synthesis.

Part B: Protocol Optimization and Reagent Screening

For challenging substrates, such as electron-deficient or sterically hindered amines, a screening of conditions is advisable.[8] The following tables provide a logical framework for optimizing the reaction.

Table 1: Comparative Screening of Coupling Reagents

Entry Coupling Reagent (1.2 eq) Additive (1.2 eq) Base (3.0 eq) Solvent Typical Outcome
1 HATU (Internal HOAt) DIPEA DMF Excellent Yields , Fast, Low Racemization
2 HBTU (Internal HOBt) DIPEA DMF Good to Excellent Yields
3 EDC HOBt DIPEA DCM/DMF Good Yields, Water-Soluble Byproduct

| 4 | PyBOP | --- | DIPEA | DMF | Good Yields, Effective for Hindered Amines |

Rationale: HATU is generally the most robust choice.[7] EDC/HOBt is a classic, cost-effective option, and its water-soluble urea byproduct can simplify purification.[6][8]

Table 2: Screening of Solvents and Bases

Entry Coupling Reagent Solvent Base Key Consideration
1 HATU DMF DIPEA Excellent solvating power for reagents and intermediates.
2 HATU DCM DIPEA Useful if product or starting materials are sensitive to DMF.
3 HATU ACN DIPEA Alternative polar aprotic solvent.

| 4 | HATU | DMF | TEA | Stronger base than DIPEA, can be beneficial in some cases. |

Rationale: DMF is the default solvent due to its high polarity and solvating capacity. DIPEA is preferred over TEA as it is less nucleophilic, reducing potential side reactions.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive amine (e.g., used as HCl salt).2. Insufficient activation.3. Steric hindrance.4. Poor quality reagents/solvent.1. Ensure amine is the free base or add an extra equivalent of base.2. Switch to a more powerful coupling reagent (EDC -> HATU).3. Increase reaction time and/or gently heat (e.g., to 40-50 °C).4. Use fresh, anhydrous solvents and high-purity reagents.
Formation of Byproducts 1. Side reaction with the indazole N-H.2. Dimerization of the activated acid.3. Racemization of chiral centers.1. Generally not an issue with standard conditions, but avoid strong, nucleophilic bases.2. Add the amine promptly after the pre-activation step.3. Use a reagent with an integrated anti-racemization additive like HATU (HOAt) or HBTU (HOBt).
Difficult Purification 1. Urea byproducts from carbodiimides (DCC).2. Excess reagents remaining.1. If using DCC, filter the precipitated DCU before work-up. Alternatively, use EDC for its water-soluble urea.[6]2. Ensure the aqueous work-up is performed thoroughly to remove water-soluble components like DIPEA salts and tetramethylurea.

Conclusion

The synthesis of amides from this compound is a fundamental and highly enabling transformation in the development of novel therapeutics. By leveraging powerful uronium-based coupling reagents such as HATU, researchers can achieve high yields and purity across a diverse range of amine substrates. The protocols and insights provided herein offer a validated and robust platform for the reliable production of 6-iodo-1H-indazole-3-carboxamides, paving the way for further synthetic elaboration and biological evaluation.

References

Application Note & Protocol: A Modular Approach to the Synthesis of 6-iodo-1H-indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase and PARP inhibitors like Niraparib.[1][2] The introduction of an iodine atom at the 6-position provides a crucial handle for further synthetic diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This guide provides a detailed, two-part protocol for the synthesis of 6-iodo-1H-indazole-3-carboxamides. The synthesis begins with the preparation of the key intermediate, 6-iodo-1H-indazole-3-carboxylic acid, followed by a robust amide coupling procedure. We emphasize the rationale behind reagent selection and provide expert insights to ensure successful execution and adaptation.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles composed of fused benzene and pyrazole rings.[3] The 1H-indazole tautomer is generally the most thermodynamically stable and is prevalent in pharmacologically active molecules.[3] The indazole-3-carboxamide moiety, in particular, has been identified as a critical pharmacophore for a range of biological targets.[4][5] Its rigid structure and hydrogen bonding capabilities allow for potent and selective interactions with enzyme active sites. The strategic placement of an iodine atom on the benzene ring opens a gateway for late-stage functionalization, making the 6-iodo variant a highly valuable building block for drug discovery libraries.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the construction of the core acid intermediate and the subsequent amide bond formation. This modular approach allows for the preparation of a diverse library of carboxamides by simply varying the amine coupling partner in the final step.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Amide Coupling A 6-Amino-1H-indazole B 6-Iodo-1H-indazole A->B Sandmeyer Iodination C N1-Protected 6-Iodo-1H-indazole B->C N-H Protection (e.g., SEM-Cl) D N1-Protected 6-Iodo-1H-indazole-3-carboxylate C->D Carboxylation (n-BuLi, CO2) E This compound D->E Deprotection (e.g., TBAF) G Target Molecule: 6-Iodo-1H-indazole-3-carboxamide E->G Amide Coupling (HATU, DIPEA) F Amine (R-NH2) F->G

Caption: Overall workflow for the synthesis of 6-iodo-1H-indazole-3-carboxamides.

Part 1: Synthesis of this compound

The synthesis of the key carboxylic acid intermediate can be achieved through several routes. A common and reliable method involves the initial iodination of a commercially available indazole, protection of the N1-position, followed by directed carboxylation at the C3-position and subsequent deprotection.

Detailed Experimental Protocol (Part 1)

Step 1a: Synthesis of 6-Iodo-1H-indazole from 6-Amino-1H-indazole

  • Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine into a halide via a diazonium salt intermediate.[6]

  • To a stirred suspension of 6-amino-1H-indazole (1.0 eq) in aqueous HCl (e.g., 2 M) at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of potassium iodide (KI, 3.0 eq) in water.

  • Slowly add the diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 6-iodo-1H-indazole.

Step 1b: Synthesis of 1H-Indazole-3-carboxylic acid

  • Rationale: An alternative starting point is the direct carboxylation of a protected indazole. This method, described by Babu Boga et al., utilizes n-butyllithium for directed metalation.[5][7] N1-protection is crucial to prevent deprotonation of the acidic N-H proton. SEM-Cl ([2-(Trimethylsilyl)ethoxy]methyl chloride) is an excellent choice as it is stable to organolithium reagents and can be removed under mild conditions.[5]

  • Protection: To a solution of 1H-indazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with ethyl acetate, and purify to obtain N1-SEM-protected indazole.

  • Carboxylation: Dissolve the N1-SEM-protected indazole (1.0 eq) in anhydrous THF and cool to -70 °C under a nitrogen atmosphere.

  • Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes at this temperature.

  • Bubble dry CO₂ gas through the solution for 90 minutes.[7]

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Deprotection: Strip the solvent and redissolve the residue in THF. Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 eq) and reflux the mixture for 4 hours.[7]

  • After cooling, acidify the mixture with citric acid or dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid.

Note: The choice between Step 1a (starting from 6-aminoindazole) and a multi-step route involving iodination of the pre-formed acid will depend on starting material availability and cost.

Part 2: Amide Coupling to Synthesize Final Product

The conversion of a carboxylic acid to a carboxamide is one of the most common transformations in medicinal chemistry.[8][9] The use of modern coupling reagents is essential for achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable.

The Choice of Coupling Reagent: Why HATU?

For the synthesis of 6-iodo-1H-indazole-3-carboxamides, we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

  • High Efficiency: HATU is renowned for its high reactivity and ability to mediate even challenging couplings involving sterically hindered or electron-deficient substrates.[10]

  • Low Racemization: The mechanism proceeds through a highly reactive OAt-active ester, which minimizes the risk of epimerization at adjacent chiral centers, a critical consideration in drug development.[11][12]

  • Favorable Byproducts: The byproducts, tetramethylurea and HOAt, are generally water-soluble or easily removed during standard purification, simplifying the workup process.[13]

// Nodes Acid [label="{R-COOH | Carboxylic Acid}"]; Base [label="{DIPEA | Base}", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; HATU [label="{HATU | Coupling Reagent}", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="{OAt-Active Ester | Highly Reactive}"]; Amine [label="{R'-NH₂ | Amine}"]; Product [label="{R-CONH-R' | Amide Product}", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="{Tetramethylurea + HOAt | Byproducts}", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges Base -> Acid [label="Deprotonates"]; Acid -> Intermediate1 [label="Attacks HATU"]; HATU -> Intermediate1; Intermediate1 -> Product [label="Nucleophilic Attack"]; Amine -> Intermediate1; Intermediate1 -> Byproduct [style=dashed]; }

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol (Part 2)

This protocol provides a general method for coupling this compound with a primary or secondary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M), add HATU (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir at room temperature for 15 minutes. This pre-activation step allows for the formation of the OAt-active ester.[14]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Pour the reaction mixture into ice water. A solid product may precipitate, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 6-iodo-1H-indazole-3-carboxamide.

Data Summary and Characterization

The following table provides representative data for the synthesis of a model compound, (6-iodo-1H-indazol-3-yl)(piperidin-1-yl)methanone, based on literature precedents for similar transformations.

StepCompound NameMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC)Key Characterization Notes
Part 1 This compound288.0455-65% (over 2 steps)>95%¹H NMR shows disappearance of C3-H proton and presence of carboxylic acid proton (>13 ppm).
Part 2 (6-iodo-1H-indazol-3-yl)(piperidin-1-yl)methanone355.1975-90%>98%¹H NMR will show characteristic piperidine peaks and disappearance of the carboxylic acid proton. Mass Spec (ESI+): m/z = 356.1 [M+H]⁺.

Safety and Troubleshooting

  • Safety: Handle all reagents in a well-ventilated fume hood. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere. HATU can be a sensitizer; avoid inhalation and skin contact.[13] Always wear appropriate personal protective equipment (PPE).

  • Troubleshooting:

    • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. DMF is hygroscopic and should be from a freshly opened bottle or dried over molecular sieves. Incomplete pre-activation can also be a cause; ensure the acid, HATU, and base are stirred for at least 15 minutes before adding the amine.

    • Byproduct Removal: The tetramethylurea byproduct from HATU can sometimes be difficult to remove.[13] If it co-elutes with the product during chromatography, a thorough aqueous wash or recrystallization may be necessary.

    • Incomplete Carboxylation: Ensure the reaction temperature is maintained below -65 °C during n-BuLi addition to prevent side reactions. Use high-quality, dry CO₂.

Conclusion

This application note provides a robust and adaptable two-part protocol for synthesizing 6-iodo-1H-indazole-3-carboxamides. By detailing the rationale behind the synthetic strategy and reagent selection, particularly the use of HATU for the critical amide coupling step, this guide equips researchers with the necessary information to confidently produce these valuable medicinal chemistry building blocks and expand their drug discovery campaigns.

References

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 6-Iodo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Iodo-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including potent enzyme inhibitors.[1] Specifically, functionalization at the 3-position has led to the discovery of several marketed drugs.[2] The derivatization of the C3-carboxylic acid group into amides, esters, and other functionalities is a critical step in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the primary synthetic strategies for modifying this carboxylic acid, focusing on mechanism, practical application, and protocol optimization. We present detailed, step-by-step protocols for common transformations, explain the causality behind experimental choices, and offer insights for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Importance of the Indazole Core

The 1H-indazole ring system is a bioisostere of indole and purine, granting it the ability to interact with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][3] The title compound, this compound, offers three key points for molecular elaboration: the N1-position of the indazole ring, the C6-iodo group (a handle for cross-coupling reactions), and the C3-carboxylic acid.

This document focuses exclusively on the derivatization of the C3-carboxylic acid. This functional group is most commonly converted into amides and esters, which are fundamental linkages in a vast number of pharmaceuticals. For instance, the carboxamide moiety is a key structural feature in PARP inhibitors like Niraparib, highlighting the therapeutic relevance of this functional group on a heterocyclic core.[4][5][6]

Directly reacting a carboxylic acid with an amine or alcohol is typically inefficient. The acidic proton of the carboxyl group will readily react with the basic amine to form a non-reactive ammonium carboxylate salt.[7][8] Therefore, successful derivatization hinges on the in situ activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for nucleophilic attack. This guide will detail the most robust and widely adopted methods for achieving this activation and subsequent derivatization.

Amide Bond Formation: The Cornerstone of Drug Synthesis

The amide bond is one of the most prevalent functional groups in all of medicinal chemistry, present in approximately 25% of all commercial pharmaceuticals.[9] Its formation from this compound can be achieved through several reliable methods, each with distinct advantages.

Method A: Carbodiimide-Mediated Coupling

Carbodiimides are highly effective dehydrating agents that activate carboxylic acids toward nucleophilic attack. Reagents like N,N′-dicyclohexylcarbodiimide (DCC), N,N′-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are staples of modern synthesis.[7][10]

Mechanism Insight: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct or lead to racemization if the carboxylic acid has a chiral center. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or N-hydroxysuccinimide (NHS) are almost always included.[7][11] These additives rapidly convert the O-acylisourea into a less reactive but more stable active ester, which cleanly reacts with the amine and suppresses side reactions.[7]

EDC_Mechanism Start 6-Iodo-1H-indazole- 3-carboxylic acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Start->O_Acylisourea + EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester (Stable Intermediate) O_Acylisourea->ActiveEster + HOBt HOBt (Additive) HOBt->ActiveEster ActiveEster->HOBt Amide Target Amide ActiveEster->Amide + Amine R¹R²NH (Amine) Amine->Amide EDU EDU (Byproduct) Amide->EDU +

Caption: Carbodiimide (EDC) coupling workflow with HOBt additive.

Protocol 2.1.1: General Amide Coupling using EDC/HOBt

This protocol describes the coupling of this compound with a generic primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.5 equiv), and the desired amine (1.1 equiv).

    • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add the base (DIPEA or TEA, 3.0 equiv) dropwise to the stirring solution. The base is crucial for neutralizing the hydrochloride salt of EDC and the proton of the carboxylic acid.[7]

    • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

    • Work-up: Upon completion, pour the reaction mixture into water. This will precipitate the crude product and dissolve the water-soluble urea byproduct from EDC.[10] Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Uronium/Phosphonium Salt Coupling

Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) are highly efficient coupling reagents that offer rapid reaction times and minimal side reactions, particularly racemization.[11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is especially effective due to the 7-aza-hydroxybenzotriazole (HOAt) moiety incorporated into its structure, which forms a highly reactive activated ester.[13]

Protocol 2.2.1: High-Efficiency Amide Coupling using HATU

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • HATU (1.1 equiv)

    • DIPEA or 2,4,6-Collidine (2.0 equiv)

    • Anhydrous DMF or Acetonitrile (MeCN)

  • Procedure:

    • Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and the base (DIPEA, 2.0 equiv) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is often performed to ensure complete formation of the active ester before the amine is introduced.[14]

    • Add the amine (1.2 equiv) to the pre-activated mixture.

    • Stir at room temperature for 1-4 hours. Reactions with HATU are typically much faster than with carbodiimides.

    • Monitoring, Work-up, and Purification: Follow the same procedures as outlined in Protocol 2.1.1. Note that the byproducts from HATU are generally water-soluble, simplifying purification.[8]

Comparison of Common Amidation Reagents
Reagent SystemClassRelative CostReaction SpeedKey AdvantagesCommon Considerations
EDC / HOBt CarbodiimideLowModerateWater-soluble byproduct; good for large-scale synthesis.[10]Risk of side reactions without additives; can require longer reaction times.
HATU Uronium SaltHighVery FastHigh efficiency; low racemization; suitable for difficult couplings.[12][13]Higher cost; moisture sensitive.
PyBOP Phosphonium SaltHighFastHigh chemoselectivity; non-carcinogenic byproducts.[10]Can be less effective than HATU for some substrates.[12]
SOCl₂ / Amine Acyl HalideVery LowFastVery cost-effective; highly reactive intermediate.Harsh conditions; generates HCl; requires anhydrous setup; not suitable for sensitive substrates.[7]

Ester Formation: Accessing Key Intermediates

Ester derivatives of this compound serve as valuable intermediates for further functionalization or as final products themselves.

Method C: Fischer-Tropsch Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. The reaction is an equilibrium, and its success relies on Le Châtelier's principle.[15]

Fischer_Esterification CarboxylicAcid 6-Iodo-1H-indazole- 3-carboxylic acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + Alcohol R-OH (e.g., MeOH) (Solvent & Reagent) TetrahedralInt Tetrahedral Intermediate Alcohol->TetrahedralInt AcidCat H₂SO₄ (Catalyst) AcidCat->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralInt + Ester Target Ester TetrahedralInt->Ester - H₂O Water H₂O (Byproduct) Ester->Water +

Caption: General workflow for Fischer-Tropsch Esterification.

Protocol 3.1.1: Synthesis of Methyl 6-iodo-1H-indazole-3-carboxylate

  • Materials:

    • This compound

    • Methanol (Anhydrous, large excess)

    • Sulfuric Acid (Concentrated, catalytic amount)

  • Procedure:

    • Suspend this compound in a large excess of anhydrous methanol (e.g., 1 gram of acid in 20-40 mL of methanol).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

    • Heat the mixture to reflux and maintain for 2-6 hours. Using the alcohol as the solvent drives the equilibrium towards the product ester.[15]

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Reduce the volume of methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Method D: O-Alkylation of the Carboxylate Salt

An alternative to acid-catalyzed esterification is the alkylation of the corresponding carboxylate salt with an alkyl halide. This is an Sₙ2 reaction that avoids strongly acidic conditions.

Protocol 3.2.1: Synthesis of Methyl 6-iodo-1H-indazole-3-carboxylate via O-Alkylation

  • Materials:

    • This compound (1.0 equiv)

    • Potassium Carbonate (K₂CO₃, 1.5 equiv) or Sodium Hydride (NaH, 1.1 equiv)

    • Iodomethane (CH₃I, 1.2 equiv)

    • Anhydrous DMF or Acetone

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add the base (e.g., K₂CO₃) and stir the mixture at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

    • Add iodomethane dropwise to the mixture.

    • Stir the reaction at room temperature for 2-8 hours.

    • Key Consideration: A potential side reaction is the competing N-alkylation at the N1 position of the indazole ring. Using a weaker base like K₂CO₃ tends to favor O-alkylation of the more acidic carboxylic proton. Stronger bases like NaH can deprotonate both the carboxylic acid and the indazole N-H, potentially leading to mixtures of N- and O-alkylated products.[16] Careful control of stoichiometry and temperature is essential.

    • Monitoring, Work-up, and Purification: Follow the general procedures outlined in Protocol 2.1.1.

Conclusion

The derivatization of the carboxylic acid group of this compound is a fundamental task for medicinal chemists leveraging this valuable scaffold. The choice of method depends on the specific requirements of the synthetic route, including substrate tolerance, scale, cost, and desired reaction efficiency. Carbodiimide and uronium/phosphonium salt-based couplings provide reliable and high-yielding pathways to a diverse range of amides, which are critical for exploring structure-activity relationships. For the synthesis of esters, classic Fischer esterification remains a cost-effective option, while O-alkylation offers a milder alternative. By understanding the mechanisms and applying the detailed protocols within this guide, researchers can confidently and strategically modify this key building block to advance their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 6-iodo-1H-indazole-3-carboxylic acid. This molecule is a critical building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various kinase inhibitors used in targeted cancer therapies.[1] The inherent electronic properties of the indazole ring system can present unique challenges in achieving high yield and regioselectivity during functionalization.[2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering robust troubleshooting strategies and field-proven insights to help you optimize your synthetic route. Our protocols are designed to be self-validating, with clear checkpoints and analytical guidance to ensure the integrity of your results.

Overall Synthetic Workflow

The synthesis is approached as a two-step sequence starting from the commercially available 1H-indazole-3-carboxylic acid. This strategy isolates the critical iodination step, which is the primary focus for yield and purity optimization.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Electrophilic Iodination cluster_2 Purification & Analysis A 1H-Indazole-3-carboxylic acid B Reaction with Iodinating Agent (e.g., NIS) A->B Acetonitrile or DMF C This compound B->C Regiocontrolled Iodination D Work-up & Purification (Recrystallization or Chromatography) C->D E Final Product Characterization (NMR, LC-MS, HRMS) D->E

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. The subsequent troubleshooting guide will address common deviations and optimization strategies.

Step 1: Preparation of Intermediate (Already Sourced)

For the purpose of this guide, we assume the starting material, 1H-Indazole-3-carboxylic acid , is sourced from a commercial supplier. Ensure its purity (>98%) by NMR and LC-MS before proceeding. Impurities in the starting material can significantly impact the selectivity and yield of the iodination step.

Step 2: Synthesis of this compound

This procedure employs N-Iodosuccinimide (NIS) as the iodinating agent, which often provides better regioselectivity and milder reaction conditions compared to molecular iodine.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Stir the solution under a nitrogen atmosphere and cool to 0°C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 to 1.3 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The optimal stoichiometry of NIS may require empirical optimization (see Troubleshooting).

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is Dichloromethane:Methanol (9:1). The product should have a lower Rf than the starting material. The reaction is complete upon consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly pouring the mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approx. 3x the volume of DMF used). This will neutralize any unreacted iodine/NIS.

    • The product may precipitate at this stage. If it does not, acidify the aqueous solution to pH 2-3 with 1M HCl. Stir the resulting slurry in an ice bath for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3x) and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as Ethanol/Water or Acetonitrile. If isomeric impurities are present, column chromatography may be necessary.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Low Yield & Incomplete Reactions

Q: My overall yield is extremely low (<30%). Where should I begin troubleshooting?

A: A low yield can stem from multiple factors throughout the process. A systematic approach is crucial.

G Start Low Overall Yield Detected Check_SM Verify Purity of Starting Material (1H-Indazole-3-carboxylic acid) >98%? Start->Check_SM Check_Reagents Check Activity of NIS (Use fresh bottle) Check Solvent Anhydrous? Check_SM->Check_Reagents Yes Purify_SM Action: Purify Starting Material via Recrystallization Check_SM->Purify_SM No Check_Conditions Review Reaction Conditions (Temp Control, Inert Atmosphere)? Check_Reagents->Check_Conditions Yes Replace_Reagents Action: Use Fresh NIS & Dry Solvent Check_Reagents->Replace_Reagents No Check_Workup Analyze Work-up Procedure (Aqueous washes, pH adjustment) Any product loss? Check_Conditions->Check_Workup Yes Optimize_Conditions Action: Optimize Stoichiometry & Temperature Check_Conditions->Optimize_Conditions No Optimize_Workup Action: Back-extract aqueous layers with EtOAc. Avoid extreme pH. Check_Workup->Optimize_Workup No, problem likely here Success Yield Improved Check_Workup->Success Yes, problem found & fixed Purify_SM->Start Replace_Reagents->Start Optimize_Conditions->Start Optimize_Workup->Start

Caption: Systematic troubleshooting workflow for low yield.

  • Starting Material Purity: First, confirm the purity of your 1H-indazole-3-carboxylic acid. The presence of other isomers or impurities can inhibit the reaction.

  • Reagent Activity: N-Iodosuccinimide can degrade over time, especially if exposed to light or moisture. Use a fresh bottle from a reputable supplier. Ensure your DMF is anhydrous, as water can react with NIS.

  • Reaction Conditions: The indazole ring, deactivated by the C3-carboxylic acid, is sensitive to reaction conditions. Low temperatures (0°C) during NIS addition are critical to prevent side reactions, but the reaction may require the full 12-24 hours at room temperature to reach completion.

  • Work-up Losses: The carboxylic acid product has some solubility in water, especially at neutral or basic pH. Ensure the solution is sufficiently acidified (pH 2-3) to fully precipitate the product. Consider back-extracting the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.[4]

Iodination Step Issues

Q: My TLC/LC-MS shows multiple product spots. What are these side products and how can I minimize them?

A: This is the most common issue. The spots likely correspond to unreacted starting material, your desired 6-iodo product, and other regioisomers (5-iodo, 7-iodo) or di-iodinated products.

G SM 1H-Indazole-3-COOH NIS NIS (1.1 - 1.3 eq) SM->NIS Desired 6-Iodo (Desired Product) NIS->Desired Major Side1 5-Iodo Isomer NIS->Side1 Minor Side2 7-Iodo Isomer NIS->Side2 Minor Side3 Di-iodo Products (e.g., 5,7-di-iodo) NIS->Side3 Trace (if excess NIS)

Caption: Potential products from the electrophilic iodination step.

  • Cause - Regioisomers: Electrophilic substitution on the indazole ring is complex. While the 6-position is often favored, substitution can also occur at the C5 and C7 positions, leading to a mixture of isomers that can be difficult to separate.[3]

  • Cause - Di-iodination: Using too large an excess of NIS (>1.5 eq) or running the reaction at elevated temperatures can lead to the formation of di-iodinated products.

  • Solution - Control Stoichiometry: Titrate the amount of NIS carefully. Start with 1.1 equivalents. If the reaction is slow and starting material remains after 24 hours, you can incrementally increase it in subsequent runs, but monitor for the appearance of di-substituted products by LC-MS.

  • Solution - Temperature Control: Strictly maintain the temperature at 0°C during NIS addition. Do not heat the reaction unless you have confirmed it does not proceed at room temperature, as heat will decrease regioselectivity.

  • Solution - Solvent Choice: While DMF is common, you can explore other polar aprotic solvents like acetonitrile. Sometimes a change in solvent can influence the isomer distribution.

Purification Challenges

Q: I have a mixture of regioisomers. What is the best way to purify the 6-iodo product?

A: Separating indazole regioisomers is challenging but achievable.

  • Fractional Recrystallization: This can sometimes be effective if the isomers have sufficiently different solubilities. Experiment with various solvent systems. Ethanol/water, methanol, and acetonitrile are good starting points.

  • Column Chromatography: This is the most reliable method. Due to the acidic nature of the product, tailing can be an issue on silica gel.

    • Modifier: Add a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate). This suppresses the deprotonation of your carboxylic acid, leading to sharper peaks and better separation.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the different isomers.

Parameter Hexane/Ethyl Acetate Dichloromethane/Methanol
Typical Gradient Start 100% Hexane -> 50% EtOAcStart 100% DCM -> 10% MeOH
Acid Modifier 0.5% Acetic Acid1.0% Acetic Acid
Best For Less polar impuritiesSeparating polar isomers
Table 1: Recommended Solvent Systems for Column Chromatography.
FAQs

Q: Which iodinating agent is best? Should I use NIS or I₂/base?

A: For substrates like indazoles that are susceptible to multiple substitutions, NIS is generally preferred.

Iodinating Agent Pros Cons Recommendation
N-Iodosuccinimide (NIS) Milder conditions, easier handling, often higher regioselectivity.[3]More expensive.Recommended for this synthesis.
Iodine (I₂) + Base Inexpensive and readily available.Harsher conditions, can lead to more side products, work-up can be more complex.[5]A viable alternative, but requires more optimization to control selectivity.
Table 2: Comparison of Common Iodinating Agents.

Q: How can I definitively confirm that I have synthesized the 6-iodo isomer and not the 5- or 7-iodo?

A: Standard 1D ¹H NMR is often insufficient. You will need advanced NMR techniques.

  • ¹H NMR: The coupling patterns of the aromatic protons are the first clue. The 6-iodo isomer will show two doublets and one singlet-like signal in the aromatic region.

  • Nuclear Overhauser Effect (NOESY): A 2D NOESY experiment is the gold standard. Irradiation of the N1-H proton should show a spatial correlation (NOE) to the proton at the C7 position. This allows you to unambiguously assign the C7 proton, and from there, deduce the positions of the other protons and the iodo substituent.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment can show correlations between protons and carbons that are 2-3 bonds away, helping to piece together the connectivity of the entire aromatic system.

Q: What are the key safety precautions for this synthesis?

A:

  • N-Iodosuccinimide (NIS): Is a lachrymator and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMF: Is a skin and respiratory irritant and can be absorbed through the skin. Always handle in a fume hood with proper PPE.

  • Acid/Base Handling: Use caution when handling 1M HCl and sodium thiosulfate solutions.

References

Technical Support Center: Purification of 6-iodo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-iodo-1H-indazole-3-carboxylic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?

Understanding the molecule's structure is paramount for developing a robust purification strategy. This compound is a rigid, planar molecule featuring several functional groups that dictate its solubility:

  • Indazole Ring: A bicyclic aromatic heterocycle containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor.

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule.

  • Iodo Group (-I): A large, polarizable halogen atom that increases the molecule's molecular weight and contributes to van der Waals interactions, potentially enhancing crystallinity.

The combination of a polar carboxylic acid and a hydrogen-bonding indazole ring suggests that polar protic solvents will be effective at dissolving the compound, especially at elevated temperatures. The aromatic nature of the ring system provides some non-polar character.

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the fundamental principle driving the purification process.[3]

Solvent Selection Strategy:

  • Initial Screening: Based on the molecule's structure ("like dissolves like"), polar solvents are a logical starting point. Good candidates include ethanol, methanol, isopropanol, acetic acid, or mixtures containing water. A rule of thumb suggests that solvents with functional groups similar to the compound are often good solubilizers.[4][5]

  • Small-Scale Testing: Before committing to a bulk recrystallization, test the solubility of a small amount (10-20 mg) of your crude material in ~0.5 mL of various candidate solvents.

    • Good Candidate: Insoluble or sparingly soluble at room temperature, but completely dissolves upon heating.

    • Poor Candidate: Dissolves completely at room temperature (compound is too soluble) or fails to dissolve even when heated (compound is not soluble enough).

  • Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent (binary) system is an excellent alternative.[6] This typically involves a "soluble" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[7] For this molecule, a combination like Ethanol/Water or Dioxane/Water could be effective.

Q3: What are the advantages of slow cooling, and should I use an ice bath?

Slow cooling is critical for achieving high purity. It allows the crystal lattice to form in an orderly fashion, which selectively incorporates the target molecule while excluding impurities from the crystal structure.[1] Rapid cooling, such as plunging a hot flask directly into an ice bath, can cause the compound to "crash out" of solution as an amorphous solid, trapping impurities.

Recommended Cooling Protocol:

  • Allow the hot, saturated solution to cool slowly and undisturbed on a benchtop.

  • Once the flask has reached room temperature and crystal formation has significantly slowed, you may then transfer it to an ice bath to maximize the recovery of the product from the solution.[8]

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized procedure. The exact solvent volumes may need to be adjusted based on the purity of the crude material.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add a minimal volume of a suitable solvent (e.g., ethanol) to just cover the solid.

    • Heat the mixture gently on a hot plate with stirring. Add the solvent dropwise and slowly until the solid just dissolves at the solvent's boiling point. Using the minimum amount of hot solvent is crucial for maximizing yield.[8]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

    • Once the flask reaches ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities adhering to the crystal surfaces.[2] Using cold solvent minimizes the loss of the desired product.[8]

  • Drying:

    • Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.[2]

    • Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly in a vacuum oven until a constant weight is achieved.

Data Summary Table
ParameterRecommended Value/ProcedureRationale
Starting Material Crude this compoundThe goal is to remove impurities from this material.
Solvent Choice Ethanol, Methanol, or Ethanol/Water mixturePolar protic solvents effectively dissolve the compound at high temperatures via H-bonding.
Dissolution Temp. Boiling point of the chosen solventEnsures complete dissolution in the minimum amount of solvent.
Cooling Rate Slow, ambient cooling followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.[1]
Washing Solvent Ice-cold recrystallization solventRemoves surface impurities without significantly re-dissolving the product.
Drying Method Vacuum oven at moderate temperatureEnsures complete removal of residual solvent without decomposing the product.

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_final Final Product A Place Crude Solid in Flask B Add Minimal Hot Solvent (e.g., Ethanol) A->B Heat & Stir C Hot Filtration (If Insoluble Impurities Present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Ice Bath Cooling D->E Induces Crystallization F Vacuum Filtration E->F Maximize Yield G Wash with Ice-Cold Solvent F->G Isolate Crystals H Dry Crystals (Vacuum Oven) G->H Rinse Impurities I Pure 6-iodo-1H-indazole- 3-carboxylic acid H->I Final Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Q: Problem - My compound has "oiled out" instead of forming crystals. What should I do?

A: Cause & Solution "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by the solution being too concentrated or by the presence of impurities that depress the melting point.

Corrective Actions:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation point.[9][10]

  • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to slow the rate of heat loss.

  • If the problem persists, consider using a different solvent system.

Q: Problem - No crystals are forming, even after cooling in an ice bath. What went wrong?

A: Cause & Solution This is a common issue that can arise from two primary causes: using too much solvent or the formation of a supersaturated solution.[8][10]

Corrective Actions:

  • Induce Crystallization: Try scratching the inside surface of the flask just below the liquid level with a glass stirring rod.[8] The microscopic scratches provide a nucleation site for crystal growth to begin.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystallization.[11]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.

Q: Problem - My final product has a low yield. How can I improve it?

A: Cause & Solution A low yield can result from several procedural errors during the recrystallization process.[9]

Potential Causes & Improvements:

  • Using too much solvent: The most common cause.[8] Ensure you are using the minimum amount of boiling solvent to dissolve the crude solid.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your funnel and receiving flask are adequately pre-heated.

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[8]

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the mother liquor.

Q: Problem - The recrystallized crystals are still colored. How do I remove colored impurities?

A: Cause & Solution Colored impurities are often large, polar, conjugated molecules that can be difficult to exclude from the crystal lattice.

Corrective Action:

  • Re-dissolve the colored crystals in the minimum amount of hot solvent.

  • Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. The charcoal will adsorb the colored impurities.

  • Keep the solution hot and swirl for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as described in the main protocol. Caution: Using too much charcoal can adsorb your target compound, leading to a reduced yield.[9]

Troubleshooting Decision Tree

G Start Recrystallization Issue? OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Low? Start->LowYield Reheat 1. Reheat to Dissolve OilingOut->Reheat Scratch 1. Scratch Flask NoCrystals->Scratch CheckSolventVol Used Minimum Hot Solvent? LowYield->CheckSolventVol AddSolvent 2. Add More Hot Solvent Reheat->AddSolvent CoolSlowly 3. Cool Slower AddSolvent->CoolSlowly Seed 2. Add Seed Crystal Scratch->Seed If no success ReduceSolvent 3. Boil Off Some Solvent Seed->ReduceSolvent If no success CheckWash Used Ice-Cold Wash? CheckSolventVol->CheckWash Yes CheckCooling Thorough Ice Bath? CheckWash->CheckCooling Yes

Caption: Decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experimental work.

Introduction to the Synthesis and its Challenges

This compound is a key building block in medicinal chemistry. Its synthesis, while achievable through several routes, is often accompanied by the formation of various impurities that can complicate purification and compromise the quality of the final product. The most common synthetic strategies involve the construction of the indazole core followed by iodination, or the use of pre-iodinated precursors. Understanding the origin of potential impurities is crucial for developing robust synthetic protocols and effective purification strategies.

This guide will primarily focus on a common synthetic pathway involving the diazotization of an appropriately substituted aniline derivative, followed by a Sandmeyer-type reaction and cyclization to form the indazole ring system.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound that I should be aware of for potential impurities?

A common and efficient route starts from a substituted aminobenzoic acid derivative. This multi-step synthesis involves:

  • Diazotization of an amino group on the benzene ring.

  • A Sandmeyer-type iodination to introduce the iodine atom.

  • Cyclization to form the indazole ring.

  • Carboxylation at the 3-position, if not already present in the starting material.

Each of these steps presents a unique set of potential side reactions and corresponding impurities.

Q2: I am observing a significant amount of a phenolic byproduct in my reaction mixture. What is the likely cause and how can I minimize it?

The formation of a phenolic impurity, in this case, 6-hydroxy-1H-indazole-3-carboxylic acid, is a classic side reaction during the Sandmeyer reaction. It arises from the reaction of the diazonium salt intermediate with water.[1]

  • Causality: The diazonium salt is highly reactive and, in an aqueous acidic environment, water can act as a nucleophile, displacing the diazonium group to form a phenol. This is often favored at elevated temperatures.

  • Troubleshooting:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent iodination steps.[2]

    • Minimize Water Content: While aqueous acid is necessary for diazotization, using a non-aqueous solvent for the iodination step, if possible, can reduce phenol formation.[3]

    • Controlled Addition: Add the diazonium salt solution slowly to the iodide reagent solution to maintain a low concentration of the diazonium salt, thereby minimizing its decomposition by water.

Q3: My final product is contaminated with a dark, polymeric material. What is this and how can I avoid it?

The formation of dark, often insoluble, polymeric materials is typically due to azo coupling reactions.

  • Causality: The diazonium salt can react with electron-rich aromatic compounds, including the starting amine or the product itself, to form highly colored azo compounds. This is more prevalent if the pH is not sufficiently acidic.

  • Troubleshooting:

    • Maintain Low pH: Ensure the reaction medium is sufficiently acidic during diazotization to prevent the diazonium salt from coupling with unreacted amine.

    • Efficient Stirring: Good agitation prevents localized areas of high pH or high diazonium salt concentration.

Q4: My NMR spectrum shows signals that I suspect are from a regioisomer. Is this a common issue?

Yes, the formation of regioisomers is a significant challenge in the synthesis of substituted indazoles. If a direct iodination approach on a pre-formed indazole-3-carboxylic acid is attempted, you may obtain a mixture of iodo-isomers. Even in the Sandmeyer route, impurities in the starting materials can lead to isomeric products.

  • Troubleshooting:

    • Starting Material Purity: Ensure the purity of your starting aniline derivative. Isomeric impurities in the starting material will carry through the synthesis.

    • Reaction Control: In direct iodination, the choice of iodinating agent and reaction conditions (solvent, temperature) can influence regioselectivity. Milder conditions often provide better control.

Q5: I'm having trouble with the final purification. What are the recommended methods?

The purification of this compound can be challenging due to the polar nature of the carboxylic acid group and the potential for closely eluting impurities.

  • Recommended Techniques:

    • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be experimentally determined, but polar solvents or solvent mixtures are a good starting point.

    • Column Chromatography: For more difficult separations, silica gel chromatography can be employed. A mobile phase containing a polar solvent (e.g., ethyl acetate, methanol) and often a small amount of acid (e.g., acetic acid) to suppress the ionization of the carboxylic acid group is typically used.

    • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a more detailed look at the common impurities, their likely origin, and specific strategies for their control and removal.

Impurity NameStructure (Hypothetical)OriginMitigation and Removal
Starting Aniline Derivative Varies based on specific routeIncomplete diazotizationEnsure sufficient equivalents of nitrous acid and adequate reaction time at low temperature. Can be removed by acid-base extraction.
6-Hydroxy-1H-indazole-3-carboxylic acid 6-OH substituted indazoleReaction of diazonium salt with water (Sandmeyer side reaction)[1]Maintain low temperature (0-5°C) during diazotization and iodination. Use of non-aqueous conditions for iodination where feasible.[3] Difficult to remove by simple recrystallization due to similar polarity. Chromatographic separation is often necessary.
Azo-coupled Dimers Complex colored compoundsReaction of diazonium salt with electron-rich aromaticsMaintain a strongly acidic environment during diazotization. Ensure efficient mixing. Often insoluble and can be removed by filtration.
Decarboxylated Product (6-iodo-1H-indazole) Loss of COOH groupThermal decomposition of the final productAvoid excessive heat during reaction work-up and purification. Can be separated by chromatography or acid-base extraction.
Ester Precursor e.g., Ethyl 6-iodo-1H-indazole-3-carboxylateIncomplete hydrolysis of an ester intermediateEnsure complete hydrolysis by using sufficient base and adequate reaction time/temperature. Can be removed by chromatography.

Visualizing Impurity Formation

The following diagram illustrates the key steps in a likely synthetic pathway and the points at which common impurities can arise.

G cluster_0 Diazotization cluster_1 Sandmeyer Iodination cluster_2 Cyclization & Carboxylation start Substituted Aniline diazo Diazonium Salt Intermediate start->diazo NaNO2, H+ imp1 Unreacted Aniline start->imp1 iodo_product Iodinated Intermediate diazo->iodo_product KI or CuI imp2 Phenolic Impurity (6-OH) diazo->imp2 H2O imp3 Azo-Coupled Dimers diazo->imp3 Coupling final_product This compound iodo_product->final_product Cyclization/ Carboxylation imp4 Decarboxylated Product final_product->imp4 Heat

Caption: Synthetic pathway and common impurity formation points.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for monitoring the reaction progress and assessing the purity of the final product.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation and identification of impurities.

  • Solvent: A deuterated polar solvent such as DMSO-d₆ or Methanol-d₄ is typically used due to the polarity of the carboxylic acid.

  • Expected ¹H NMR Signals: Look for characteristic signals for the indazole ring protons and the absence of signals corresponding to starting materials or byproducts. For 6-iodo-1H-indazole, characteristic aromatic proton signals would be expected.[4] The presence of a broad singlet for the carboxylic acid proton at a downfield chemical shift is also expected.

  • Impurity Identification: Compare the spectra of your product with known spectra of potential impurities if available. The presence of unexpected signals can indicate the presence of regioisomers or other byproducts.

Purification Protocols

Recrystallization

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable polar solvent.

  • Load the sample onto the column.

  • Elute with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate with a small percentage of acetic acid).

  • Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Forced Degradation Studies

To understand the intrinsic stability of this compound, forced degradation studies can be performed.[5][6] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Stress ConditionTypical ProtocolPotential Degradants
Acidic Hydrolysis 0.1 M HCl, heatPotential for decarboxylation or other acid-catalyzed reactions.
Basic Hydrolysis 0.1 M NaOH, heatFormation of salts, potential for other base-catalyzed reactions.
Oxidation 3% H₂O₂, room tempOxidation of the indazole ring or other functional groups.
Thermal Degradation Dry heat (e.g., 100 °C)Decarboxylation to form 6-iodo-1H-indazole.
Photostability Exposure to UV/Vis lightPhotodegradation products.

The degradation products can then be analyzed by HPLC and LC-MS to identify them and develop a stability-indicating analytical method.

References

Technical Support Center: Regioselective N-Alkylation of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 6-iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. The regioselective alkylation of the indazole core is a common challenge, often yielding mixtures of N1 and N2 isomers, which can complicate downstream applications and purification schemes.[1][2][3][4][5][6] This resource provides in-depth, evidence-based answers to frequently encountered problems, helping you to optimize your reaction conditions for improved selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-alkylation of this compound is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?

This is a very common issue. Achieving high N1 regioselectivity is often the goal, and it is highly dependent on the reaction conditions you employ.[1][7] The interplay of base, solvent, and even the cation of the base can significantly influence the outcome.[1][7][8]

Underlying Principles:

The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][2][7] Therefore, conditions that allow for thermodynamic control will favor the formation of the N1 product. A key strategy for promoting N1 alkylation, particularly with indazoles bearing a C3-carboxylate or related electron-withdrawing group, involves the use of a strong, non-coordinating base in a non-polar, aprotic solvent.[8] This combination is thought to facilitate the formation of a chelated intermediate.

Troubleshooting Workflow & Recommended Protocol:

G cluster_0 Troubleshooting N1/N2 Isomer Mixture start Low N1 Selectivity Observed check_base Evaluate Base: Is it a strong, non-coordinating base? check_solvent Evaluate Solvent: Is it a non-polar, aprotic solvent? protocol Implement Optimized N1-Selective Protocol analysis Analyze N1/N2 Ratio (e.g., NMR, LC-MS) success High N1 Selectivity Achieved re-evaluate Re-evaluate Conditions: Consider temperature, stoichiometry

Detailed Experimental Protocol for Selective N1-Alkylation:

This protocol is optimized for achieving high N1-regioselectivity for indazoles with a C3-carboxylic acid or ester.[8][9][10]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred solution. The use of a slight excess of base is to ensure deprotonation of both the carboxylic acid and the indazole nitrogen.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Key Considerations for N1 Selectivity:

FactorRecommended ConditionRationale
Base Sodium Hydride (NaH)A strong, non-coordinating base that favors the formation of the indazolide anion.
Solvent Tetrahydrofuran (THF)A non-polar, aprotic solvent that promotes the proposed chelation mechanism.
Cation Na⁺The sodium cation is believed to form a chelate with the N2 nitrogen and the C3-carboxylate, sterically hindering the N2 position and directing the alkylating agent to N1.[8][10]
Question 2: I am specifically trying to synthesize the N2-alkylated isomer of this compound. What conditions will favor this outcome?

While the N1 isomer is often the thermodynamic product, specific conditions can be employed to favor the formation of the N2 isomer. This typically involves leveraging steric hindrance or using reaction conditions that are under kinetic control.

Underlying Principles:

  • Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to N2.[1][3][7][9][10] For this compound, this is not an intrinsic feature.

  • Kinetic Control: Certain reaction conditions can favor the kinetically controlled formation of the N2-alkylated product. The Mitsunobu reaction is a notable example that often shows a preference for N2 alkylation of indazoles.[1][2][7]

Troubleshooting and Recommended Protocols:

Method A: Leveraging Different Base/Solvent Systems

While NaH in THF strongly favors N1 alkylation, other conditions can lead to mixtures where the N2 isomer is more prevalent or can be isolated. Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers, from which the N2 product can be separated.[2][8]

Detailed Experimental Protocol (Mixed Isomers):

  • Preparation: Suspend this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.2 equiv.) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv.) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) overnight.

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate. Separate the N1 and N2 regioisomers using flash column chromatography.[2]

Method B: The Mitsunobu Reaction for N2-Selectivity

The Mitsunobu reaction provides a more reliable route to favoring the N2 isomer.[1][2][7]

G cluster_1 Mitsunobu Reaction for N2-Alkylation start_m Start with Indazole & Alcohol dissolve Dissolve Indazole, Alcohol, PPh₃ in Anhydrous THF cool Cool to 0 °C add_diad Add DIAD or DEAD Dropwise react Warm to RT & Stir Overnight purify Purify via Column Chromatography to Isolate N2 Product

Detailed Experimental Protocol (Mitsunobu):

  • Preparation: Dissolve this compound (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[2]

Question 3: How can I confidently distinguish between the N1 and N2 alkylated isomers of this compound?

Unambiguous characterization of the N1 and N2 regioisomers is crucial. While routine 1D ¹H NMR can sometimes be sufficient, more advanced techniques are often required for a definitive assignment.

Analytical Techniques for Isomer Differentiation:

TechniqueDescriptionKey Indicators
¹H NMR Proton Nuclear Magnetic ResonanceThe chemical shift of the proton at the C7 position is often a key indicator. In the N1 isomer, this proton is typically shifted downfield compared to the N2 isomer due to the anisotropic effect of the pyrazole ring.
¹³C NMR Carbon Nuclear Magnetic ResonanceThe chemical shifts of the carbons in the indazole core, particularly C3 and C7a, can differ between the two isomers.
HMBC Heteronuclear Multiple Bond CorrelationThis 2D NMR technique is one of the most powerful tools for distinguishing N1 and N2 isomers. A correlation between the methylene protons of the N-alkyl group and the C7a carbon of the indazole ring is indicative of the N1 isomer. Conversely, a correlation to the C3 carbon is characteristic of the N2 isomer.[1]
NOESY/ROESY Nuclear Overhauser Effect SpectroscopyFor certain alkyl groups, a through-space correlation between the protons of the alkyl group and the proton at C7 can help confirm the N1 substitution.
UV Derivative Spectrophotometry Ultraviolet-Visible SpectroscopyThe second, third, and fourth derivative UV spectra of the N1 and N2 isomers can show characteristic and distinct signals, allowing for unambiguous identification.[11][12]

Expected HMBC Correlations for Regioisomer Assignment:

G cluster_n1 N1-Alkylated Isomer cluster_n2 N2-Alkylated Isomer N1_structure Structure of N1-isomer N1_correlation HMBC Correlation: Alkyl-CH₂ ↔ C7a N2_structure Structure of N2-isomer N2_correlation HMBC Correlation: Alkyl-CH₂ ↔ C3 Alkyl_CH2_N1 Alkyl-CH₂ Protons C7a C7a Carbon Alkyl_CH2_N1->C7a Observed Alkyl_CH2_N2 Alkyl-CH₂ Protons C3 C3 Carbon Alkyl_CH2_N2->C3 Observed

References

Preventing decarboxylation of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Decarboxylation in Your Research

Welcome to the technical support center for 6-iodo-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this valuable synthetic intermediate. As Senior Application Scientists, we understand that unexpected side reactions can derail critical experiments. One of the primary concerns with this compound is its susceptibility to decarboxylation, leading to the formation of 6-iodo-1H-indazole and loss of your desired product.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize and prevent this unwanted reaction, ensuring the integrity of your synthetic routes.

Understanding the Challenge: The "Why" Behind Decarboxylation

Indazole-3-carboxylic acids, particularly those with electron-withdrawing substituents like the iodine atom at the 6-position, can be prone to losing carbon dioxide (CO₂), especially under harsh conditions. The electron-withdrawing nature of the iodine atom can stabilize the indazole ring, making the loss of the carboxyl group more favorable under certain thermal or chemical stressors. Research on related 1-arylindazole-3-carboxylic acids has shown that electron-withdrawing groups on the indazole ring system can promote decarboxylation, particularly at elevated temperatures.[1]

This guide will focus on providing practical, preventative strategies to mitigate this inherent reactivity.

Frequently Asked Questions (FAQs)

Q1: I suspect my this compound is decarboxylating. How can I confirm this?

A1: The most common methods to detect decarboxylation are through analytical techniques such as:

  • Thin Layer Chromatography (TLC): You will observe a new, typically less polar spot corresponding to the 6-iodo-1H-indazole byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You will see a new peak in your chromatogram with a mass corresponding to 6-iodo-1H-indazole (C₇H₅IN₂, molecular weight: 244.03 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton signal in its place would indicate decarboxylation.

Q2: What are the primary factors that trigger the decarboxylation of this compound?

A2: The main culprits are typically:

  • Elevated Temperatures: Heating the compound, either in solid form or in solution, significantly increases the rate of decarboxylation. Studies on similar indazole carboxylic acids have shown that heating in high-boiling solvents like quinoline can lead to complete decarboxylation.[1]

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote decarboxylation. Acidic conditions, in particular, have been noted to facilitate unwanted side reactions in related heterocyclic systems.[3]

  • Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is your first line of defense against degradation. We recommend the following:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Container: Use a tightly sealed container to prevent moisture ingress.

General safety data sheets for similar indazole carboxylic acids advise keeping the compound in a dry, cool, and well-ventilated place in a tightly closed container.[4][5]

Troubleshooting Guide: Tackling Decarboxylation in Your Experiments

This section provides a structured approach to troubleshooting and preventing decarboxylation during common synthetic manipulations, particularly amide coupling reactions.

Issue 1: Significant Decarboxylation During Amide Coupling

You've set up an amide coupling reaction with this compound, but your post-reaction analysis shows a significant amount of 6-iodo-1H-indazole. Here’s how to address this:

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
High Reaction Temperature Many standard coupling protocols may suggest heating to drive the reaction to completion. For this sensitive substrate, heat is a primary driver of decarboxylation.Maintain low and controlled temperatures. Start your reaction at 0°C and allow it to slowly warm to room temperature. Avoid any external heating.
Inappropriate Coupling Reagents Some coupling reagents or the conditions used with them can be too harsh. For instance, generating an acid chloride with thionyl chloride or oxalyl chloride requires elevated temperatures and can be overly aggressive.Employ mild, modern coupling reagents. Carbodiimides like EDC in combination with an additive like HOBt or NHS are generally milder. Uronium/aminium salts such as HATU or HBTU are also highly effective at lower temperatures.[6][7]
Strong Base The use of strong, non-nucleophilic bases at elevated concentrations or temperatures can contribute to degradation.Use a hindered or mild base. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Use the minimum effective amount, typically 2-3 equivalents.
Prolonged Reaction Time Leaving the reaction to stir for an extended period (e.g., overnight or longer) can lead to the slow accumulation of the decarboxylated product.Monitor the reaction closely. Use TLC or LC-MS to track the consumption of your starting material. Quench the reaction as soon as the starting material is consumed or when the reaction appears to have stalled.
Solvent Choice High-boiling point polar aprotic solvents (e.g., DMF, DMSO) can sometimes require higher temperatures for removal, inadvertently promoting decarboxylation during workup.Use lower-boiling point solvents when possible. Dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable for amide coupling reactions and are more easily removed under reduced pressure at lower temperatures.

Recommended Experimental Protocol: Mild Amide Coupling

This protocol is designed to minimize the risk of decarboxylation when performing an amide coupling with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: To the cooled solution, add HATU followed by the dropwise addition of DIPEA. Stir the mixture at 0°C for 15-20 minutes. This pre-activation step is crucial for efficient coupling at low temperatures.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by column chromatography.

Visualizing the Workflow

To better illustrate the decision-making process for preventing decarboxylation, the following workflow diagram is provided.

Decarboxylation_Prevention_Workflow start Start: Amide Coupling with This compound check_decarboxylation Is decarboxylation a concern? start->check_decarboxylation mild_conditions Select Mild Conditions check_decarboxylation->mild_conditions Yes harsh_conditions Use Standard/Harsh Conditions check_decarboxylation->harsh_conditions No yes Yes (Recommended) no No (High Risk) low_temp Low Temperature (0°C to RT) mild_conditions->low_temp mild_reagents Mild Coupling Reagents (e.g., HATU, EDC/HOBt) mild_conditions->mild_reagents controlled_base Controlled Base Usage (e.g., DIPEA) mild_conditions->controlled_base decarboxylation_product Decarboxylation & Product Loss harsh_conditions->decarboxylation_product monitor_reaction Monitor Reaction Closely low_temp->monitor_reaction mild_reagents->monitor_reaction controlled_base->monitor_reaction successful_coupling Successful Amide Product monitor_reaction->successful_coupling

References

Troubleshooting low conversion in Suzuki coupling of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for a particularly challenging yet crucial reaction: the Suzuki-Miyaura cross-coupling of 6-iodo-1H-indazole-3-carboxylic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome low conversion rates and achieve high-yield, reproducible results.

The unique structure of this compound, featuring an acidic N-H proton and a carboxylic acid group, presents specific challenges that can hinder the efficiency of the catalytic cycle. This guide is structured to address these issues head-on, providing explanations grounded in mechanistic principles and offering field-proven protocols.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

This section is designed to help you identify the root cause of low conversion and implement effective solutions.

Question 1: My reaction shows very low or no conversion of the this compound. What are the most likely causes?

Low to no conversion is a common but solvable issue. The primary culprits often involve catalyst inactivation, suboptimal base selection, or issues with the starting materials. Let's break down the possibilities.

Potential Cause 1: Catalyst Inactivity or Inhibition

The palladium catalyst is the heart of the Suzuki reaction. Its activity can be compromised in several ways:

  • Oxygen Contamination: The active Pd(0) species is sensitive to oxygen, which can lead to the formation of palladium oxides or homocoupling of the boronic acid.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[3]

  • Inhibition by the Indazole Substrate: The unprotected N-H group of the indazole is acidic and can coordinate to the palladium center, inhibiting catalysis.[4][5] This is a known issue with N-heterocyclic substrates.

  • Coordination of the Carboxylate: The carboxylate group, especially when deprotonated by the base, can also chelate to the palladium, potentially hindering the catalytic cycle.

Solutions:

  • Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox for catalyst and reagent handling. Degas solvents by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[5]

  • N-Protection of the Indazole: While often desirable to avoid extra steps, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent catalyst inhibition and is generally recommended for many cross-coupling reactions involving indazoles.[6]

Potential Cause 2: Ineffective Base

The base plays a critical role in the Suzuki-Miyaura coupling. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8]

  • Poor Solubility: If the base is not sufficiently soluble in the reaction medium, its effectiveness will be severely limited.[3]

  • Inappropriate Basicity: The pKa of the base must be high enough to deprotonate the boronic acid but might also deprotonate the indazole N-H and the carboxylic acid. This can affect the solubility of the starting material and its interaction with the catalyst.

Solutions:

  • Base Selection: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3][6] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Solvent System: The addition of water as a co-solvent (e.g., in a 4:1 or 10:1 ratio of organic solvent to water) can significantly improve the solubility of inorganic bases.[3][9]

  • Finely Powdered Base: Ensure the base is finely powdered to maximize its surface area and reactivity. Activating bases like K₂CO₃ by heating under vacuum before use can also be beneficial.[3]

Potential Cause 3: Boronic Acid Quality and Stability

The purity and stability of the boronic acid are paramount for a successful Suzuki coupling.[10]

  • Decomposition: Boronic acids, especially heteroaryl and electron-deficient derivatives, can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[9][11][12][13] This is a common side reaction under basic conditions and at elevated temperatures.[9][12]

  • Impurities: Contaminants in the boronic acid can poison the catalyst.[10]

Solutions:

  • Use High-Purity Boronic Acid: Source boronic acids from a reputable supplier.[10][14]

  • Use a Slight Excess: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion.[3][9]

  • Convert to a More Stable Derivative: If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[9][15][16] These are generally more resistant to decomposition.[9][15][16]

Question 2: I am observing the formation of a significant amount of de-iodinated starting material (1H-indazole-3-carboxylic acid). How can I prevent this?

The formation of a de-iodinated (or hydrodehalogenated) product is a common side reaction, particularly with electron-deficient aryl halides and N-heterocyclic halides.[5][6]

Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[5] Reductive elimination from an Ar-Pd-H intermediate then yields the dehalogenated arene.[5]

Solutions to Minimize Dehalogenation:

  • Ligand Choice: The choice of phosphine ligand can significantly influence the extent of dehalogenation.[3] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective in promoting the desired cross-coupling over dehalogenation for N-heterocyclic substrates.[5][6]

  • Reaction Conditions: Carefully screen reaction parameters. Sometimes, a milder base or a lower reaction temperature can disfavor the dehalogenation pathway.

  • Purity of Reagents: Ensure that solvents are of high purity and free from potential hydride sources.[3]

Question 3: My starting materials have poor solubility in the reaction solvent. What can I do?

Poor solubility of any of the reaction components (the iodo-indazole, boronic acid, or base) can lead to a sluggish or incomplete reaction.[9]

Solutions:

  • Solvent Screening: Common solvent systems for Suzuki couplings include 1,4-dioxane/water, THF/water, and DMF/water.[3][17] If solubility is an issue, consider screening different solvents or solvent mixtures. For particularly insoluble substrates, high-temperature ball milling has emerged as a potential solution for solid-state cross-coupling.[18][19]

  • Base and Co-solvent: As mentioned earlier, the use of a more soluble base like Cs₂CO₃ or the addition of water as a co-solvent can be beneficial.[3][9]

  • Temperature: Increasing the reaction temperature can improve solubility and reaction rates. However, be cautious, as higher temperatures can also promote side reactions like protodeboronation.[3][9] Microwave heating can be an effective method to rapidly screen higher temperatures and often improves yields.[6]

Troubleshooting Flowchart

Here is a visual guide to help you systematically troubleshoot low conversion in your Suzuki coupling reaction.

Troubleshooting_Suzuki Start Low Conversion (Starting Point) Check_Catalyst 1. Assess Catalyst System Start->Check_Catalyst Sol_Catalyst_Inert Ensure Rigorous Inert Atmosphere (Degas Solvents, N2/Ar) Check_Catalyst->Sol_Catalyst_Inert Inactive? Sol_Catalyst_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or Pre-catalyst Check_Catalyst->Sol_Catalyst_Ligand Inhibited? Sol_Catalyst_Protect Consider N-Protection (Boc, SEM) Check_Catalyst->Sol_Catalyst_Protect N-H issue? Check_Base 2. Evaluate Base & Solvent Sol_Base_Type Switch to a More Soluble Base (e.g., K3PO4, Cs2CO3) Check_Base->Sol_Base_Type Ineffective? Sol_Base_Solvent Add Water as Co-solvent (e.g., Dioxane/H2O 10:1) Check_Base->Sol_Base_Solvent Poor Solubility? Check_Boronic_Acid 3. Verify Boronic Acid Quality Sol_Boronic_Purity Use Fresh, High-Purity Boronic Acid (1.1-1.5 equiv) Check_Boronic_Acid->Sol_Boronic_Purity Degraded? Sol_Boronic_Derivative Convert to More Stable Derivative (BPin, MIDA ester, BF3K salt) Check_Boronic_Acid->Sol_Boronic_Derivative Unstable? Check_Side_Reactions 4. Analyze for Side Products Sol_Dehalogenation Dehalogenation Observed: - Use milder base - Optimize temperature - Use biaryl phosphine ligands Check_Side_Reactions->Sol_Dehalogenation De-iodination? Sol_Protodeboronation Protodeboronation Suspected: - Use anhydrous conditions - Convert to stable derivative (BPin, etc.) Check_Side_Reactions->Sol_Protodeboronation Boronic acid loss? Sol_Catalyst_Inert->Check_Base Sol_Catalyst_Ligand->Check_Base Sol_Catalyst_Protect->Check_Base Sol_Base_Type->Check_Boronic_Acid Sol_Base_Solvent->Check_Boronic_Acid Sol_Boronic_Purity->Check_Side_Reactions Sol_Boronic_Derivative->Check_Side_Reactions Success Improved Conversion Sol_Dehalogenation->Success Sol_Protodeboronation->Success

Caption: A flowchart for troubleshooting low conversion in the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indazole absolutely necessary?

While some Suzuki couplings on unprotected N-H indazoles have been successful, N-protection is generally recommended, especially when troubleshooting low yields.[6] The acidic N-H can interfere with the catalytic cycle.[4] If you wish to avoid a protection/deprotection sequence, a thorough optimization of the catalyst, ligand, and base is critical.

Q2: What is the general reactivity trend for aryl halides in Suzuki coupling?

The reactivity of aryl halides in the oxidative addition step, which is often rate-limiting, typically follows the trend: I > OTf > Br >> Cl.[20] Therefore, your this compound is expected to be a highly reactive coupling partner, making catalyst inhibition or side reactions more likely culprits for low conversion than the inherent reactivity of the C-I bond.

Q3: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?

Boronic acids can be prone to decomposition via protodeboronation or homocoupling.[9] You should consider using a more stable derivative under the following circumstances:

  • If you are using a heteroaryl boronic acid: These are notoriously unstable.[15]

  • If you suspect protodeboronation: This is common with electron-deficient boronic acids or at elevated temperatures.[9][13][21]

  • For improved handling and stability: Pinacol boronic esters (BPin) and potassium trifluoroborate salts (BF₃K) are often stable, crystalline solids that are easier to handle and store.[9][15]

Q4: How does the carboxylic acid group at the C-3 position affect the reaction?

The carboxylic acid group introduces another acidic proton into the molecule. Under basic conditions, it will be deprotonated to form a carboxylate. This can have several effects:

  • Solubility: The resulting salt may have very different solubility properties compared to the starting carboxylic acid, potentially rendering it insoluble in common organic solvents.

  • Catalyst Inhibition: The carboxylate is a potential ligand for the palladium center, which could lead to catalyst inhibition.

  • Base Stoichiometry: An additional equivalent of base will be consumed to deprotonate the carboxylic acid. Ensure you are using enough base to account for all acidic protons (carboxylic acid, indazole N-H, and for activating the boronic acid). It is common to use 2-3 equivalents of base in total.[2][9]

If issues persist, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to mitigate these potential problems.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It should be optimized for each specific boronic acid partner.

Table 1: Reagent Stoichiometry and Conditions

Reagent/ParameterAmount/ConditionRationale
This compound1.0 equivalentLimiting reagent
Arylboronic Acid1.2 - 1.5 equivalentsSlight excess to drive the reaction.[9]
Palladium Pre-catalyst (e.g., XPhos Pd G3)1 - 5 mol%Effective for challenging N-heterocyclic substrates.[2][6]
Base (e.g., K₃PO₄ or Cs₂CO₃)3.0 equivalentsAccounts for all acidic protons and boronic acid activation.[9]
Solvent SystemDioxane/H₂O (10:1 v/v)Common and effective; water aids base solubility.[9]
Concentration0.1 - 0.2 MTypical concentration range.
Temperature80 - 110 °CRequires optimization; start around 90 °C.[9]
AtmosphereInert (Argon or Nitrogen)Crucial to prevent catalyst degradation.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the finely powdered base (3.0 equiv).[2][9]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.[2][9]

  • Catalyst Addition: Add the palladium pre-catalyst (1-5 mol%) to the flask under a positive pressure of inert gas.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

Suzuki_Cycle cluster_boron Boron Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)-I(L2) Intermediate OxAdd->PdII_Intermediate Ar-I Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Boronic_Acid Ar'-B(OH)2 (Boronic Acid) Base_Activation Base (e.g., K3PO4) Boronate [Ar'-B(OH)3]- (Activated Boronate) Base_Activation->Boronate + Base, H2O Boronate->Transmetalation Transfers Ar' group

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing the potential points of failure outlined in this guide, you can significantly improve the conversion and yield of your Suzuki coupling reactions with this compound, paving the way for success in your research and development endeavors.

References

Minimizing homocoupling in Sonogashira reactions of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for minimizing homocoupling in Sonogashira reactions, with a specific focus on the challenging substrate, 6-iodo-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic building block. As your dedicated support partner, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The Sonogashira cross-coupling is a powerful tool for forming C(sp²)-C(sp) bonds. However, it is often plagued by the undesired formation of alkyne homocoupling products (Glaser-Hay coupling), which consumes valuable starting materials and complicates purification.[1][2][3] This guide offers a structured approach to understanding and mitigating this critical side reaction.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured to help you diagnose the potential causes of excessive homocoupling in your Sonogashira reaction and provides actionable solutions.

Q1: My primary side product is the homocoupling of my alkyne. What are the most likely causes and how can I fix this?

A1: Alkyne homocoupling is the most common side reaction in Sonogashira couplings.[1][3] It is primarily driven by two factors: the presence of oxygen and the copper(I) co-catalyst.[2][3] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.[2][3]

Immediate Actions to Mitigate Homocoupling:

  • Ensure a Scrupulously Inert Atmosphere: The most critical first step is to rigorously exclude oxygen. While standard inerting techniques are good, for sensitive substrates, they may be insufficient.

    • Protocol: Use a robust inert gas (argon or nitrogen) stream. Degas your solvent(s) thoroughly for at least 30-60 minutes using a combination of sparging and vacuum cycles (freeze-pump-thaw is highly effective). Ensure all glassware is oven-dried and cooled under an inert atmosphere.[3][4]

  • Transition to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][5][6] Numerous copper-free protocols have been developed that show excellent efficacy.[7][8]

    • Scientific Rationale: In the absence of copper, the transmetalation step is believed to proceed via a different mechanism, where the deprotonated alkyne coordinates directly to the palladium center, thus avoiding the oxidative dimerization pathway.[9]

  • Control Alkyne Concentration: The homocoupling reaction is bimolecular with respect to the alkyne. Keeping its concentration low can disfavor this pathway.

    • Protocol: Instead of adding the alkyne all at once, employ a syringe pump for slow, controlled addition over several hours.[3][10] This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling reaction.

  • Employ a Reducing Atmosphere: Trace oxygen can be scavenged by using a dilute hydrogen atmosphere.

    • Protocol: A study by Ho et al. demonstrated that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as little as 2%.[11][12][13] This is thought to work by reducing any residual oxygen to water in the vicinity of the active Pd(0) catalyst.[11][12]

Q2: I've switched to a copper-free system but I'm still seeing low yields and some byproducts. What should I investigate next?

A2: While eliminating copper is a major step, other factors can impact the efficiency of the reaction, especially with a substrate like this compound, which contains both acidic (carboxylic acid) and basic (indazole) functionalities that can interact with the catalytic system.

Optimization Parameters for Copper-Free Sonogashira:

ParameterRecommended Adjustment & Rationale
Palladium Catalyst & Ligand Use a robust Pd(0) source or a pre-catalyst that readily forms Pd(0) in situ. For aryl iodides, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient.[14] However, for challenging substrates, consider more active catalysts formed from bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands which can improve the rate of oxidative addition.[7][14][15]
Base Selection The base is crucial and substrate-dependent. The carboxylic acid on your substrate will react with the base. You need enough base to both deprotonate the alkyne and neutralize the HI byproduct, plus an excess to account for reaction with your substrate's acidic proton. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[4] For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used successfully.[4][16] You may need to screen bases to find the optimal choice.
Solvent Choice Solvent polarity can significantly impact reaction rates and catalyst stability. [17] The solvent must dissolve all components of the reaction.[17] For your substrate, polar aprotic solvents like DMF, NMP, or acetonitrile are good starting points.[17][18][19] THF is also commonly used.[4]
Temperature Higher temperatures can overcome activation barriers but may also lead to degradation. [1][20] Since aryl iodides are highly reactive, start at room temperature.[4][21] If the reaction is sluggish, gradually increase the temperature, monitoring for any signs of decomposition.
Q3: My indazole starting material seems to be decomposing. Could the reaction conditions be too harsh?

A3: Yes, indazole rings can be sensitive, and the presence of the carboxylic acid adds another layer of complexity. Decomposition can arise from several sources.

  • Harsh Base/High Temperature: Strong bases at elevated temperatures can promote side reactions or degradation of the heterocyclic core. If you are using high temperatures, try to find a more active catalyst system that allows you to run the reaction under milder conditions.[4]

  • N-H Reactivity: The N-H proton of the indazole is acidic and can be deprotonated by the base. This can alter the electronic properties of the ring and potentially open up undesired reaction pathways. While N-protection is an option, it adds steps to your synthesis.[22] A carefully chosen base and temperature profile is often sufficient to avoid this. One study on 3-iodoindazoles noted that coupling was unsuccessful without N-1 protection.[22] This is a critical consideration for your substrate.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling?

A: Both pathways start from the same key intermediates but diverge critically. Understanding this is key to troubleshooting.

  • Sonogashira Cycle: This involves two interconnected catalytic cycles.[14]

    • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (your indazole).

    • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

    • Transmetalation: The copper acetylide transfers its alkyne group to the palladium complex.

    • Reductive Elimination: The palladium complex releases the final cross-coupled product and regenerates the Pd(0) catalyst.[21]

  • Glaser Coupling Pathway: This pathway is driven by the oxidation of the copper acetylide intermediate. In the presence of an oxidant (typically O₂), two molecules of the copper acetylide couple to form the 1,3-diyne (homocoupled) product.[2][3]

Below is a diagram illustrating the divergence of these two pathways.

Sonogashira_vs_Glaser cluster_main Shared Intermediate Generation cluster_sonogashira Sonogashira Pathway (Desired) cluster_glaser Glaser Pathway (Undesired) Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Formation of Copper Acetylide Base Base Base->Cu_Acetylide Formation of Copper Acetylide CuI Cu(I) CuI->Cu_Acetylide Formation of Copper Acetylide ArPdI Ar-Pd(II)-I Cu_Acetylide->ArPdI Transmetalation (to Pd Cycle) Oxygen O₂ (Oxidant) Dimer R-C≡C-C≡C-R Cross_Product Ar-C≡C-R ArPdI->Cross_Product Reductive Elimination Oxygen->Dimer Oxidative Dimerization

Caption: Divergence of Sonogashira and Glaser Pathways.

Q: Are there alternatives to phosphine ligands for copper-free systems?

A: Yes. While bulky, electron-rich phosphine ligands are very effective, N-Heterocyclic Carbene (NHC) ligands have emerged as a powerful alternative.[14] NHCs are strong σ-donors that form very stable complexes with palladium, often leading to highly active and long-lived catalysts.[15] Several commercially available NHC-Pd pre-catalysts can be used directly in copper-free Sonogashira reactions.[14][23]

Q: How does the reactivity of my 6-iodo-1H-indazole compare to other aryl halides?

A: The reactivity of the halide in the oxidative addition step (often the rate-determining step) follows the general trend: I > OTf > Br >> Cl.[1][21] Your 6-iodo-1H-indazole is therefore a highly reactive substrate for this reaction. This is advantageous as it allows for the use of milder reaction conditions (e.g., lower temperatures), which can help to suppress side reactions and prevent decomposition of your sensitive molecule.[4]

Recommended Experimental Protocol: Copper-Free Sonogashira

This protocol is a robust starting point for the copper-free Sonogashira coupling of this compound. Optimization of base and ligand may be required.

Objective: To synthesize the desired alkynylated indazole while minimizing alkyne homocoupling.

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Oven-dry glassware B 2. Degas solvent (Freeze-Pump-Thaw) A->B C 3. Add Indazole, Pd Catalyst, Ligand, & Base B->C D 4. Add degassed solvent C->D E 5. Add Alkyne via Syringe Pump D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Quench, Extract, & Purify F->G

Caption: Copper-Free Sonogashira Experimental Workflow.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(t-Bu)₃ or XPhos, 4-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)

Procedure:

  • Inerting: To a flame-dried Schlenk flask, add the this compound, palladium pre-catalyst, ligand, and base under an argon atmosphere.

  • Solvent Addition: Add the degassed solvent via cannula or syringe.

  • Alkyne Addition: Dissolve the terminal alkyne in a small amount of degassed solvent. Using a syringe pump, add the alkyne solution to the reaction mixture over 2-4 hours.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction is observed after 4-6 hours, gently warm the mixture to 40-60 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 6-iodo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-iodo-1H-indazole-3-carboxylic acid. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address the common solubility hurdles encountered when using this important synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the smooth progress of your research and development projects.

Introduction: Understanding the Solubility Profile

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors like Axitinib. However, its rigid, planar structure, coupled with the presence of both a hydrogen-bond-donating indazole proton and a carboxylic acid group, contributes to strong intermolecular interactions and, consequently, low solubility in many common organic solvents. While precise quantitative solubility data is not widely published, empirical evidence indicates it is only slightly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol. This limited solubility can lead to challenges in achieving homogeneous reaction conditions, resulting in slow or incomplete reactions, low yields, and purification difficulties.

This guide will equip you with a range of strategies to effectively manage and overcome these solubility issues, ensuring successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen reaction solvent. What are the best initial solvents to try?

A1: Based on available data and the physicochemical properties of the molecule, polar aprotic solvents are the recommended starting point. While it is only slightly soluble, DMSO and N,N-dimethylformamide (DMF) are generally the most effective single solvents for dissolving this compound. For less polar systems, tetrahydrofuran (THF) can be considered, although solubility will likely be lower. It is crucial to use anhydrous solvents, as the presence of water can exacerbate solubility issues and interfere with many coupling reactions.

Q2: I'm observing a suspension or slurry even after prolonged stirring in DMF. What can I do to improve solubility?

A2: If you are still facing solubility issues in a primary solvent like DMF, consider the following strategies:

  • Co-solvents: The addition of a co-solvent can disrupt the crystal lattice energy of the solid and improve solvation.[1] For instance, adding a small percentage of a less polar solvent like dichloromethane (DCM) or a more polar one like N-methyl-2-pyrrolidone (NMP) to your DMF suspension can sometimes lead to full dissolution. Experimentation with different co-solvent ratios is recommended.

  • Heating: Gently warming the mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.

  • In-situ Salt Formation: Conversion of the carboxylic acid to its corresponding carboxylate salt by the addition of a base can dramatically increase its solubility in polar solvents. This is a very effective technique, particularly for subsequent reactions like amide coupling.

Q3: Can I use a base to dissolve the carboxylic acid? If so, which one should I choose?

A3: Yes, using a base is a highly effective method. The choice of base depends on your reaction conditions and the nature of your other reactants.

  • Inorganic Bases: For reactions where the presence of a strong, non-nucleophilic base is acceptable, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used to form the carboxylate salt in situ.

  • Organic Bases: In many amide coupling reactions, a non-nucleophilic organic base is already part of the reaction cocktail. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to the suspension of the carboxylic acid to facilitate its dissolution prior to the addition of the coupling agent and the amine.

Q4: I'm performing an amide coupling reaction and my yield is very low. Could this be related to solubility?

A4: Absolutely. Poor solubility of the carboxylic acid is a common culprit for low yields in amide coupling reactions. If the acid is not fully dissolved, the concentration of the reactive species in solution is low, leading to a slow and incomplete reaction. Ensure your carboxylic acid is fully dissolved, using the techniques mentioned above, before proceeding with the addition of your coupling partner.[2]

Q5: Are there any specific coupling reagents that are better suited for poorly soluble carboxylic acids like this one?

A5: While the choice of coupling reagent is often substrate-dependent, some reagents are known to be more robust in challenging coupling reactions. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective.[3] They can rapidly activate the carboxylic acid, which can sometimes help to drive the reaction forward even with low concentrations of the dissolved acid. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can also improve reaction efficiency and reduce side reactions.[4]

Troubleshooting Guides

Guide 1: Amide Coupling Reactions

Amide bond formation is a common application for this compound. Here’s a troubleshooting guide for when these reactions are not proceeding as expected.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Formation Incomplete dissolution of the carboxylic acid. 1. Pre-dissolve with base: Before adding the coupling agent, add the organic base (e.g., DIPEA, 2-3 equivalents) to the suspension of the carboxylic acid in an anhydrous polar aprotic solvent (DMF, NMP). Stir until a clear solution is obtained. Rationale: Formation of the more soluble carboxylate salt increases the concentration of the nucleophile for the subsequent activation step.2. Use a co-solvent system: Experiment with solvent mixtures like DMF/DCM or THF/NMP. Rationale: Altering the polarity of the medium can improve the solvation of the starting material.3. Gentle heating: Warm the mixture to 40-50 °C to aid dissolution before cooling to room temperature for the coupling reaction. Rationale: Increased kinetic energy helps overcome the crystal lattice energy.
Inefficient activation of the carboxylic acid. 1. Switch to a more powerful coupling reagent: If using carbodiimides like EDC, consider switching to a uronium/aminium salt such as HATU or HBTU. Rationale: Uronium/aminium reagents are generally more reactive and can be more effective for activating electron-deficient or sterically hindered carboxylic acids.2. Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine. Rationale: This ensures the formation of the activated ester intermediate prior to the introduction of the amine nucleophile.
Low nucleophilicity of the amine. 1. Increase reaction temperature: If the amine is electron-deficient, a higher temperature (e.g., 50-80 °C) may be required to drive the reaction to completion. Rationale: Provides the necessary activation energy for the nucleophilic attack.2. Increase reaction time: Monitor the reaction over an extended period (24-48 hours).
Formation of Side Products Racemization (if using chiral amines). 1. Add racemization suppressants: Include additives like HOBt or Oxyma Pure in your reaction mixture.[4] Rationale: These additives form active esters that are less prone to racemization than the intermediates formed with some coupling reagents alone.2. Lower the reaction temperature.
Decomposition of coupling reagent or activated intermediate. 1. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Water can hydrolyze the coupling reagent and the activated carboxylic acid.
Guide 2: General Reaction Setup for Poorly Soluble this compound

This guide provides a general workflow for setting up reactions where the solubility of the starting material is a known issue.

Caption: General workflow for handling solubility issues.

Experimental Protocols

Protocol 1: Amide Coupling using HATU with In-situ Salt Formation

This protocol is recommended for amide coupling reactions where the solubility of this compound is a limiting factor.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to form a slurry (approx. 0.1 M concentration relative to the carboxylic acid).

  • To the stirred slurry, add DIPEA (2.5 eq) dropwise at room temperature.

  • Stir the mixture until a clear, homogeneous solution is obtained (this may take 15-30 minutes).

  • In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF or DCM.

  • To the solution of the carboxylate salt from step 4, add HATU (1.2 eq) in one portion.

  • Stir the mixture for 5-10 minutes to allow for pre-activation.

  • Add the solution of the amine from step 5 to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by quenching with water, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Caption: Protocol for amide coupling with in-situ salt formation.

Protocol 2: Recrystallization for Purification

If your final product also suffers from low solubility, recrystallization can be an effective purification technique.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Solvent Properties and Selection

The choice of solvent is paramount when dealing with poorly soluble compounds. The following table provides a summary of solvents commonly used in reactions involving indazole derivatives.

SolventAbbreviationBoiling Point (°C)Polarity IndexDielectric ConstantNotes
N,N-DimethylformamideDMF1536.436.7Good starting point for dissolving this compound. Anhydrous grade is essential.
N-Methyl-2-pyrrolidoneNMP2026.732.2Higher boiling point than DMF, useful for reactions requiring elevated temperatures.
Dimethyl SulfoxideDMSO1897.246.7High polarity, can be effective but may be more difficult to remove during work-up.
TetrahydrofuranTHF664.07.6Less polar option, may require a co-solvent or salt formation for adequate solubility.
1,4-Dioxane-1014.82.2Used in some syntheses of indazole derivatives.[5]
DichloromethaneDCM403.19.1Often used as a co-solvent to modulate polarity.
AcetonitrileACN825.837.5Can be a suitable solvent for some coupling reactions.

This technical support guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By understanding the underlying principles and applying the troubleshooting strategies and protocols outlined here, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

Stability issues of 6-iodo-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-iodo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide expert insights into the stability of this compound in solution. As Senior Application Scientists, we have consolidated field-proven knowledge and experimental data to help you anticipate and troubleshoot challenges in your work.

Troubleshooting Guide: Diagnosing Instability in Solution

This section addresses specific experimental issues you may encounter. Follow the logical flow to diagnose and resolve problems related to the stability of this compound.

Issue 1: I observe a new, more non-polar peak in my HPLC analysis after heating my reaction or solution.

Q: What is the likely cause of this new, non-polar impurity?

A: The most probable cause is thermal decarboxylation. Indazole-3-carboxylic acids are known to lose carbon dioxide (CO₂) upon heating, yielding the corresponding 6-iodo-1H-indazole.[1][2] The loss of the polar carboxylic acid group results in a significantly less polar molecule, which will have a longer retention time on a reverse-phase HPLC column. This process can be particularly pronounced in high-boiling point solvents like quinoline, but can also occur at lower temperatures over extended periods.[2]

Q: How can I confirm that the new peak is the decarboxylated product?

A: You can confirm the identity of the impurity through several methods:

  • LC-MS Analysis: The mass of the new peak should correspond to the molecular weight of 6-iodo-1H-indazole (C₇H₅IN₂), which is approximately 244.03 g/mol .[3]

  • Co-injection: If you have a standard of 6-iodo-1H-indazole, perform a co-injection with your degraded sample. The peak of the impurity should co-elute perfectly with the standard.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H NMR spectroscopy will show a characteristic signal for the new proton at the C3 position, replacing the loss of the carboxylic acid group.

Q: How do I prevent thermal decarboxylation?

A: Avoid prolonged exposure to high temperatures. If heating is necessary for your reaction, use the lowest effective temperature and minimize the reaction time. For solution storage, refrigeration or freezing is recommended.

Issue 2: The concentration of my stock solution (e.g., in DMSO) is decreasing over time, even when stored at room temperature.

Q: What could be causing the degradation of the compound in my stock solution without excessive heat?

A: The primary suspect is photodegradation. The carbon-iodine (C-I) bond in aryl iodides is relatively weak and susceptible to cleavage upon exposure to light, particularly UV radiation.[4][5] This can lead to a process known as deiodination, where the iodine atom is replaced by a hydrogen atom, forming 1H-indazole-3-carboxylic acid. This degradation pathway is a known liability for many iodinated pharmaceuticals.[4]

Q: How can I mitigate photodegradation?

A:

  • Use Amber Vials: Always store solutions of this compound in amber or opaque containers to protect them from light.

  • Protect from Light: During experiments, wrap flasks or vials in aluminum foil if they will be exposed to ambient light for extended periods.

  • Work in a Dark Environment: For highly sensitive applications, consider working under yellow light or in a darkened fume hood.

Q: Is there another potential cause for degradation in common organic solvents?

A: While less common at room temperature, solvent reactivity should be considered. Ensure you are using high-purity, anhydrous solvents. For long-term storage, DMSO is generally acceptable if stored properly (frozen, protected from light), but consider aprotic solvents like DMF or NMP if issues persist. Always consult the Safety Data Sheet (SDS) for incompatible materials.[6][7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues with this compound solutions.

G start Stability Issue Observed (e.g., Purity Drop, New Peak) check_hplc Analyze by RP-HPLC start->check_hplc new_peak Is a new major peak observed? check_hplc->new_peak retention_time Compare retention time (RT) of new peak to parent new_peak->retention_time Yes no_new_peak Purity drop with no clear degradation peak? Check for precipitation or adsorption to container. new_peak->no_new_peak No longer_rt New peak RT > Parent RT (More non-polar) retention_time->longer_rt Longer shorter_rt New peak RT < Parent RT (More polar) retention_time->shorter_rt Shorter decarboxylation Hypothesis: Thermal Decarboxylation longer_rt->decarboxylation deiodination Hypothesis: Photodegradation (Deiodination) shorter_rt->deiodination confirm_mass Confirm Mass with LC-MS decarboxylation->confirm_mass deiodination->confirm_mass mass_match_decarb Mass matches 6-iodo-1H-indazole? confirm_mass->mass_match_decarb mass_match_deiodo Mass matches 1H-indazole-3-carboxylic acid? confirm_mass->mass_match_deiodo solution_decarb Solution: - Minimize heat exposure - Store at low temp. mass_match_decarb->solution_decarb Yes other_issue Other Degradation Pathway (e.g., oxidation, hydrolysis) Investigate further mass_match_decarb->other_issue No solution_deiodo Solution: - Store in amber vials - Protect from light mass_match_deiodo->solution_deiodo Yes mass_match_deiodo->other_issue No

Caption: A step-by-step workflow for troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A: The two most common degradation pathways are thermal decarboxylation and photolytic deiodination .

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group at position 3, typically induced by heat.[1]

  • Deiodination: The cleavage of the C-I bond at position 6, usually caused by exposure to light (UV), which replaces the iodine with a hydrogen atom.[4]

G cluster_main This compound cluster_decarboxylated 6-Iodo-1H-indazole cluster_deiodinated 1H-Indazole-3-carboxylic Acid main C₈H₅IN₂O₂ decarboxylated C₇H₅IN₂ main->decarboxylated  Heat (Δ) - CO₂ deiodinated C₈H₆N₂O₂ main->deiodinated  Light (hν) - I

Caption: Key degradation pathways for this compound.

Q2: How does pH affect the stability and solubility of this compound in aqueous solutions?

A: The pH of the solution is critical for both solubility and stability.

  • Solubility: As a carboxylic acid, the compound is poorly soluble in neutral or acidic aqueous media. To increase solubility, you must deprotonate the carboxylic acid to form the much more polar carboxylate salt. This is achieved by using a basic aqueous solution (e.g., 5% sodium bicarbonate or a buffer with pH > 6).[8]

  • Stability: Extreme pH values should be avoided. Strongly acidic conditions (pH < 2) can potentially lead to side reactions involving the indazole ring system.[9] Strongly basic conditions (pH > 12) over long periods may promote other hydrolytic degradation pathways, although decarboxylation and deiodination remain the primary concerns.

Q3: What are the recommended storage conditions for the solid compound and its solutions?

A: Adherence to proper storage conditions is essential to ensure the long-term integrity of the compound.

Form Recommended Storage Conditions Rationale
Solid Powder Store at 2-8°C in a tightly sealed, opaque container in a dark, dry place. Protects from light, moisture, and heat to prevent photodegradation and thermal decomposition.[6][10]
Organic Stock Solutions (e.g., DMSO, DMF) Store in small aliquots at -20°C or -80°C in amber or foil-wrapped vials. Prevents degradation from light and repeated freeze-thaw cycles.[11]

| Aqueous Solutions | Prepare fresh for each use. If short-term storage is needed, store at 2-8°C, protected from light. | Minimizes risk of hydrolytic degradation and potential microbial growth. |

Q4: Which analytical techniques are best for conducting a stability study on this compound?

A: A stability-indicating analytical method is required, which is a validated method that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.[13] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate for better peak shape) is a good starting point. A diode-array detector (DAD) or UV detector is essential for quantification.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products by providing molecular weight information.[13]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to perform a forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of your analytical method.[12]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting mixtures.

Materials:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with DAD/UV detector

  • pH meter

  • Amber vials and volumetric flasks

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriately labeled vial. Include a control sample (1 mL stock + 1 mL water) stored under ambient, protected-from-light conditions.

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ (diluted from 30% stock). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Use the control sample (stock + water). Heat at 80°C for 24 hours in an oven, protected from light.

    • Photodegradation: Expose a solution of the compound in a clear quartz cuvette or vial to a photostability chamber with a light source (e.g., ICH option 1: cool white fluorescent and near UV lamp) for 24 hours. A control sample should be wrapped in foil and placed alongside.

  • Sample Quenching and Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples, including the time-zero (unstressed) and control samples, by your developed HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control and time-zero samples.

    • Calculate the percentage degradation of the parent peak.

    • Check for the formation of new peaks. Ensure the parent peak is spectrally pure and well-resolved from any degradation peaks (peak purity analysis).

    • If significant degradation is observed, use LC-MS to tentatively identify the major degradation products.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 6-iodo-1H-indazole-3-carboxylic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of 6-iodo-1H-indazole-3-carboxylic acid derivatives against other relevant indazole-based compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of performance, supported by detailed protocols and mechanistic insights.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][3][4] The introduction of an iodine atom at the 6-position and a carboxylic acid at the 3-position of the indazole ring offers unique opportunities for further functionalization and modulation of biological activity. This guide will delve into the known bioactivities of derivatives of this core structure and compare them with other notable indazole derivatives to elucidate structure-activity relationships.

Quantitative Comparison of Biological Activity

To establish a clear performance benchmark, the following table summarizes the biological activities of selected indazole derivatives against various cellular and enzymatic targets. While specific data for a wide range of this compound derivatives is still emerging, we can draw valuable comparisons from structurally related compounds.

Compound ClassSpecific Derivative ExampleTarget/AssayIC50 Value/ActivityCell Line/ModelReference
Indazole-3-carboxamides Compound 2f (a styryl-indazole derivative)Antiproliferative Assay0.23–1.15 µM4T1 (Breast Cancer)[5][6]
Indazole-3-carboxamides Compound 30l p21-activated kinase 1 (PAK1) Inhibition9.8 nMMDA-MB-231 (Breast Cancer)[7]
Indazole-3-carboxamides Various derivativesGlycogen Synthase Kinase 3β (GSK-3β) InhibitionpIC50: 4.9–5.5N/A (Enzymatic Assay)[8]
Nitroindazoles 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivativesAntiproliferative Assay5–15 μMNCI-H460 (Lung Carcinoma)[9]
Benzo[g]indol-3-carboxylates Compound 7a Microsomal Prostaglandin E(2) Synthase-1 (mPGES-1) Inhibition0.6 µM (cell-free), 2 µM (intact cells)A549 (Lung Carcinoma)[10]

Note: The absence of extensive public data on this compound derivatives highlights a research gap and an opportunity for novel drug discovery. The data presented for other indazole derivatives provides a framework for evaluating the potential of this specific chemical class.

Mechanistic Insights and Signaling Pathways

The biological effects of indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Activity and Apoptosis Induction

Several indazole derivatives have demonstrated potent anticancer activity. For instance, compound 2f was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis.[5][6] This pro-apoptotic effect was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are key events in the intrinsic apoptosis pathway.[6]

Below is a diagram illustrating the proposed apoptotic pathway induced by certain indazole derivatives.

apoptosis_pathway Indazole_Derivative Indazole Derivative (e.g., Compound 2f) ROS Increased ROS Indazole_Derivative->ROS Bcl2 Bcl-2 (Downregulated) Indazole_Derivative->Bcl2 Bax Bax (Upregulated) Indazole_Derivative->Bax Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by bioactive indazole derivatives.

Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors. For example, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility.[7] The representative compound 30l demonstrated excellent enzyme inhibition with an IC50 of 9.8 nM and high selectivity.[7] This inhibition of PAK1 led to a significant suppression of migration and invasion of MDA-MB-231 breast cancer cells.[7]

The following diagram outlines a generalized workflow for identifying and characterizing kinase inhibitors.

kinase_inhibitor_workflow cluster_screening Screening & Identification cluster_optimization Lead Optimization cluster_validation Biological Validation Screening Virtual or High-Throughput Screening of Indazole Library Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Enzyme_Assay Kinase Inhibition Assay (IC50) Lead_Opt->Enzyme_Assay Cell_Assay Cell-Based Assays (Proliferation, Migration) Enzyme_Assay->Cell_Assay In_Vivo In Vivo Efficacy Studies Cell_Assay->In_Vivo

Caption: A typical workflow for the discovery and validation of indazole-based kinase inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are paramount for validating experimental findings. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives, adapted from the cited literature.

General Procedure for the Synthesis of 1H-indazole-3-carboxamide Derivatives

This protocol is a generalized procedure for the amide coupling reaction to synthesize 1H-indazole-3-carboxamide derivatives.[2]

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

  • Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Antiproliferative MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]

Materials:

  • Cancer cell line of interest (e.g., 4T1, NCI-H460)

  • 96-well plates

  • Cell culture medium and supplements

  • Test compounds (indazole derivatives)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 × 10^4 cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The indazole scaffold, particularly when functionalized, represents a promising area for the discovery of novel therapeutic agents. While direct comparative data on this compound derivatives is currently limited, the broader class of indazole derivatives has demonstrated significant potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. The presence of the iodo-substituent at the 6-position provides a versatile handle for further chemical modifications, such as Suzuki and Sonogashira coupling reactions, which can be exploited to generate extensive libraries of novel compounds. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to fully explore their therapeutic potential and establish clear structure-activity relationships. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Iodo-1H-Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. As a privileged structure, it is a core component in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] The inherent drug-like properties of this core have propelled its investigation against a range of biological targets, including protein kinases and ion channels. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 6-iodo-1H-indazole-3-carboxamides. We will objectively compare the performance of these compounds against various biological targets, supported by experimental data, and delve into the causality behind experimental choices. A particular focus will be placed on the role of the 6-iodo substituent, a feature that can significantly influence binding affinity and pharmacokinetic properties through mechanisms like halogen bonding.[4]

The 1H-Indazole-3-Carboxamide Core: A Blueprint for Inhibition

The 1H-indazole-3-carboxamide scaffold offers several key points for chemical modification, allowing for the fine-tuning of its interaction with biological targets. The SAR for this class is typically explored by modifying three primary regions: the N1 position of the indazole ring, the phenyl ring of the indazole core (positions 4, 5, 6, and 7), and the amide moiety at the C3 position. The 6-iodo substitution provides a unique anchor for exploring specific interactions within a target's binding pocket.

SAR_Points cluster_0 6-Iodo-1H-Indazole-3-Carboxamide Core cluster_N1 cluster_C6 cluster_C3 chem N1 N1-Position: Modulates solubility, metabolic stability, and can access solvent-exposed regions. C6 C6-Iodo Position: Influences lipophilicity, forms potential halogen bonds, provides steric bulk. C3 C3-Carboxamide: Critical for hinge-binding in kinases. R-group explores hydrophobic pockets and solvent-accessible regions. N1_point N1_point->N1 C6_point C6_point->C6 C3_point C3_point->C3

Caption: Key modification points on the 6-iodo-1H-indazole-3-carboxamide scaffold.

Comparative Analysis of Biological Activity

The 6-iodo-1H-indazole-3-carboxamide scaffold has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following sections summarize quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.

p21-Activated Kinase 1 (PAK1) Inhibitors

Aberrant activation of p21-activated kinase 1 (PAK1) is linked to tumor progression, making it a promising target for anticancer drug discovery.[5][6] The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for developing potent and selective PAK1 inhibitors.[7]

Expertise & Experience: SAR analysis reveals that potency and selectivity against PAK1 are critically dependent on two main features: the substitution of an appropriate hydrophobic ring that fits into the deep back pocket of the ATP-binding site, and the introduction of a hydrophilic group into the bulk solvent region.[5][7] The indazole core itself typically forms hydrogen bonds with the kinase hinge region.

Data Summary: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors

Compound IDR (Amide Moiety)PAK1 IC₅₀ (nM)Key SAR Observations
30l 4-(pyridin-4-yl)piperazin-1-yl9.8The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[5][7]
87c 4-chlorophenyl52Introducing a hydrophobic moiety onto the phenyl group enhances activity compared to unsubstituted analogs.[7]
87d 3,4-dichlorophenyl16The addition of a second chlorine atom further improves potency, likely by optimizing hydrophobic interactions.[7]

Data synthesized from studies on the general 1H-indazole-3-carboxamide scaffold, which provides the foundational SAR for 6-iodo derivatives.[5][7]

The representative compound 30l achieved excellent enzyme inhibition with a PAK1 IC₅₀ of 9.8 nM and demonstrated high selectivity against a panel of 29 other kinases.[5] Furthermore, it showed a low risk of hERG toxicity and significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells.[5][7]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease, type-2 diabetes, and some cancers.[8][9] Structure-based virtual screening has successfully identified the 1H-indazole-3-carboxamide scaffold as a novel inhibitor class for this target.[8]

Expertise & Experience: For GSK-3β inhibition, substitutions on the indazole ring itself play a more prominent role than observed with PAK1. X-ray crystallography confirms that these inhibitors bind to the ATP binding site. The addition of a methyl group on the indazole phenyl ring (e.g., at position 5 or 6) can remarkably increase activity.[9] Methoxy substitutions have also been shown to be important for high potency.[9]

Data Summary: SAR of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors

Compound IDIndazole SubstitutionR (Amide Moiety)GSK-3β IC₅₀ (µM)Key SAR Observations
45 H4-(dimethylamino)phenyl3.0The unsubstituted indazole serves as a baseline for activity.[9]
46 5-methyl4-(dimethylamino)phenyl0.64A methyl group on the indazole ring leads to a remarkable increase in activity.[9]
50 5-methoxy4-(dimethylamino)phenyl0.35The methoxy group at the 5-position further enhances potency, suggesting the importance of this group for binding.[9]

This data highlights the importance of substitutions on the indazole core. A 6-iodo substitution would be expected to confer unique properties based on these findings, combining steric bulk and halogen-bonding potential.

Calcium-Release Activated Calcium (CRAC) Channel Blockers

The influx of extracellular calcium through the CRAC channel is critical for the function of immune cells like mast cells.[10][11] Aberrant activation contributes to inflammatory and autoimmune disorders.[10] Indazole-3-carboxamides have been identified as potent CRAC channel blockers.

Expertise & Experience: The most striking SAR finding for this target is the absolute requirement for the 3-carboxamide (-CO-NH-Ar) regiochemistry.[11] The reverse amide isomer is inactive, a unique feature among known CRAC channel blockers.[10][11] This indicates a highly specific binding mode where the carboxamide linkage is essential for interaction with the Orai channel pore.[12]

Data Summary: SAR of Indazole-3-Carboxamides as CRAC Channel Blockers

Compound IDR (Amide Moiety)Calcium Influx IC₅₀ (µM)Key SAR Observations
12d 3,5-bis(trifluoromethyl)phenylSub-µMPotent inhibitor of calcium influx and mast cell stabilization.[10][11]
9c (reverse amide) N-(1-(2,4-dichlorobenzyl)-1H-indazol-3-yl)-3,5-bis(trifluoromethyl)benzamideInactive (>100 µM)Demonstrates the critical requirement for the 3-carboxamide regiochemistry.[10][11]

While these studies did not specifically use 6-iodo derivatives, they establish the foundational SAR. The introduction of a 6-iodo group could enhance potency by increasing lipophilicity, thereby improving membrane permeability, or by forming a halogen bond with the Orai channel protein.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems for evaluating 6-iodo-1H-indazole-3-carboxamides.

General Synthesis of 6-Iodo-1H-Indazole-3-Carboxamides

The synthesis is typically achieved through a two-step process: preparation of the 6-iodo-1H-indazole-3-carboxylic acid core, followed by amide coupling with a desired amine.

Synthesis_Workflow start Start: 6-Iodo-1H-Indazole step1 Protection (e.g., SEM-Cl) & Lithiation (n-BuLi) start->step1 step2 Carboxylation (CO₂ gas) step1->step2 intermediate Intermediate: Protected 6-Iodo-1H-Indazole -3-Carboxylic Acid step2->intermediate step3 Deprotection (e.g., TBAF) intermediate->step3 acid_core Core Molecule: 6-Iodo-1H-Indazole -3-Carboxylic Acid step3->acid_core step4 Amide Coupling: Amine (R-NH₂), EDC, HOBt acid_core->step4 final_product Final Product: 6-Iodo-1H-Indazole -3-Carboxamide step4->final_product

Caption: General synthetic workflow for 6-iodo-1H-indazole-3-carboxamides.

Step-by-Step Methodology:

  • Protection & Carboxylation: Start with commercially available 6-iodo-1H-indazole. Protect the N1 position using a suitable protecting group like SEM-Cl.

  • Cool the solution to -78°C and perform a lithiation at the C3 position using n-butyl lithium (n-BuLi).

  • Quench the reaction with carbon dioxide (dry ice or CO₂ gas) to form the C3-carboxylic acid.

  • Deprotection: Remove the N1 protecting group to yield this compound.[13][14]

  • Amide Coupling: To a solution of the carboxylic acid in a solvent like DMF, add coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), followed by the desired amine.[13]

  • Stir the reaction at room temperature until completion, then purify the final product using column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining IC₅₀ values.[15]

Kinase_Assay_Workflow cluster_plate 384-Well Plate step1 1. Add Inhibitor (Serial Dilutions of 6-Iodo-1H-Indazole-3-Carboxamide) step2 2. Add Kinase Enzyme (e.g., PAK1, GSK-3β) step1->step2 step3 3. Add Substrate/ATP Mix (Initiates Reaction) step2->step3 step4 Incubate at RT (e.g., 60 min) step3->step4 step5 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step4->step5 step6 Incubate at RT (e.g., 40 min) step5->step6 step7 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step6->step7 step8 Incubate at RT (e.g., 30 min) step7->step8 result 6. Measure Luminescence (Calculate IC₅₀) step8->result

References

Comparison of the reactivity of 6-iodo vs. 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 6-Iodo- vs. 6-Bromo-1H-indazole-3-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Indazole Scaffold and the Halogen Question

The 1H-indazole-3-carboxylic acid core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors for oncology.[1] The functionalization of this core, particularly at the C6-position, is crucial for modulating biological activity, solubility, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for this purpose.[2][3]

A critical decision in the synthetic design is the choice of the halide at the C6-position. Both 6-bromo- and 6-iodo-1H-indazole-3-carboxylic acid are common starting materials, but their reactivity profiles are distinct. This guide provides a detailed comparison of these two substrates, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their synthetic campaigns.

Part 1: Core Principles of C-X Bond Reactivity in Cross-Coupling

The difference in reactivity between aryl iodides and aryl bromides is fundamentally rooted in the bond dissociation energies (BDEs) of the respective carbon-halogen (C-X) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond.

  • C-I Bond Dissociation Energy: ~272 kJ/mol

  • C-Br Bond Dissociation Energy: ~335 kJ/mol

This energy difference has a profound impact on the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] A lower BDE facilitates the cleavage of the C-X bond and its insertion into the palladium center, leading to a faster reaction rate. Consequently, aryl iodides are generally more reactive than aryl bromides.[4] This increased reactivity often allows for milder reaction conditions, such as lower temperatures, reduced catalyst loadings, and shorter reaction times.

cluster_0 Oxidative Addition Step cluster_1 Relative Bond Energy (X) Pd(0)L2 Pd(0) Catalyst TransitionState Transition State Pd(0)L2->TransitionState Ar-X Aryl Halide (Ar-X) Ar-X->TransitionState Pd(II)Complex Ar-Pd(II)(X)L2 TransitionState->Pd(II)Complex Iodine Iodine (I) Lower Energy Barrier Faster Reaction TransitionState->Iodine Lower BDE (Easier Cleavage) Bromine Bromine (Br) Higher Energy Barrier Slower Reaction TransitionState->Bromine Higher BDE (Harder Cleavage)

Fig 1. Impact of C-X Bond Energy on Oxidative Addition.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

While the C-I bond's lower BDE suggests superior reactivity for the 6-iodo derivative, the optimal choice is often context-dependent, influenced by the specific coupling partners, catalyst system, and desired outcome.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.[2]

  • This compound: The higher reactivity of the iodo derivative typically allows for the use of less forcing conditions. It is often compatible with a wider range of palladium catalysts, including simple Pd(PPh₃)₄, and may proceed at lower temperatures.[5] This can be advantageous when working with thermally sensitive substrates.

  • 6-Bromo-1H-indazole-3-carboxylic acid: While less reactive, the bromo derivative is a robust coupling partner and often more cost-effective. Achieving high yields may require more sophisticated catalyst systems featuring electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) and higher reaction temperatures (80-110 °C). An advantage is that the slightly lower reactivity can sometimes suppress side reactions like boronic acid homocoupling.[6]

Parameter6-Iodo Derivative (Typical)6-Bromo Derivative (Typical)
Reactivity HighModerate
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃ with ligands (SPhos, etc.)[6]
Ligand Often not required or simple (PPh₃)Bulky, electron-rich phosphines required[6]
Base Na₂CO₃, K₂CO₃[5]K₂CO₃, K₃PO₄, Cs₂CO₃[6][7]
Temperature Room Temp to 80 °C80 °C to 110 °C[6][7]
Potential Issue Higher cost, potential for homocouplingRequires harsher conditions, ligand screening
B. Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for creating rigid molecular scaffolds.[8]

  • This compound: The iodo derivative is highly preferred for Sonogashira couplings. It readily reacts under standard copper-free or copper-cocatalyzed conditions, often at room temperature.[9][10] The high reactivity is particularly beneficial for coupling with less reactive or sterically hindered alkynes.

  • 6-Bromo-1H-indazole-3-carboxylic acid: Coupling the bromo derivative is more challenging and almost always requires elevated temperatures and more active catalyst systems.[9] Copper-free conditions can be particularly difficult, and the classic Pd/CuI co-catalyzed system is generally employed. There is a higher risk of competing side reactions, such as alkyne homocoupling (Glaser coupling).

Parameter6-Iodo Derivative (Typical)6-Bromo Derivative (Typical)
Reactivity HighLow to Moderate
Catalyst System PdCl₂(PPh₃)₂/CuI, or Cu-free systems[11]PdCl₂(PPh₃)₂/CuI[8]
Base Et₃N, DIPEAEt₃N, DIPEA
Temperature Room Temp to 60 °C[9]60 °C to 100 °C
Key Advantage Milder conditions, broader alkyne scopeLower substrate cost
Potential Issue Substrate stability under basic conditionsAlkyne homocoupling, requires higher temps
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[3] The reaction mechanism is sensitive to the choice of halide, ligand, and base.[12]

  • This compound: The iodo compound's high reactivity facilitates coupling with a wide range of amines, including less nucleophilic anilines and sterically hindered secondary amines. Milder bases like K₃PO₄ or Cs₂CO₃ can often be used, improving functional group tolerance.[13] However, the formation of inactive palladium-iodide dimer complexes can sometimes inhibit catalysis, an issue that can be overcome with bidentate ligands like Xantphos or BINAP.[12][13]

  • 6-Bromo-1H-indazole-3-carboxylic acid: This substrate generally requires more reactive catalyst systems, often employing bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS to achieve efficient coupling.[12] While requiring more optimization, these conditions are well-established and highly effective for a broad scope of amines.

Parameter6-Iodo Derivative (Typical)6-Bromo Derivative (Typical)
Reactivity HighModerate
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos[13]RuPhos, BrettPhos, tBuXPhos[12]
Base Cs₂CO₃, K₃PO₄[13]NaOtBu, LHMDS, K₂CO₃
Temperature 80 °C to 110 °C90 °C to 120 °C
Key Advantage Milder base compatibilityWell-established ligand systems, less catalyst inhibition
Potential Issue Potential for Pd-I dimer formationRequires strong base, sensitive to air/moisture

Part 3: Experimental Protocols and Workflow

The following protocols provide a representative workflow for a Suzuki-Miyaura coupling. Note the adjustments in catalyst loading and temperature, reflecting the differing reactivity of the two substrates.

G A 1. Reagent Assembly - Halo-indazole - Boronic Acid - Base, Ligand (if needed) - Solvent B 2. Inert Atmosphere Purge vessel with N₂ or Ar (3 cycles) A->B C 3. Degassing Sparge solvent/mixture with N₂ or Ar for 15-20 min B->C D 4. Catalyst Addition Add Pd catalyst under positive inert gas pressure C->D E 5. Reaction Heat to specified temperature with vigorous stirring D->E F 6. Monitoring Track progress by TLC or LC-MS E->F G 7. Workup & Purification Aqueous quench, extraction, and column chromatography F->G

Fig 2. General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki Coupling with this compound

  • Objective: To couple this compound with phenylboronic acid.

  • Rationale: The high reactivity of the C-I bond allows for a lower catalyst loading and milder heating. Pd(dppf)Cl₂ is an efficient, air-stable pre-catalyst suitable for this transformation.[7]

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv.).

    • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration).

    • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

    • Monitor the reaction's completion using TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with 6-Bromo-1H-indazole-3-carboxylic acid
  • Objective: To couple 6-bromo-1H-indazole-3-carboxylic acid with phenylboronic acid.

  • Rationale: The more robust C-Br bond requires a more active catalyst system and higher temperature. The combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos is highly effective for coupling aryl bromides.[6]

  • Procedure:

    • To a dry Schlenk flask, add 6-bromo-1H-indazole-3-carboxylic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), SPhos (0.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

    • Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.).

    • Add a degassed solvent mixture of toluene and water (10:1 ratio, 0.1 M concentration).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction's completion using TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between 6-iodo- and 6-bromo-1H-indazole-3-carboxylic acid is a strategic decision based on a trade-off between reactivity, cost, and reaction sensitivity.

  • Choose this compound when:

    • Milder reaction conditions are required to preserve sensitive functional groups.

    • The coupling partner (e.g., alkyne, boronic acid) is sterically hindered or electronically deactivated.

    • Faster reaction times are a priority.

    • You are performing a Sonogashira coupling, where the C-I bond offers a significant advantage.

  • Choose 6-Bromo-1H-indazole-3-carboxylic acid when:

    • Cost is a primary consideration, as bromo-aromatics are generally more economical.

    • The synthetic route involves well-established, robust protocols for aryl bromides.

    • Potential side reactions associated with highly reactive substrates (e.g., homocoupling) are a concern.

    • You are performing large-scale synthesis where established ligand systems for aryl bromides offer reliability.

Ultimately, while the iodo- derivative provides a general reactivity advantage, the bromo- derivative remains a highly valuable and practical substrate. The extensive development of powerful catalyst systems for activating C-Br bonds ensures that 6-bromo-1H-indazole-3-carboxylic acid is a viable and often preferred precursor in many drug development programs.

References

A Comparative Guide to the HPLC Validation of Synthesized 6-iodo-1H-indazole-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed comparison of the purity of laboratory-synthesized 6-iodo-1H-indazole-3-carboxylic acid against a certified reference material (CRM). We will delve into the rationale behind the chosen HPLC-UV methodology, present the comparative data, and discuss the implications for researchers in medicinal chemistry and drug development. The protocols described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This compound is a crucial building block in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final drug product. Therefore, rigorous analytical validation is not merely a procedural step but a fundamental requirement.

Experimental Design: The Logic of HPLC-UV for Purity Determination

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the gold standard for assessing the purity of small organic molecules like this compound. This technique separates the main compound from any potential impurities based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The UV detector then quantifies these separated components based on their absorbance of UV light.

The choice of a C18 reversed-phase column is predicated on the non-polar nature of the indazole ring system, while the iodine substituent further increases its hydrophobicity. A gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is employed to ensure the effective separation of compounds with a range of polarities. This is crucial for detecting both polar starting materials and non-polar by-products. The detection wavelength of 254 nm is selected as it is a common wavelength at which aromatic and conjugated systems, characteristic of the target molecule and many potential impurities, exhibit strong absorbance.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized Compound (Dissolved in Mobile Phase) Injector Autosampler Injector Sample->Injector Standard Certified Reference Material (CRM) (Dissolved in Mobile Phase) Standard->Injector Column C18 Reversed-Phase Column Injector->Column Pump Gradient Pump Pump->Injector Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Area % Chromatogram->Integration Comparison Purity Comparison (Sample vs. Standard) Integration->Comparison

Figure 1: High-level workflow for the HPLC-based purity validation of this compound.

Synthesis and Sample Preparation

The this compound evaluated in this guide was synthesized in-house via a well-established Sandmeyer-type reaction, followed by cyclization of the resulting phenylhydrazone. This common synthetic route, while effective, can introduce specific impurities if not carefully controlled.

Potential Impurities from Synthesis:

  • Starting Materials: Unreacted 5-iodo-2-methylaniline.

  • Intermediates: Incompletely cyclized phenylhydrazone intermediates.

  • By-products: Decarboxylated species (6-iodo-1H-indazole) or regioisomers formed during the cyclization step.

A stock solution of the synthesized material was prepared by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture. The solution was then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system. A solution of a commercially available, certified reference material (>99% purity) was prepared in the same manner to serve as the benchmark for purity.

HPLC Methodology: A Step-by-Step Protocol

The following protocol was developed based on established principles of reversed-phase chromatography for heterocyclic compounds.

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II LC System or equivalentProvides reliable and reproducible performance.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 chemistry offers excellent retention and selectivity for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and suppresses ionization of the carboxylic acid group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-22 min: 10% BA gradient elution is essential for separating impurities with a wide range of polarities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
Detection UV at 254 nmThis wavelength provides a good response for the aromatic indazole core.

Comparative Data Analysis

The purity of the synthesized this compound was determined by calculating the peak area percentage from the resulting chromatogram and comparing it to the chromatogram of the certified reference material. The formula for area percent purity is:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method, while relative, is a powerful tool for purity assessment as it accounts for all UV-active components that elute from the column.

Sample ID Retention Time (min) Peak Area (mAU*s) Purity by Area % Observations
Certified Reference 12.58485099.8%Single, sharp, symmetrical peak.
Synthesized Lot 12.59469597.2%Main peak is sharp. Two minor impurity peaks observed at 8.12 min (0.8%) and 14.35 min (2.0%).

The results clearly indicate that while the synthesis was largely successful, the in-house material contains detectable impurities that are absent in the certified reference standard. The impurity at 8.12 min is likely a more polar species, possibly an unreacted starting material or a hydrolysis by-product. The impurity at 14.35 min is more non-polar than the main compound, suggesting a potential by-product such as a decarboxylated or dimeric species.

Purity_Comparison cluster_results Purity Validation Outcome Synth Synthesized Compound Purity: 97.2% ImpurityA Impurity A (Polar, 0.8%) Synth->ImpurityA contains ImpurityB Impurity B (Non-Polar, 2.0%) Synth->ImpurityB contains CRM Certified Reference Material Purity: 99.8% CRM->Synth is benchmark for

Figure 2: Logical relationship of the purity comparison between the synthesized lot and the certified reference material.

Conclusion and Recommendations

The HPLC method detailed in this guide has proven effective for the purity validation of this compound. The comparative analysis demonstrated that the synthesized material has a purity of 97.2%, which, while high, is significantly lower than the 99.8% purity of the certified reference material. The presence of two distinct impurities highlights the necessity for further purification steps, such as recrystallization or preparative chromatography, before this batch can be confidently used in subsequent stages of drug development.

This guide underscores the importance of not just synthesizing a target molecule but also rigorously validating its purity against a known standard. The choice of an appropriate analytical technique, a well-designed experimental protocol, and a logical approach to data interpretation are all critical for ensuring the quality and reliability of chemical research.

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Structural Confirmation of 6-iodo-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in Drug Discovery

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the indazole ring system being a particularly privileged structure.[1][2] Derivatives of indazole are investigated for a wide array of therapeutic applications, including oncology and anti-inflammatory treatments, owing to their versatile biological activity.[1][3][4] The specific functionalization of this scaffold, such as in 6-iodo-1H-indazole-3-carboxylic acid and its derivatives, is a key determinant of its pharmacological profile. The precise placement of the iodine atom and the carboxylic acid group, along with other substituents, dictates the molecule's interaction with biological targets.

Consequently, unambiguous structural confirmation is not merely a procedural step; it is the bedrock of reproducible research, robust structure-activity relationship (SAR) studies, and regulatory compliance. Any ambiguity, such as positional isomerism, can lead to misinterpreted biological data and significant setbacks in development.[5] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical technique, providing the high degree of specificity and accuracy required to confidently elucidate the structures of these novel chemical entities.[6][7][8] This guide provides a comprehensive comparison of HRMS methodologies and a detailed workflow for the structural confirmation of this compound derivatives, grounded in practical, field-proven insights.

Pillar 1: Why HRMS? The Power of Accurate Mass and High Resolution

Standard mass spectrometry provides a nominal mass, which is the integer mass of the most abundant isotope of an ion. While useful, it often cannot distinguish between different molecules that share the same nominal mass (isobars). HRMS overcomes this limitation by providing two crucial advantages:

  • High Mass Accuracy: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm) of its true value.[9][10][11] This extreme precision allows for the confident determination of a molecule's elemental composition. For example, two different molecular formulas might have a nominal mass of 315 Da, but their exact masses will differ slightly, a difference easily resolved by HRMS.[12]

  • High Resolving Power: Resolution is the ability to distinguish between two ions with very similar m/z values.[13] This is critical when analyzing complex mixtures or molecules with complex isotopic patterns, ensuring that the measured accurate mass is from the ion of interest and not an interfering species.[6]

Together, these capabilities allow researchers to move from a simple molecular weight measurement to a highly confident molecular formula prediction, the first critical step in structural confirmation.[14][15]

Pillar 2: Comparing Ionization Techniques for Indazole Derivatives

The journey of an analyte in a mass spectrometer begins at the ion source. The choice of ionization technique is critical and depends entirely on the physicochemical properties of the analyte. For small-molecule drug candidates like indazole derivatives, the most common choices are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[16]

Technique Principle Best Suited For Advantages for Indazole Derivatives Limitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions.[17]Polar, thermally labile, and large biomolecules.[16]Excellent for the polar carboxylic acid moiety. Gentle, soft ionization preserves the intact molecule. Easily coupled with Liquid Chromatography (LC-MS).[17]Can be susceptible to ion suppression from matrix components. May form multiple adducts ([M+H]+, [M+Na]+, etc.), complicating spectra.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer. A corona discharge creates reactant gas ions that ionize the analyte through chemical reactions.[17]Less polar, more volatile, and thermally stable small molecules.[16]A robust alternative if ESI provides a poor signal. Less susceptible to matrix effects than ESI.[18]Requires the analyte to be thermally stable. Not suitable for non-volatile or thermally labile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes both, with the matrix transferring charge to the analyte.[19]High molecular weight compounds (proteins, polymers), but applicable to small molecules.[19][20]Typically produces singly charged ions, leading to simpler spectra. High throughput capability.[16]Less commonly coupled with LC. Quantitative analysis can be challenging due to matrix variability.[17]

Causality Behind the Choice: For this compound derivatives, ESI is the premier choice . The presence of the carboxylic acid and the two nitrogen atoms in the indazole ring makes the molecule sufficiently polar to be efficiently ionized by ESI, typically in negative ion mode ([M-H]⁻) due to the acidic proton, or positive ion mode ([M+H]⁺) due to the basic nitrogens. Its direct compatibility with LC-MS allows for online separation and analysis, which is crucial for mixture analysis and purity assessment.

Pillar 3: A Self-Validating Experimental Workflow

This section details a robust, step-by-step protocol for confirming the structure of a hypothetical derivative: N-cyclopropyl-6-iodo-1H-indazole-3-carboxamide.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample Synthesized Derivative Dissolve Dissolve in LC-MS Grade Methanol/Water (1 mg/mL) Sample->Dissolve Filter Filter through 0.22 µm PTFE Syringe Filter Dissolve->Filter LC Liquid Chromatography (C18 Column, Gradient Elution) Filter->LC Ionization ESI Source (Positive & Negative Mode) LC->Ionization HRMS HRMS Instrument (e.g., Q-TOF or Orbitrap) Acquisition Data Acquisition (Full Scan MS & dd-MS2) HRMS->Acquisition Ionization->HRMS Formula Elemental Formula Prediction (from Accurate Mass) Acquisition->Formula Fragmentation Fragmentation Analysis (from MS/MS Spectrum) Formula->Fragmentation Confirm Structure Confirmation Fragmentation->Confirm

Caption: End-to-end workflow for HRMS-based structural confirmation.

Step 1: Sample Preparation & Chromatography
  • Preparation: Accurately weigh and dissolve the synthesized compound in an appropriate LC-MS grade solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Perform a serial dilution to a working concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Liquid Chromatography: Employ a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes. Rationale: The gradient elution ensures that the compound of interest is well-separated from any starting materials or impurities.

    • Flow Rate: 0.3-0.5 mL/min.

Step 2: HRMS Data Acquisition
  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI). It is advisable to run in both positive and negative ion modes initially to determine which provides a more robust signal.

  • Acquisition Mode:

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000. This provides the accurate mass of the intact molecular ion.

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically select the most intense ions from the full scan (e.g., the top 3 most abundant precursors) for fragmentation. This provides the structural fingerprint of the molecule.[6]

  • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum is obtained.

Step 3: Data Interpretation - A Self-Validating System

The trustworthiness of the protocol comes from the convergence of two independent pieces of evidence: the elemental formula from the accurate mass and the structural information from the fragmentation pattern.

Target Molecule: N-cyclopropyl-6-iodo-1H-indazole-3-carboxamide Molecular Formula: C₁₁H₁₀IN₃O Theoretical Monoisotopic Mass: 326.9863 g/mol

  • Confirming the Elemental Formula:

    • In the full scan MS spectrum (positive mode), look for the protonated molecule [M+H]⁺.

    • The instrument software will use the measured accurate mass to generate a list of possible elemental formulas.[15] The correct formula should have the lowest mass error (typically < 3 ppm).[14]

    Parameter Result Confidence Check
    Theoretical Mass [M+H]⁺327.9936N/A
    Observed Mass [M+H]⁺327.9931N/A
    Mass Error-1.53 ppmExcellent (< 5 ppm is standard for confirmation)[9]
    Predicted FormulaC₁₁H₁₁IN₃OMatches the expected formula. The software's isotope pattern match should also be >95% due to the distinct signature of iodine.
  • Analyzing the Fragmentation Pattern (MS/MS):

    • The MS/MS spectrum provides the "blueprint" of the molecule's connectivity. By analyzing the mass differences between the precursor ion and the fragment ions, we can deduce the structure.[12][21][22] For indazole carboxamides, characteristic losses are expected.[23][24]

Proposed Fragmentation Pathway

G parent Precursor Ion m/z 327.9936 C₁₁H₁₁IN₃O⁺ frag1 Loss of Cyclopropylamine -57.0575 Da m/z 270.9361 C₈H₄IN₂O⁺ parent:f0->frag1 Cleavage of Amide C-N Bond frag2 Loss of CO -27.9949 Da m/z 242.9412 C₇H₄IN₂⁺ frag1:f0->frag2 Loss of Carbon Monoxide frag3 Loss of I -126.9045 Da m/z 116.0367 C₇H₄N₂⁺ frag2:f0->frag3 Cleavage of C-I Bond

Caption: Predicted MS/MS fragmentation of the target molecule.

  • Key Fragment 1 (m/z 270.9361): This corresponds to the loss of the cyclopropylamine group (57.0575 Da), confirming the amide linkage. This is a highly diagnostic fragmentation for N-substituted carboxamides.

  • Key Fragment 2 (m/z 242.9412): Subsequent loss of carbon monoxide (27.9949 Da) from the acylium ion is a common pathway, confirming the carbonyl group.

  • Key Fragment 3 (m/z 116.0367): Loss of the iodine radical (126.9045 Da) from the indazole ring fragment confirms the presence and location of the halogen. The remaining fragment corresponds to the indazole core.

By successfully identifying both the correct elemental formula and a logical fragmentation pattern that matches the proposed structure, the identity of the N-cyclopropyl-6-iodo-1H-indazole-3-carboxamide is confirmed with a high degree of confidence.

Conclusion

High-Resolution Mass Spectrometry is an exceptionally powerful and versatile tool for the structural confirmation of novel drug candidates like this compound derivatives. By leveraging the dual pillars of accurate mass for elemental composition and MS/MS fragmentation for structural connectivity, researchers can eliminate ambiguity and build a foundation of trust in their chemical matter. The systematic workflow presented here, combining a rational choice of ionization technique (ESI) with a multi-faceted data interpretation strategy, provides a self-validating method to ensure the structural integrity of synthesized compounds, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to the Anti-proliferative Effects of 6-Iodo-1H-indazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing and comparing the anti-proliferative efficacy of novel analogs derived from 6-iodo-1H-indazole-3-carboxylic acid. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust data generation, and offer insights into the interpretation of structure-activity relationships (SAR).

Introduction: The Promise of the Indazole Scaffold

The indazole ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Notably, several indazole-based drugs, such as Pazopanib and Axitinib, have been successfully developed as kinase inhibitors for cancer therapy.[1] This highlights the potential of the indazole scaffold as a template for designing novel anti-proliferative agents.[2]

Our lead compound, this compound, serves as a strategic starting point. The iodine atom at the 6-position and the carboxylic acid at the 3-position provide versatile handles for synthetic modification, allowing for the systematic development of analogs to probe the chemical space and optimize anti-cancer activity. This guide will walk researchers through a logical, data-driven process to evaluate these new chemical entities.

Mechanistic Considerations: Targeting Cellular Proliferation Pathways

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulated signaling pathways.[3][4] Protein kinases are crucial regulators of these pathways, controlling processes like cell growth, differentiation, and survival.[5][6] Mutations or overexpression of kinases can lead to aberrant signaling and malignant transformation, making them prime targets for therapeutic intervention.[7]

Indazole derivatives have shown significant promise as kinase inhibitors.[2][7] They often function as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation cascade that drives cell division.[7] A key pathway frequently implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK) cascade, which relays extracellular signals to the nucleus to control gene expression and cell cycle progression.[6]

Below is a conceptual representation of the MAPK/ERK pathway, illustrating a potential point of intervention for an indazole-based kinase inhibitor.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor Indazole Analog (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, is a common target for anti-cancer drugs.

Experimental Design and Rationale

A robust assessment of anti-proliferative effects requires careful planning. The choices of cell lines, assays, and compound concentrations are critical for generating meaningful and reproducible data.

Cell Line Selection

The choice of cancer cell lines is paramount for evaluating the breadth and selectivity of the analogs. It is advisable to use a panel of cell lines representing different cancer types.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

  • HCT116 (Colorectal Carcinoma): Often used for its well-defined genetic background, including KRAS mutation.

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[2]

  • HepG2 (Hepatocellular Carcinoma): A common model for liver cancer studies.[1][2]

Using a panel allows for the assessment of compound potency across different genetic landscapes and helps identify potential selectivity.[2]

Anti-Proliferative Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle lies in the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for performing the MTT assay in a 96-well plate format.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter). b. Dilute the cells in complete culture medium to a final concentration that will result in 50-70% confluency after 24 hours (e.g., 5,000-10,000 cells per well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[9] Include wells with medium only for blank measurements. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity. b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). d. Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] b. Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.[9]

  • Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data is then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) value is determined. The IC₅₀ represents the concentration of a compound required to inhibit cell proliferation by 50%.

Data Summary:

The IC₅₀ values for the lead compound and its analogs should be compiled into a table for easy comparison. This allows for a clear assessment of how structural modifications impact anti-proliferative potency and selectivity.

Compound ID Modification (R-group) IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HCT116 IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. HepG2
Lead (C-1) 6-Iodo8.512.315.110.8
Analog A-1 6-Chloro15.220.522.418.9
Analog A-2 6-Bromo7.19.811.58.2
Analog B-1 3-Amide4.25.56.85.1
Analog B-2 3-Ester11.314.018.213.5
Doxorubicin Positive Control0.210.150.180.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The entire experimental process can be visualized as a clear and logical workflow.

Workflow start Start culture 1. Cell Culture (MCF-7, HCT116, A549, HepG2) start->culture seed 2. Cell Seeding (96-well plates) culture->seed incubate1 3. Incubation (24h) (Allow attachment) seed->incubate1 treat 4. Compound Treatment (Serial dilutions of analogs) incubate1->treat incubate2 5. Incubation (48-72h) (Drug exposure) treat->incubate2 mtt 6. Add MTT Reagent incubate2->mtt incubate3 7. Incubation (2-4h) (Formazan formation) mtt->incubate3 solubilize 8. Solubilize Formazan (Add DMSO) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read analyze 10. Data Analysis (Calculate IC50 values) read->analyze sar 11. SAR Analysis (Compare analogs) analyze->sar end End sar->end

Caption: A streamlined workflow for assessing the anti-proliferative activity of novel compounds using the MTT assay.

Interpretation and Structure-Activity Relationship (SAR)

The comparative data table is the foundation for deriving the SAR. By analyzing how changes in the chemical structure affect the biological activity (IC₅₀ values), researchers can build a model for rational drug design.

  • Impact of Halogen at C6: In our hypothetical data, replacing the iodine at C6 with bromine (Analog A-2) slightly improved potency, while a chloro group (Analog A-1) decreased it. This suggests that the size and electronegativity of the substituent at this position are important for activity.

  • Impact of C3 Modification: Converting the carboxylic acid at C3 to an amide (Analog B-1) resulted in a significant increase in potency across all cell lines. Conversely, converting it to an ester (Analog B-2) led to a decrease in activity. This indicates that a hydrogen bond donor at this position may be crucial for target engagement.

These insights are invaluable for guiding the next round of synthesis, focusing on modifications that are most likely to enhance the desired anti-proliferative effects.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to assessing the anti-proliferative effects of this compound analogs. By combining principled experimental design, detailed protocols, and careful data analysis, researchers can effectively compare novel compounds, establish clear structure-activity relationships, and identify promising candidates for further preclinical development in the ongoing search for novel cancer therapeutics.

References

A Comparative Efficacy Analysis of 6-Iodo-1H-indazole-3-carboxylic Acid-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-iodo-1H-indazole-3-carboxylic acid scaffold serves as a critical pharmacophore in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in homologous recombination repair. This guide provides a comprehensive comparison of the efficacy of prominent PARP inhibitors derived from this scaffold, including Niraparib and Olaparib. We delve into their mechanisms of action, structure-activity relationships, and comparative performance based on preclinical and clinical data. Detailed experimental protocols for assessing PARP inhibition and cellular activity are also provided to enable researchers to conduct their own validated studies.

Introduction: The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[1][2] They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2] This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][2]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[3][4] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in the formation of DSBs.[4][5] Without a functional HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the foundational principle behind the clinical efficacy of PARP inhibitors.[4][5]

The this compound core has proven to be an excellent starting point for the development of potent PARP inhibitors. This guide will compare the efficacy of key inhibitors built upon this structural framework.

Mechanism of Action: Beyond Catalytic Inhibition

While early understanding focused on the competitive inhibition of PARP's catalytic activity, it is now recognized that a key mechanism of action for many potent PARP inhibitors, including Olaparib, is "PARP trapping."[6] This process involves the inhibitor binding to the PARP enzyme on the DNA, leading to the formation of a stable PARP-DNA complex.[6] These trapped complexes are more cytotoxic than the simple inhibition of PARP's enzymatic activity, as they physically obstruct DNA replication and transcription, leading to DNA damage and cancer cell death.[6]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Damage Signal BER Base Excision Repair (BER) PARP->BER Recruits Repair Proteins DNA_Repaired DNA Repaired BER->DNA_Repaired DNA_SSB_Cancer Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor DNA_SSB_Cancer->PARP_Inhibitor Trapped_PARP Trapped PARP-DNA Complex PARP_Inhibitor->Trapped_PARP Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient Defective Homologous Recombination (HR) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis Inability to Repair DSBs

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Comparative Efficacy of Key Inhibitors

While many compounds utilize the indazole scaffold, this guide focuses on clinically approved PARP inhibitors where the this compound or a closely related indazole core is a key feature in their structure and activity. Niraparib is a prime example of a drug candidate whose synthesis can involve this core structure.[7][8] Olaparib, another leading PARP inhibitor, also shares structural similarities and mechanisms of action that make it a relevant point of comparison.[3][6]

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Features & Clinical Indications
Niraparib 3.82.1Potent PARP1/2 inhibitor. Approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.[7][9]
Olaparib 51The first-in-class PARP inhibitor. Approved for the maintenance treatment of BRCA-mutated advanced ovarian cancer, as well as for certain types of breast, pancreatic, and prostate cancers.[3][10][11]

Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative figures from published literature.[11]

Structure-Activity Relationship (SAR) Insights

The indazole ring is a critical component of these inhibitors, acting as a nicotinamide mimic that binds to the NAD+ binding site of the PARP enzyme. The 6-iodo substituent on the indazole ring plays a significant role in optimizing the potency and pharmacokinetic properties of the inhibitor. Structure-activity relationship studies have shown that modifications at this position can influence the inhibitor's interaction with the enzyme's active site.[12]

The carboxamide group at the 3-position of the indazole is another key feature, forming crucial hydrogen bond interactions within the PARP active site. The overall structure of the inhibitor is designed to occupy the active site with high affinity, leading to potent inhibition.[13][14]

Experimental Protocols

To ensure the validity and reproducibility of research in this area, detailed and standardized experimental protocols are essential.

In Vitro PARP Inhibition Assay (Enzymatic Activity)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: A colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP1.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD+.

  • Compound Addition: Add serial dilutions of the test inhibitors (e.g., Niraparib, Olaparib) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

  • Incubation: Incubate the plate at room temperature to allow the PARP-catalyzed reaction to proceed.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The amount of color produced is proportional to the PARP activity.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines, particularly those with and without BRCA mutations.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PARP inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor in each cell line.

Caption: Workflow for a cellular proliferation (MTT) assay.

Conclusion and Future Directions

Inhibitors based on the this compound scaffold have demonstrated significant clinical success in the treatment of specific cancer types. The principle of synthetic lethality has been effectively exploited by these agents, leading to improved outcomes for patients with HR-deficient tumors.

Future research in this area is likely to focus on several key aspects:

  • Overcoming Resistance: Investigating mechanisms of acquired resistance to PARP inhibitors and developing strategies to overcome them.

  • Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other anticancer agents, including immunotherapy and agents targeting other DNA damage response pathways.[15][16]

  • Expanding Indications: Identifying new cancer types and patient populations that may benefit from PARP inhibitor therapy.

  • Next-Generation Inhibitors: Designing novel inhibitors with improved selectivity, potency, and pharmacokinetic profiles.

The continued exploration of the structure-activity relationships of indazole-based compounds will undoubtedly lead to the development of even more effective and safer cancer therapies.

References

A Comparative Guide to Validating the Biological Activity of 6-iodo-1H-indazole-3-carboxylic Acid Compounds: A Focus on Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical comparison of cell-based assays to validate the biological activity of 6-iodo-1H-indazole-3-carboxylic acid and its derivatives. Drawing from extensive research into the indazole scaffold, this document will focus on the most probable molecular target, p21-activated kinase 1 (PAK1), while also considering the potential for these compounds to modulate Orai1 calcium channels. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for comparing the subject compound to established inhibitors.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Numerous indazole derivatives have shown potent and selective inhibition of various kinases, with several compounds progressing to clinical use.[2] The structural motif of 1H-indazole-3-carboxamide, closely related to our topic compound, has been specifically identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in a variety of cellular processes including proliferation, survival, and motility.[1][3] Aberrant PAK1 signaling is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][3]

While direct experimental evidence for the specific molecular target of this compound is emerging, its structural similarity to known PAK1 inhibitors provides a strong rationale for prioritizing this target in our validation strategy.[2][3] Additionally, some indazole-3-carboxamides have been reported to act as blockers of Orai1, a key component of store-operated calcium entry (SOCE), which plays a crucial role in immune cell activation and other physiological processes.[4][5] Therefore, a comprehensive validation approach should also consider this potential off-target or secondary activity.

This guide will focus on a dual-pronged approach to characterize the biological activity of this compound, with a primary focus on PAK1 inhibition and a secondary investigation into Orai1 channel modulation.

Experimental Workflow for Biological Validation

A logical and stepwise approach is crucial for the robust validation of a novel compound. The following workflow outlines the key stages of our investigation, from initial cytotoxicity profiling to target-specific functional assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement & Functional Assays (PAK1) cluster_2 Phase 3: Apoptosis Induction cluster_3 Phase 4: Alternative Target Validation (Orai1) A Cell Viability/Cytotoxicity (e.g., MTT Assay) C Western Blot Analysis (p-MEK, p-ERK) A->C Proceed if cytotoxic/ anti-proliferative G Store-Operated Calcium Entry (SOCE) (Fluorescent Ca2+ Indicators) A->G Explore alternative mechanisms B Cell Proliferation (e.g., BrdU Incorporation) B->C E Caspase Activity Assay (e.g., Caspase-Glo® 3/7) C->E Investigate mechanism of cell death F Annexin V Staining (Flow Cytometry) C->F D In Vitro Kinase Assay (e.g., ADP-Glo™) H NFAT Nuclear Translocation (Immunofluorescence) G->H Confirm downstream effects

Figure 1: Experimental workflow for validating the biological activity of this compound.

Comparative Compounds

To provide a meaningful assessment of the biological activity of this compound, it is essential to compare its performance against well-characterized inhibitors of the putative targets.

TargetComparator CompoundMechanism of Action
PAK1 NVS-PAK1-1 Potent and selective allosteric inhibitor of PAK1.[6]
PAK1 FRAX597 Potent, ATP-competitive inhibitor of group I PAKs (PAK1, 2, and 3).[7]
Orai1 GSK-7975A Blocker of CRAC channels, including those formed by Orai1.[8]

Detailed Experimental Protocols

Part 1: Foundational Assays - Assessing General Cellular Effects

1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and comparator compounds for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Part 2: Target Engagement & Functional Assays - Investigating PAK1 Inhibition

2.1. Western Blot Analysis of Downstream PAK1 Signaling

  • Principle: PAK1 is a key upstream regulator of the MAPK/ERK signaling pathway. Inhibition of PAK1 is expected to decrease the phosphorylation of downstream kinases such as MEK and ERK. Western blotting allows for the detection of these changes in protein phosphorylation.

  • Signaling Pathway:

    G PAK1 PAK1 MEK MEK PAK1->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation

    Figure 2: Simplified PAK1 signaling pathway leading to cell proliferation.
  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound, NVS-PAK1-1, and FRAX597 at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Part 3: Apoptosis Induction - Uncovering the Mechanism of Cell Death

3.1. Caspase-Glo® 3/7 Assay

  • Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.

  • Protocol:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with this compound and comparator compounds at their IC50 and 2x IC50 concentrations for 24 hours.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Part 4: Alternative Target Validation - Exploring Orai1 Channel Modulation

4.1. Store-Operated Calcium Entry (SOCE) Assay

  • Principle: This assay measures the influx of extracellular calcium following the depletion of intracellular calcium stores, a process mediated by Orai channels. Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to monitor changes in intracellular calcium concentration.

  • Protocol:

    • Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

    • Load the cells with a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) in a calcium-free buffer for 30-60 minutes at 37°C.

    • Wash the cells with calcium-free buffer to remove excess dye.

    • Initiate imaging and establish a baseline fluorescence.

    • Deplete intracellular calcium stores by adding a SERCA inhibitor (e.g., 2 µM thapsigargin) in the calcium-free buffer.

    • Once the intracellular calcium release has peaked and returned to baseline, reintroduce a buffer containing 2 mM CaCl2 to initiate SOCE.

    • To test the inhibitory effect, pre-incubate the cells with this compound or GSK-7975A for 15-30 minutes before initiating the assay.

    • Measure the peak fluorescence intensity after the reintroduction of calcium and compare the treated cells to the vehicle control.

Data Presentation and Interpretation

To facilitate a clear comparison of the biological activities, the quantitative data from these assays should be summarized in a structured table.

AssayThis compoundNVS-PAK1-1FRAX597GSK-7975A
MTT (IC50, µM) Experimental Value~0.005[6]~0.008[7]>10
p-MEK Inhibition (at IC50) Experimental Value (% decrease)Significant DecreaseSignificant DecreaseNo Significant Change
p-ERK Inhibition (at IC50) Experimental Value (% decrease)Significant DecreaseSignificant DecreaseNo Significant Change
Caspase-3/7 Activation (fold change at 2x IC50) Experimental ValueSignificant IncreaseSignificant IncreaseNo Significant Change
SOCE Inhibition (%) Experimental ValueNo Significant ChangeNo Significant ChangeSignificant Decrease

Interpretation of Expected Results:

  • If this compound demonstrates potent cytotoxicity, inhibits the phosphorylation of MEK and ERK, and induces caspase activity at concentrations similar to NVS-PAK1-1 and FRAX597, this would strongly support its role as a PAK1 inhibitor.

  • If the compound shows minimal effects on the PAK1 signaling pathway but significantly inhibits store-operated calcium entry, this would suggest that its primary mechanism of action is through the modulation of Orai1 channels.

  • It is also possible that the compound exhibits dual activity, affecting both pathways. In this case, dose-response curves for each assay will be crucial to determine the relative potency against each target.

Conclusion

This guide provides a comprehensive framework for the cell-based validation of this compound. By systematically evaluating its effects on cell viability, key signaling pathways, and apoptosis, researchers can build a robust biological activity profile. The inclusion of well-characterized comparator compounds is essential for contextualizing the potency and selectivity of this novel indazole derivative. The proposed workflow, combining foundational assays with target-specific functional readouts, will enable a thorough and scientifically rigorous assessment, ultimately clarifying its therapeutic potential.

References

Benchmarking the performance of 6-iodo-1H-indazole-3-carboxylic acid in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 6-Iodo-1H-indazole-3-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The indazole core, a privileged structure in numerous biologically active molecules, is of particular interest.[1][2] This guide provides a comprehensive performance benchmark of this compound, a versatile building block, in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

We will delve into the causality behind experimental choices, present comparative data against its bromo- and chloro-analogs, and provide robust, validated protocols. The inherent reactivity of the carbon-iodine bond makes this reagent a superior choice for many applications, allowing for milder reaction conditions and greater efficiency.

The Reactivity Hierarchy: Why Iodine is the Superior Halogen for Cross-Coupling

In the realm of palladium-catalyzed cross-coupling, the reactivity of aryl halides is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy dictates the ease of the rate-determining oxidative addition step in the catalytic cycle. The established reactivity trend is I > Br > Cl.[3][4] The weaker C-I bond is more readily cleaved by the palladium catalyst, which translates to faster reaction rates, lower catalyst loadings, and often, the ability to perform reactions at lower temperatures. This inherent advantage is a recurring theme in the performance of this compound.

Performance Benchmark in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[5] For the synthesis of biaryl indazole derivatives, which are common motifs in kinase inhibitors, this compound serves as an exceptional coupling partner.[2][6]

Comparative Performance Data

The following table summarizes the expected performance of 6-halo-1H-indazole-3-carboxylic acids in a typical Suzuki-Miyaura coupling with an arylboronic acid. The data is synthesized based on established reactivity principles and literature on related substrates.[3][4]

Halogen SubstituentTypical Reaction ConditionsExpected YieldKey Advantages/Disadvantages
6-Iodo- Lower temperatures (e.g., 80-100 °C), lower catalyst loading (e.g., 1-2 mol%), shorter reaction times.[7]High to ExcellentHigh reactivity , enabling milder conditions and broad functional group tolerance.
6-Bromo- Standard to elevated temperatures (e.g., 100-120 °C), moderate catalyst loading.Good to HighA reliable, cost-effective alternative, though less reactive than the iodo analog.
6-Chloro- Harsher conditions, higher temperatures (>120 °C), higher catalyst loading, often requires specialized, bulky phosphine ligands.Moderate to GoodLeast reactive, requiring more forceful conditions which can limit functional group compatibility.[8]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of methyl 6-iodo-1H-indazole-3-carboxylate with an arylboronic acid. The ester is often used as the carboxylic acid can interfere with some coupling reactions.[9]

Materials:

  • Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To a microwave vial, add methyl 6-iodo-1H-indazole-3-carboxylate, the arylboronic acid, and Pd(PPh₃)₄.[10]

  • Add 1,4-dioxane followed by the aqueous Na₂CO₃ solution.

  • Seal the vial and purge with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30-40 minutes.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Workflow

The choice of a palladium(0) source like Pd(PPh₃)₄ and a base like Na₂CO₃ is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex formed after oxidative addition of the aryl iodide.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex [Ar-Pd(II)-I]L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex [Ar-Pd(II)-Ar']L₂ transmetalation->pd2_aryl_complex boronate Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Performance Benchmark in Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, introducing alkynyl moieties into aromatic systems.[11] This reaction is vital for creating precursors for various pharmaceuticals and organic materials.[12]

Comparative Performance Data

The high reactivity of the C-I bond in this compound is particularly advantageous in Sonogashira couplings, which often require a copper(I) co-catalyst.[13]

Halogen SubstituentTypical Reaction ConditionsExpected YieldKey Advantages/Disadvantages
6-Iodo- Room temperature to mild heating, low catalyst loading.[13]High to ExcellentHigh reactivity , often proceeds under very mild, copper-free conditions with appropriate ligands.
6-Bromo- Requires heating, standard catalyst and co-catalyst loading.GoodA viable substrate, but less reactive, necessitating more forcing conditions than the iodo analog.[14]
6-Chloro- Generally unreactive under standard Sonogashira conditions. Requires specialized nickel or palladium catalyst systems.Low to ModeratePoor reactivity makes it an unattractive choice for this transformation.
Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of an aryl iodide.

Materials:

  • Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF) if TEA is not the solvent

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve methyl 6-iodo-1H-indazole-3-carboxylate in anhydrous triethylamine.[13]

  • Add the terminal alkyne, followed by PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture at room temperature for 1.5-3 hours. The formation of a precipitate (triethylammonium iodide) is often observed.[13]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Catalytic Cycle Workflow

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is responsible for generating the key copper(I) acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)-C≡CR pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex To Pd Cycle cu_iodide Cu(I)-I cu_acetylide->cu_iodide From Pd Cycle terminal_alkyne R-C≡C-H terminal_alkyne->cu_acetylide Base (Et₃N)

Sonogashira Catalytic Cycles

Performance Benchmark in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, crucial for the production of arylamines found in countless pharmaceuticals.[15][16] The choice of ligand is critical for this reaction, with bulky, electron-rich phosphines often providing the best results.[17]

Comparative Performance Data

The superior reactivity of this compound allows for the coupling of a wider range of amines, including less nucleophilic ones, under milder conditions compared to its bromo and chloro counterparts.

Halogen SubstituentTypical Reaction ConditionsExpected YieldKey Advantages/Disadvantages
6-Iodo- Mild temperatures (e.g., 80-110 °C), broad amine scope, compatible with various ligands.[17]High to ExcellentMost versatile , couples with primary and secondary amines, including sterically hindered ones.
6-Bromo- Higher temperatures, may require more specialized and expensive ligands for challenging substrates.GoodA workhorse for many applications, but less reactive than the iodo derivative.[18]
6-Chloro- Requires highly active catalyst systems (e.g., those with biarylphosphine ligands), high temperatures, and strong bases.Moderate to GoodChallenging substrate; catalyst deactivation can be an issue.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an iodo-indazole with an amine.

Materials:

  • Methyl 6-iodo-1H-indazole-3-carboxylate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (or other suitable biarylphosphine ligand) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add methyl 6-iodo-1H-indazole-3-carboxylate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.[17]

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle Workflow

The Buchwald-Hartwig amination cycle involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex [Ar-Pd(II)-I]L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R₂NH, Base pd2_amido_complex [Ar-Pd(II)-NR₂]L₂ amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

This compound stands out as a superior building block for palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, a direct consequence of the weaker carbon-iodine bond, consistently allows for milder reaction conditions, shorter reaction times, and broader substrate scope when compared to its bromo- and chloro-analogs. For researchers in drug discovery and process development, leveraging the performance advantages of this iodo-substituted indazole can lead to more efficient and robust synthetic routes, ultimately accelerating the path to novel chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-iodo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-iodo-1H-indazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Hazard Profile of this compound
  • Indazole Moiety: The indazole core can exhibit biological activity, and related compounds are often investigated for their therapeutic potential. As a prudent measure, it should be handled as a potentially bioactive substance.

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule.

  • Iodine Substitution: The presence of iodine classifies this compound as a halogenated organic compound. This is a critical factor in determining the correct waste stream for disposal.[1][2][3] Halogenated compounds require specific disposal methods to prevent the formation of harmful byproducts during incineration and to avoid contamination of non-halogenated solvent recycling streams.[1][2]

Based on analogous compounds such as 6-iodo-1H-indazole and other indazole carboxylic acids, the primary hazards are likely to include:

  • Irritation: Causes skin and serious eye irritation.[4][5][6][7]

  • Harmful if Swallowed: May be harmful if ingested.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][8]

It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and the specific SDS for any reagents used in conjunction with this compound.[9][10][11]

Quantitative Data Summary

For quick reference, the table below summarizes the key information pertinent to the safe handling and disposal of this compound, based on data for structurally similar compounds.

PropertyValue/InformationReference(s)
Chemical Class Halogenated Organic Compound[3]
Physical State Solid[4]
Primary Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed[4][6]
Incompatible Materials Strong oxidizing agents, Acid chlorides[4]
Personal Protective Equipment (PPE) Chemical safety goggles, gloves, lab coat. Use of a fume hood is recommended.[4][8]
Disposal Classification Hazardous Chemical Waste (Halogenated)[1][2]
Prohibited Disposal Methods Do not dispose down the drain. Do not dispose of in regular trash. Do not mix with non-halogenated waste. Do not autoclave materials containing iodine.[12][13]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from waste generation to collection.

Phase 1: Waste Minimization and Segregation at the Source

The most effective waste management strategy begins with minimizing waste generation.[14][15][16]

  • Plan Experiments Efficiently: Calculate the required amounts of this compound precisely to avoid excess.

  • Segregate Waste Immediately: At the point of generation, establish a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[17][18] This prevents cross-contamination with other waste streams.

Phase 2: Containerization and Labeling

Proper containerization and labeling are crucial for safe storage and transport of chemical waste.[15][16][19]

  • Select an Appropriate Container:

    • Use a wide-mouthed, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Ensure the container is clean and dry before use.

  • Label the Container Clearly:

    • Affix a hazardous waste label to the container.

    • Write the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • Indicate the hazards: "Irritant," "Harmful."

    • Record the date of accumulation.

Phase 3: Waste Accumulation and Storage
  • Solid Waste:

    • Carefully transfer any residual solid this compound into the designated "Halogenated Organic Solids" waste container.

    • Use a disposable spatula or scoop for the transfer. Dispose of the contaminated spatula in the same container.

  • Contaminated Materials:

    • Any disposable items that have come into direct contact with the compound, such as weighing paper, gloves, and paper towels used for cleaning minor spills, must also be placed in the "Halogenated Organic Solids" container.

  • Solutions:

    • If this compound is in a solvent, it must be disposed of as liquid halogenated waste.

    • Collect this waste in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[2]

    • Crucially, do not mix halogenated and non-halogenated solvent waste. [1][2]

  • Storage Location:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[15][16]

    • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.[19]

Phase 4: Arranging for Disposal
  • Request a Pickup: Once the waste container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[15][16]

  • Documentation: Complete any required waste disposal forms accurately and completely.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Waste Generation: This compound is_solid Is the waste a solid (powder, contaminated items)? start->is_solid is_liquid Is the waste a liquid (dissolved in solvent)? is_solid->is_liquid No solid_container Place in 'Halogenated Organic Solids' container is_solid->solid_container Yes liquid_container Place in 'Halogenated Organic Liquid' container is_liquid->liquid_container Yes label_container Label container with full chemical name, hazards, and date solid_container->label_container liquid_container->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste request_pickup Contact EHS for waste pickup store_waste->request_pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of waste minimization, proper segregation, and compliant disposal are fundamental to sound scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-iodo-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.